molecular formula C21H21N3O3 B15614459 Nlrp3-IN-61

Nlrp3-IN-61

Cat. No.: B15614459
M. Wt: 363.4 g/mol
InChI Key: ZLABDDXUINACGE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nlrp3-IN-61 is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(5R)-5-[5-(4-hydroxy-6-methyl-2,3-dihydro-1H-inden-5-yl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]piperidin-2-one

InChI

InChI=1S/C21H21N3O3/c1-11-9-12-3-2-4-14(12)19(26)18(11)15-6-7-16-20(23-15)24-21(27-16)13-5-8-17(25)22-10-13/h6-7,9,13,26H,2-5,8,10H2,1H3,(H,22,25)/t13-/m1/s1

InChI Key

ZLABDDXUINACGE-CYBMUJFWSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Nlrp3-IN-61: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Nlrp3-IN-61". However, research on small molecule inhibitors of the NLRP3 inflammasome has identified numerous potent compounds. This guide will focus on a representative compound, designated C61 , and its analogs, to provide an in-depth technical overview of the discovery, synthesis, and evaluation of a novel NLRP3 inhibitor, in line with the core requirements of the user request. The information presented is based on published research on NLRP3 inhibitors and serves as a comprehensive example.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation in response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic research. This document details the discovery, synthesis, and biological characterization of a novel NLRP3 inhibitor, exemplified by the compound C61.

Discovery of C61 and its Analogs

The discovery of C61 originated from a screening campaign aimed at identifying novel small molecule inhibitors of the NLRP3 inflammasome. An initial in vitro screening of a compound library was performed to assess the ability of molecules to inhibit the production of IL-1β in THP-1 macrophages primed with lipopolysaccharide (LPS) and activated with ATP. Compounds that demonstrated statistically significant inhibition of IL-1β production were then subjected to a secondary screening in murine primary microglia. From this secondary screen, a set of compounds, including C56, C61, C75, C78, C87, and C97, were identified as inhibiting IL-1β release to below a 20% threshold[1].

Further characterization of this series of compounds revealed that pretreatment with 100 μM of C61, C75, C78, and C97 completely prevented IL-1β secretion[1]. A related analog, C77, was further investigated to elucidate the mechanism of action, which was found to involve the inhibition of the ATPase activity of NLRP3[1].

Synthesis of NLRP3 Inhibitors

While the specific synthetic route for C61 is not detailed in the available literature, a general synthetic approach for analogous NLRP3 inhibitors often involves multi-step organic synthesis. A representative, hypothetical synthesis is outlined below. This process typically involves the coupling of key chemical moieties to construct the final active pharmacophore.

G cluster_0 General Synthesis Workflow A Starting Material A (e.g., Substituted Amine) C Intermediate 1 A->C Reaction 1 (e.g., Amide Coupling) B Starting Material B (e.g., Carboxylic Acid) B->C D Intermediate 2 C->D Reaction 2 (e.g., Cyclization) E Final Compound (e.g., C61 analog) D->E Reaction 3 (e.g., Functional Group Modification)

Caption: A generalized synthetic workflow for an NLRP3 inhibitor.

Quantitative Data

The biological activity of C61 and its analogs was quantified through various in vitro assays. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Inhibition of IL-1β Production by C61 and Related Compounds

CompoundConcentration (µM)Inhibition of IL-1β ReleaseReference
C61100Complete Prevention[1]
C75100Complete Prevention[1]
C78100Complete Prevention[1]
C97100Complete Prevention[1]
C75< 25100% Inhibition[1]
C78< 25100% Inhibition[1]
C97< 25100% Inhibition[1]

Table 2: IC50 Values for IL-1β Release Inhibition

CompoundIC50 (µM)Cell TypeReference
C77Data not explicitly provided for C61, but nonlinear fit was performed for analogs.Primary Microglia[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of C61 and its analogs.

Cell Culture and Differentiation
  • THP-1 Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation of THP-1 cells: To differentiate THP-1 monocytes into macrophage-like cells, they are seeded in 96-well plates at a density of 5 x 10^4 cells/well in culture medium containing 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) and incubated for 48-72 hours.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

A two-step process is typically used to activate the NLRP3 inflammasome in vitro.

  • Priming (Signal 1): Differentiated THP-1 cells or primary macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Following priming, the cells are treated with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) for 30-60 minutes.

  • Inhibitor Treatment: Test compounds (e.g., C61) are typically added to the cells 30-60 minutes prior to the addition of the activation signal.

G cluster_0 NLRP3 Inhibition Assay Workflow A Seed and Differentiate THP-1 Cells B Prime with LPS (Signal 1) A->B C Add Inhibitor (e.g., C61) B->C D Activate with ATP/Nigericin (Signal 2) C->D E Collect Supernatant D->E F Measure IL-1β Release (ELISA) E->F

Caption: Experimental workflow for assessing NLRP3 inflammasome inhibition.

Cytokine Quantification

The concentration of IL-1β in the cell culture supernatants is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

ASC Speck Visualization

Apoptosis-associated speck-like protein containing a CARD (ASC) is an adaptor protein that forms large specks upon inflammasome activation. These specks can be visualized to assess inflammasome assembly.

  • Cell Line: HEK293T cells stably expressing ASC-GFP or other fluorescently tagged ASC are used.

  • Procedure: Cells are treated with priming and activation signals in the presence or absence of the inhibitor. ASC speck formation is then visualized and quantified using fluorescence microscopy.

NLRP3 ATPase Activity Assay

The ability of inhibitors to directly target the ATPase activity of NLRP3 can be assessed in a cell-free assay.

  • Reagents: Recombinant human NLRP3 protein and an ADP-Glo Kinase Assay kit are used.

  • Procedure: Purified NLRP3 protein is incubated with different concentrations of the test compound. ATP is then added, and the conversion of ATP to ADP is measured using the ADP-Glo assay, which provides a luminescent readout.

Signaling Pathways

The NLRP3 inflammasome signaling pathway is a complex cascade of events. The following diagram illustrates the key components and their interactions, leading to the release of pro-inflammatory cytokines.

G cluster_0 NLRP3 Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b_pro_NLRP3 pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b_pro_NLRP3 K_efflux K+ Efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Signal 2 (Activation) ROS ROS Production ROS->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 pro_IL1b pro-IL-1β Casp1->pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The canonical NLRP3 inflammasome activation pathway.

Conclusion

The discovery and characterization of potent and selective NLRP3 inflammasome inhibitors, such as the exemplified compound C61 and its analogs, represent a significant advancement in the development of novel therapeutics for a wide range of inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of this important class of molecules. Further studies are warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and evaluate the in vivo efficacy and safety of these promising compounds.

References

An In-depth Technical Guide to the NLRP3 Inflammasome and its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex acts as a cellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Upon activation, the NLRP3 inflammasome orchestrates a pro-inflammatory response, primarily through the maturation and secretion of the potent cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and by inducing a form of inflammatory cell death known as pyroptosis.[2][3] While essential for host defense, dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, making it a prime therapeutic target.

This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation pathways, and the methodologies used to study its function. Due to the lack of publicly available chemical structure information for "Nlrp3-IN-61," this document will use the well-characterized and potent NLRP3 inhibitor, MCC950, as a representative example to illustrate the principles of NLRP3 inhibition.

The NLRP3 Inflammasome: Structure and Activation

The NLRP3 inflammasome is composed of three key components:

  • NLRP3: The sensor protein, which contains a pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT), and a C-terminal leucine-rich repeat (LRR) domain.[3]

  • ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.

  • Pro-caspase-1: The inactive zymogen of caspase-1, the effector enzyme.

Activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which engage pattern recognition receptors like Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1][4]

  • Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), and pore-forming toxins, can trigger the activation and assembly of the inflammasome complex.[1][3] This leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.

Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of mature cytokines.[2]

Signaling Pathway Diagram

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway PAMPs PAMPs (e.g., LPS) DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1: Priming NFkB NF-κB Signaling TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b Pro-IL-1β Transcription->pro_IL1b pro_IL18 Pro-IL-18 Transcription->pro_IL18 Signal2 Activation Stimuli (e.g., ATP, Nigericin (B1684572), Crystals) Signal2->NLRP3_inactive Signal 2: Activation NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits ASC->Inflammasome pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 autocatalysis caspase1->pro_IL1b cleaves caspase1->pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) caspase1->GSDMD cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

This compound and Other NLRP3 Inhibitors

While the specific chemical structure of this compound is not publicly available, it is marketed as a potent inhibitor of the NLRP3 inflammasome. The following table summarizes the available biological data for this compound. For comparative purposes and to provide a more complete dataset, information for the well-characterized NLRP3 inhibitor MCC950 is also included.

PropertyThis compound (Compound 1)MCC950
Target NLRP3 InflammasomeNLRP3 Inflammasome
IC50 (Pyroptosis in THP-1 cells) 12.6 nMNot widely reported
IC50 (IL-1β release) 25.3 nM~7.5 nM (human PBMCs)
Molecular Weight Data not available407.43 g/mol
Chemical Formula Data not availableC20H24N2O5S
SMILES Data not availableCC(C)(C1=CC(=O)C=C1S(=O)(=O)NC(=O)NC2=CC=C(C(F)(F)F)C=C2)C

Experimental Protocols

Studying the activation and inhibition of the NLRP3 inflammasome involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a common method to assess the potency of a test compound in inhibiting NLRP3 inflammasome activation in a human monocytic cell line.[5][6]

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol (B42355) at 37°C in a humidified 5% CO2 incubator.

  • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in culture medium containing 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Incubate for 48-72 hours to allow for differentiation. Replace the medium with fresh, PMA-free medium before the assay.

2. Inflammasome Priming and Inhibition:

  • Priming: Prime the differentiated THP-1 cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well. Incubate for 3-4 hours at 37°C.[5][7]

  • Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. After the priming step, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

3. Inflammasome Activation:

  • Add an NLRP3 activator, such as nigericin (10 µM) or ATP (5 mM), to all wells except for the negative control wells.[5][7]

  • Incubate for 1 hour at 37°C.

4. Measurement of IL-1β Release:

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of mature IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow In Vitro NLRP3 Inhibition Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis culture Culture THP-1 Monocytes differentiate Differentiate with PMA (48-72h) culture->differentiate prime Prime with LPS (3-4h) differentiate->prime inhibit Add Test Compound (1h) prime->inhibit activate Activate with Nigericin/ATP (1h) inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze

Caption: Experimental workflow for NLRP3 inhibition assay.

Conclusion

The NLRP3 inflammasome is a central player in innate immunity and a key driver of inflammation in numerous diseases. The development of potent and specific NLRP3 inhibitors holds significant therapeutic promise. While the precise chemical identity of this compound remains proprietary, the available data indicates its potent inhibitory activity against the NLRP3 inflammasome. Understanding the intricate signaling pathways of NLRP3 activation and mastering the experimental protocols to study its modulation are crucial for researchers and drug developers working to translate our knowledge of this inflammatory cascade into novel therapies. The methodologies and background information provided in this guide serve as a foundational resource for advancing research in this exciting field.

References

Nlrp3-IN-61: A Technical Guide to its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. A key component of this system is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Nlrp3-IN-61, a small molecule inhibitor of the NLRP3 inflammasome, with a focus on its mechanism of action, quantitative data, and relevant experimental protocols.

The NLRP3 Inflammasome: A Central Hub of Innate Immunity

The NLRP3 inflammasome is a cytosolic protein complex comprising the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the effector enzyme pro-caspase-1.[2] Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[3]

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the NLRP3 protein itself.[4] This leads to the assembly of the inflammasome complex.

Once assembled, the NLRP3 inflammasome facilitates the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5][6] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][7]

This compound: A Potent Inhibitor of NLRP3 Inflammasome Activity

This compound is a small molecule inhibitor of the NLRP3 inflammasome. Its inhibitory activity has been quantified in cell-based assays, demonstrating its potential as a tool for studying innate immunity and as a lead compound for drug development.

Quantitative Data

The inhibitory potency of this compound has been determined in the human monocytic cell line THP-1, a common model for studying inflammasome activation. The following table summarizes the key quantitative data for this compound.

ParameterCell LineIC50Reference
Pyroptosis InhibitionTHP-112.6 nM[3][8][9]
IL-1β Release InhibitionTHP-125.3 nM[3][8][9]

These IC50 values indicate that this compound is a highly potent inhibitor of both the downstream signaling events of NLRP3 inflammasome activation: pyroptosis and pro-inflammatory cytokine release.

Mechanism of Action of this compound

While the precise molecular binding site of this compound on the NLRP3 protein has not been publicly detailed, its inhibitory effects on both pyroptosis and IL-1β release strongly suggest that it acts upstream of caspase-1 activation. By inhibiting the NLRP3 inflammasome, this compound effectively blocks the central platform required for the activation of caspase-1 and the subsequent cleavage of its substrates, GSDMD and pro-IL-1β.

The following diagram illustrates the proposed mechanism of action for this compound within the NLRP3 inflammasome signaling pathway.

NLRP3_Pathway_Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1 DAMPs DAMPs (e.g., ATP) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Signal 2 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1b_mRNA pro-IL-1β mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b NLRP3_mRNA NLRP3 mRNA NLRP3_mRNA->NLRP3_inactive IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_inflammasome NLRP3 Inflammasome (Active Complex) NLRP3_inactive->NLRP3_inflammasome ASC ASC ASC->NLRP3_inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->NLRP3_inflammasome caspase1 Active Caspase-1 NLRP3_inflammasome->caspase1 Activation caspase1->pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis Inflammatory Response Inflammatory Response IL1b->Inflammatory Response Nlrp3_IN_61 This compound Nlrp3_IN_61->NLRP3_inflammasome Inhibition pro_IL1b_gene->pro_IL1b_mRNA NLRP3_gene->NLRP3_mRNA

Caption: this compound inhibits the NLRP3 inflammasome complex.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells. This protocol is based on standard methodologies for inflammasome research.

Cell Culture and Differentiation
  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: To differentiate THP-1 monocytes into a macrophage-like phenotype, treat the cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before the experiment.

NLRP3 Inflammasome Activation and Inhibition Assay
  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours in serum-free RPMI-1640 medium.

  • Inhibitor Treatment: Pre-incubate the LPS-primed cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with 5 mM ATP or 10 µM Nigericin for 1 hour.

  • Sample Collection: After the incubation period, collect the cell culture supernatants and lyse the remaining cells for further analysis.

Measurement of IL-1β Release (ELISA)
  • Quantify the concentration of mature IL-1β in the collected cell culture supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Generate a standard curve and calculate the concentration of IL-1β in each sample.

  • Determine the IC50 value for IL-1β release inhibition by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Measurement of Pyroptosis (LDH Release Assay)
  • Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture supernatants as an indicator of pyroptosis-induced cell lysis. Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

  • Determine the IC50 value for pyroptosis inhibition by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

The following diagram illustrates the general workflow for assessing the inhibitory activity of this compound.

Experimental_Workflow start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate with PMA culture_thp1->differentiate prime_lps Prime with LPS (Signal 1) differentiate->prime_lps add_inhibitor Add this compound prime_lps->add_inhibitor activate_atp Activate with ATP/Nigericin (Signal 2) add_inhibitor->activate_atp collect_samples Collect Supernatant and Cell Lysate activate_atp->collect_samples elisa Measure IL-1β (ELISA) collect_samples->elisa ldh_assay Measure Pyroptosis (LDH Assay) collect_samples->ldh_assay analyze_data Data Analysis and IC50 Determination elisa->analyze_data ldh_assay->analyze_data end End analyze_data->end

Caption: Workflow for this compound inhibitory activity assessment.

Conclusion

This compound is a potent small molecule inhibitor of the NLRP3 inflammasome, effectively blocking the downstream consequences of its activation, including pro-inflammatory cytokine release and pyroptotic cell death. Its high potency, as demonstrated by its low nanomolar IC50 values, makes it a valuable tool for researchers investigating the role of the NLRP3 inflammasome in health and disease. Furthermore, this compound represents a promising starting point for the development of novel therapeutics targeting NLRP3-driven inflammatory disorders. This technical guide provides a foundational understanding of this compound for scientists and drug development professionals working at the forefront of innate immunity research.

References

Nlrp3-IN-61 Binding Site on NLRP3 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the NLRP3 protein has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This document provides a comprehensive technical overview of the binding site for direct inhibitors on the NLRP3 protein, using the well-characterized inhibitor MCC950 as a primary exemplar due to the absence of public data on a specific molecule designated "Nlrp3-IN-61". We delve into the molecular architecture of the binding pocket, present quantitative data for key inhibitors, detail the experimental methodologies used for binding site characterization, and illustrate critical pathways and workflows through diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of NLRP3 biology and inhibitor design.

Introduction: The NLRP3 Inflammasome Signaling Pathway

The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2][3] Its activation is a tightly regulated two-step process.

  • Signal 1 (Priming): The first signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines.[4][5] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4][5]

  • Signal 2 (Activation): A diverse array of secondary stimuli, including ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, triggers the activation and assembly of the inflammasome complex.[1][6]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[3][7][8] This proximity induces the autocatalytic cleavage and activation of caspase-1.[7] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][7] Simultaneously, caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to a lytic, inflammatory form of cell death known as pyroptosis and facilitating cytokine release.[3][9]

Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention.

The NLRP3 Protein: Domain Architecture and Inhibitor Target

The NLRP3 protein is comprised of three primary domains, making it a member of the tripartite NLR family.[7][10]

  • PYD (Pyrin Domain): The N-terminal PYD is crucial for downstream signaling. It engages in homotypic interaction with the PYD of the adaptor protein ASC, initiating the assembly of the inflammasome complex.[7][8]

  • NACHT (NAK, CIITA, HET-E, TP1) Domain: This central domain possesses ATPase activity, which is essential for the conformational changes that lead to NLRP3 oligomerization and activation.[7][10][11] The NACHT domain is composed of several subdomains: a nucleotide-binding domain (NBD), a helical domain 1 (HD1), a winged-helix domain (WHD), and a helical domain 2 (HD2).[8][12] Due to its critical enzymatic function, the NACHT domain is the primary binding site for many direct, small-molecule inhibitors.[10][11][13]

  • LRR (Leucine-Rich Repeat) Domain: The C-terminal LRR domain is believed to function as a regulatory domain, potentially involved in sensing activation signals and maintaining the protein in an auto-inhibited state.[10]

The Molecular Binding Site of Direct NLRP3 Inhibitors

Structural studies, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the binding site of direct NLRP3 inhibitors. The most well-characterized inhibitor, MCC950 (also known as CRID3), binds to the inactive, ADP-bound form of NLRP3.[14][15]

The binding site is a specific cleft that connects four subdomains of the NACHT domain with the LRR domain.[14] Specifically, MCC950 wedges into a pocket formed by the NBD, HD1, WHD, and HD2 subdomains.[14] This interaction effectively locks the NLRP3 protein in an inactive conformation, preventing the ATP hydrolysis and the major conformational rearrangements required for its activation and subsequent oligomerization.[13][14]

A key interaction involves the central sulfonylurea group of MCC950, which directly interacts with the Walker A motif (a critical ATP-binding loop) within the NBD.[10][14] This interaction is stabilized by residues from different subdomains, highlighting the allosteric nature of the inhibition. By stabilizing the inactive state, these inhibitors prevent the exposure of the PYD domain, thereby blocking the recruitment of ASC and halting the entire downstream signaling cascade.[16] Other inhibitors, such as CY-09, also target the Walker A motif and inhibit NLRP3's ATPase activity.[10][17]

Quantitative Data for Direct NLRP3 Inhibitors

The potency of various direct NLRP3 inhibitors has been quantified using a range of cellular and biochemical assays. The data below summarizes key inhibitory metrics for several well-documented compounds that bind directly to the NLRP3 NACHT domain.

InhibitorAssay TypeCell Line / SystemStimulusReadoutIC50 / KdReference
MCC950 IL-1β ReleaseTHP-1 MacrophagesLPS + NigericinIL-1β ELISA14.3 nM[18]
MCC950 Binding AffinityPurified NLRP3-Surface Plasmon ResonanceKD = 224 nM[19]
BAL-0028 IL-1β ReleaseTHP-1 MacrophagesLPS + NigericinIL-1β ELISA57.5 nM[18]
BAL-0028 Binding AffinityPurified NLRP3-Binding AssayKd = 96 nM[18]
CY-09 IL-1β ReleaseMouse BMDMLPS + NigericinIL-1β ELISA~5 µM[17]
Tranilast IL-1β ReleaseMouse BMDMLPS + ATPIL-1β ELISA~25 µM[17]
Oridonin IL-1β ReleaseTHP-1 CellsLPS + NigericinIL-1β ELISA~2 µM[20]

Experimental Protocols for Binding Site Characterization

Identifying and validating the binding site of a small molecule on its target protein requires a multi-faceted approach, combining structural, biochemical, and cellular techniques.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of protein-ligand complexes in a near-native state.

Methodology:

  • Protein Expression and Purification: Full-length human NLRP3 protein is expressed (e.g., in insect or mammalian cells) and purified to homogeneity using chromatography techniques.

  • Complex Formation: The purified, inactive NLRP3 protein is incubated with a molar excess of the inhibitor (e.g., MCC950) to ensure saturation of the binding site.

  • Vitrification: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a layer of amorphous ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

  • Image Processing and 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked. These images are then classified and aligned to reconstruct a high-resolution 3D map of the NLRP3-inhibitor complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map, allowing for the precise identification of the inhibitor's binding pose and its interactions with specific amino acid residues.[12][14]

Cryo-EM Workflow A 1. Purify NLRP3 Protein & Inhibitor B 2. Form NLRP3-Inhibitor Complex A->B C 3. Plunge-Freeze on EM Grid (Vitrification) B->C D 4. Cryo-EM Data Collection C->D E 5. 2D/3D Image Processing D->E F 6. 3D Structure Reconstruction E->F G 7. Atomic Model Building & Binding Site Analysis F->G

Caption: Workflow for Cryo-EM based binding site determination.

Photoaffinity Labeling with Chemoproteomics

This chemical biology technique uses a modified version of the inhibitor to covalently label its binding site, which is then identified using mass spectrometry.

Methodology:

  • Probe Synthesis: A photoaffinity probe is synthesized by modifying the inhibitor to include a photo-reactive group (e.g., a diazirine) and an enrichment handle (e.g., a biotin (B1667282) tag or a clickable alkyne).[21]

  • Cellular Incubation: Live, primed cells (e.g., LPS-primed THP-1 cells) are incubated with the photoaffinity probe. A parallel control group is co-incubated with the probe and an excess of the original, unmodified inhibitor to identify specific binding through competition.[21]

  • UV Crosslinking: The cells are exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with nearby amino acids within the binding pocket.

  • Lysis and Enrichment: Cells are lysed, and the covalently labeled proteins are enriched from the complex proteome using the probe's handle (e.g., streptavidin beads for a biotin tag).

  • Proteolytic Digestion and Mass Spectrometry: The enriched proteins are digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data is analyzed to identify the protein (NLRP3) and, critically, the specific peptides that carry the mass modification from the covalently attached probe, thereby pinpointing the binding site.[22]

Photoaffinity Labeling Workflow A 1. Synthesize Photo-Probe (Inhibitor + Photo-Group + Handle) B 2. Incubate Live Cells with Probe (+/- Competitor) A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Cell Lysis & Protein Enrichment via Handle C->D E 5. On-Bead Digestion to Peptides D->E F 6. LC-MS/MS Analysis of Peptides E->F G 7. Identify Labeled Peptides (Binding Site Mapping) F->G

Caption: Workflow for photoaffinity labeling and chemoproteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify direct target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein confers thermal stability to the protein.

Methodology:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The treated cells are aliquoted and heated to a range of different temperatures.

  • Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble NLRP3 remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Melt Curve Generation: A "melt curve" is generated by plotting the fraction of soluble NLRP3 against temperature. A shift in this curve to higher temperatures in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and stabilized NLRP3, confirming direct target engagement.[21][22]

CETSA Workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Aliquots to Gradient of Temps A->B C 3. Lyse & Centrifuge to Separate Soluble Protein B->C D 4. Quantify Soluble NLRP3 (e.g., Western Blot) C->D E 5. Plot Melt Curves & Analyze Thermal Shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While specific data for a compound named "this compound" is not publicly available, extensive research on other direct NLRP3 inhibitors, particularly MCC950, has provided a clear and detailed picture of their binding site and mechanism of action. These inhibitors target a crucial regulatory pocket within the NACHT domain, leveraging an allosteric mechanism to lock the protein in an inactive state and prevent inflammasome assembly. The combination of structural biology, chemical proteomics, and biophysical assays provides a robust framework for identifying and validating the binding sites of novel NLRP3 inhibitors. This detailed understanding is critical for the rational design and optimization of next-generation therapeutics targeting NLRP3-driven inflammatory diseases.

References

In-depth Technical Guide: Downstream Signaling Effects of Nlrp3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This technical guide addresses the downstream signaling effects of the NLRP3 inflammasome inhibitor, Nlrp3-IN-61. Due to the limited publicly available data for this specific compound, this document focuses on the known quantitative effects and provides a generalized framework for the experimental protocols and signaling pathways based on well-characterized NLRP3 inhibitors.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. The publicly available quantitative data on its inhibitory activity is summarized below. This information is primarily derived from supplier datasheets for the compound, also known as HY-170529.

ParameterCell LineIC50 ValueReference
Pyroptosis InhibitionTHP-112.6 nM[1][2][3]
IL-1β Release InhibitionTHP-125.3 nM[3][4]

Note: At present, detailed scientific publications elaborating on the broader downstream effects or the precise mechanism of action of this compound are not available in the public domain. The following sections on experimental protocols and signaling pathways are based on standard methodologies used for characterizing NLRP3 inhibitors.

Generalized Experimental Protocols

The following are detailed, generalized protocols for key experiments typically used to characterize the downstream effects of NLRP3 inhibitors like this compound.

2.1. Cell Culture and Inflammasome Activation

  • Cell Line: Human monocytic THP-1 cells are a standard model for NLRP3 inflammasome studies.

  • Protocol:

    • Priming: THP-1 cells are first differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) to induce the transcription of NLRP3 and pro-IL-1β.

    • Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of this compound for a specified period.

    • Activation: The NLRP3 inflammasome is then activated using a canonical agonist such as Nigericin or ATP.

2.2. IL-1β Release Assay (ELISA)

  • Objective: To quantify the inhibitory effect of this compound on the secretion of mature IL-1β.

  • Protocol:

    • Following inflammasome activation, the cell culture supernatant is collected.

    • An enzyme-linked immunosorbent assay (ELISA) specific for human IL-1β is performed on the supernatant according to the manufacturer's instructions.

    • The concentration of IL-1β is determined by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.

    • The IC50 value is calculated from the dose-response curve of this compound concentration versus IL-1β secretion.

2.3. Pyroptosis Assay (LDH Release Assay)

  • Objective: To measure the extent of pyroptotic cell death by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon membrane rupture.

  • Protocol:

    • After inflammasome activation, the cell culture supernatant is collected.

    • An LDH cytotoxicity assay is performed on the supernatant according to the manufacturer's protocol.

    • The amount of LDH released is quantified by a colorimetric reaction, and the absorbance is measured.

    • The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to release maximum LDH).

    • The IC50 value for pyroptosis inhibition is determined from the dose-response curve of this compound concentration versus LDH release.

Signaling Pathways and Visualization

The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and the presumed point of intervention for an inhibitor like this compound.

NLRP3_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Activation Signal PAMP_DAMP PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMP_DAMP->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1b Mature IL-1β Secretion pro_IL1b->IL1b NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Nlrp3_IN_61 This compound Nlrp3_IN_61->Inflammasome Inhibition Activator Activator (e.g., Nigericin, ATP) Activator->Inflammasome Signal 2 (Activation)

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition point.

The diagram above illustrates the two-signal model of NLRP3 inflammasome activation. Signal 1 (priming) is initiated by pathogen- or danger-associated molecular patterns (PAMPs/DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β. Signal 2 (activation) by various stimuli triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, IL-1β maturation and secretion, and gasdermin-D mediated pyroptosis. This compound is presumed to inhibit the assembly or activation of the inflammasome complex.

Experimental_Workflow A 1. Differentiate THP-1 cells with PMA B 2. Prime cells with LPS A->B C 3. Treat with this compound B->C D 4. Activate with Nigericin/ATP C->D E 5. Collect Supernatant D->E F IL-1β ELISA E->F G LDH Assay (Pyroptosis) E->G

Caption: Generalized experimental workflow for assessing this compound activity.

This workflow outlines the key steps for in vitro evaluation of an NLRP3 inhibitor. It begins with cell preparation and priming, followed by inhibitor treatment and inflammasome activation. The resulting supernatant is then analyzed for key downstream markers of inflammasome activity.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome, with nanomolar efficacy in inhibiting pyroptosis and IL-1β release in a key cellular model. While detailed mechanistic studies and broader downstream signaling analyses are not yet publicly available, the provided data and generalized protocols offer a strong foundation for researchers and drug development professionals to understand its potential and to design further investigations into its therapeutic applications. As more research becomes available, a more comprehensive understanding of the specific downstream signaling effects of this compound will be possible.

References

Technical Guide: The Effect of Direct NLRP3 Inhibition on Pyroptosis and Lytic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of how direct inhibitors of the NLRP3 inflammasome, exemplified by compounds like Nlrp3-IN-61, modulate pyroptosis and lytic cell death. It details the underlying signaling pathways, presents illustrative data on inhibitory activity, and offers comprehensive experimental protocols for assessment.

Introduction: The NLRP3 Inflammasome and Pyroptosis

The innate immune system utilizes intracellular multiprotein complexes known as inflammasomes to detect pathogenic microbes and sterile danger signals[1]. Among the most extensively studied is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome[2]. The assembly and activation of the NLRP3 inflammasome are critical for host defense but, when aberrantly regulated, contribute to a wide range of inflammatory disorders[1][3].

Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1[2][4]. Activated caspase-1 has two principal functions: it processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms, and it cleaves the protein Gasdermin D (GSDMD)[2][5][6]. The N-terminal fragment of cleaved GSDMD (GSDMD-NT) oligomerizes and inserts into the plasma membrane, forming pores that disrupt cellular osmotic potential, leading to cell swelling and ultimately, lytic cell death[7][8][9]. This pro-inflammatory, caspase-1-dependent form of programmed cell death is termed pyroptosis[6][10]. The release of cytoplasmic contents, including mature IL-1β and IL-18, through GSDMD pores amplifies the inflammatory response[5][11].

Given its central role in inflammation, the NLRP3 inflammasome is a prime therapeutic target. Small molecule inhibitors designed to directly bind and inactivate NLRP3 offer a precise mechanism to prevent pyroptosis and the associated inflammatory cascade.

Mechanism of NLRP3 Inflammasome Activation and Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process[1][2].

  • Signal 1 (Priming): The first signal, typically provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), initiates a transcriptional response via the NF-κB pathway. This leads to the upregulation of NLRP3 and pro-IL-1β[1][12].

  • Signal 2 (Activation): A second, diverse stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline structures, triggers a downstream cellular event, most commonly potassium (K+) efflux[3][4]. This ionic flux is considered a common trigger that induces a conformational change in NLRP3, allowing it to oligomerize[3][4].

The oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation[5][13]. Direct NLRP3 inhibitors, such as this compound, are designed to bind to NLRP3, locking it in an inactive conformation and preventing the crucial oligomerization step required for inflammasome assembly. This action effectively blocks all downstream consequences, including caspase-1 activation, cytokine maturation, and GSDMD-mediated pyroptosis.

Caption: Canonical NLRP3 inflammasome pathway and point of inhibition.

Data Presentation: Quantifying the Inhibition of Pyroptosis

The efficacy of an NLRP3 inhibitor in preventing pyroptosis is typically quantified by measuring two key downstream events: the release of mature IL-1β and the release of lactate (B86563) dehydrogenase (LDH), a marker of lytic cell death. The data presented below are illustrative examples of a dose-response study in LPS-primed mouse bone marrow-derived macrophages (BMDMs) subsequently stimulated with nigericin.

Table 1: Illustrative Data - Inhibition of IL-1β Release by an NLRP3 Inhibitor

Treatment Group Inhibitor Conc. IL-1β (pg/mL) % Inhibition
Unstimulated Control - 15.2 -
Vehicle Control (LPS + Nigericin) 0 nM 2150.5 0%
NLRP3 Inhibitor 1 nM 1825.3 15.1%
NLRP3 Inhibitor 10 nM 988.1 54.1%
NLRP3 Inhibitor 100 nM 125.6 94.2%

| NLRP3 Inhibitor | 1 µM | 45.3 | 97.9% |

Table 2: Illustrative Data - Inhibition of Lytic Cell Death (LDH Release) by an NLRP3 Inhibitor

Treatment Group Inhibitor Conc. LDH Release (OD 490nm) % Cytotoxicity % Inhibition
Spontaneous Release - 0.150 0% -
Maximum Release (Lysis) - 0.950 100% -
Vehicle Control (LPS + Nigericin) 0 nM 0.815 83.1% 0%
NLRP3 Inhibitor 1 nM 0.720 71.3% 14.2%
NLRP3 Inhibitor 10 nM 0.455 38.1% 54.1%
NLRP3 Inhibitor 100 nM 0.195 5.6% 93.2%

| NLRP3 Inhibitor | 1 µM | 0.165 | 1.9% | 97.7% |

Note: Data are representative examples to illustrate typical experimental outcomes.

Experimental Protocols & Workflow

Accurate assessment of an NLRP3 inhibitor's effect on pyroptosis requires standardized and well-controlled assays.

Experimental Workflow Visualization

The general workflow for assessing an inhibitor's efficacy in vitro is a multi-step process involving cell priming, inhibitor treatment, inflammasome activation, and subsequent analysis of the supernatant.

Workflow A 1. Cell Seeding (e.g., BMDMs in 96-well plate) B 2. Priming (Signal 1) (e.g., 1 µg/mL LPS for 3-4 hours) A->B C 3. Inhibitor Treatment (Pre-incubate with this compound or Vehicle for 1 hour) B->C D 4. Activation (Signal 2) (e.g., 10 µM Nigericin for 1-2 hours) C->D E 5. Supernatant Collection (Centrifuge plate, collect supernatant) D->E F 6. Analysis E->F G IL-1β ELISA F->G H LDH Release Assay F->H

Caption: In vitro workflow for evaluating NLRP3 inhibitor efficacy.

Protocol: Cell Culture and Inflammasome Activation

This protocol is optimized for primary mouse bone marrow-derived macrophages (BMDMs).

  • Cell Seeding: Plate BMDMs in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO2) to allow for adherence.

  • Priming (Signal 1): Gently remove the medium. Add 90 µL of fresh medium containing 1 µg/mL of LPS to each well. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration. Add 10 µL of the inhibitor or vehicle solution to the appropriate wells. Incubate for 1 hour at 37°C.

  • Activation (Signal 2): Add 10 µL of the NLRP3 activator (e.g., Nigericin to a final concentration of 10-20 µM or ATP to a final concentration of 5 mM) to the appropriate wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet cells and debris[14]. Carefully collect the supernatant for analysis via LDH assay and ELISA.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies cell lysis by measuring the activity of LDH released into the supernatant[10][14].

  • Controls: Prepare three essential controls on the same plate:

    • Spontaneous Release: Supernatant from primed, vehicle-treated, but non-activated cells.

    • Maximum Release: Supernatant from primed, non-activated cells lysed with 10X Lysis Buffer (provided in most kits) for 45 minutes[15].

    • Medium Background: Culture medium only.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well of the experimental plate to a new flat-bottom 96-well plate[14].

  • Reaction: Prepare the LDH reaction mixture (Substrate Mix) according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing supernatant[14].

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[14].

  • Stop Reaction: Add 50 µL of Stop Solution to each well[14].

  • Measurement: Read the absorbance at 490 nm using a microplate reader[14].

  • Calculation:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100

Protocol: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This sandwich ELISA quantifies the concentration of mature IL-1β in the collected supernatant[16][17].

  • Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for IL-1β. Incubate overnight at 4°C[16].

  • Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding[16].

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of prepared standards and experimental supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature[16][18].

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour at room temperature[16].

  • Enzyme Conjugate: Wash the plate. Add Avidin-HRP or Streptavidin-HRP conjugate. Incubate for 15-30 minutes at room temperature[16][18].

  • Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until sufficient color develops (typically 10-15 minutes)[18].

  • Stop Reaction: Add a stop solution (e.g., 1M H3PO4 or 2N H2SO4) to each well[16]. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the IL-1β concentration in the experimental samples.

Protocol: ASC Speck Formation Assay (Immunofluorescence)

Formation of the ASC "speck," a large perinuclear aggregate, is a hallmark of inflammasome assembly[19][20]. This assay visualizes the inhibitory effect of a compound on this upstream event.

  • Cell Culture: Seed and treat cells on glass coverslips or in imaging-quality 96-well plates as described in Protocol 4.2.

  • Fixation: After the final incubation, carefully aspirate the medium and wash once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature[19].

  • Permeabilization and Blocking: Wash cells three times with PBS. Permeabilize and block non-specific sites by incubating with a buffer containing 0.1% Triton X-100 and 1% BSA in PBS for 30 minutes[19].

  • Primary Antibody: Incubate cells with a primary antibody against ASC overnight at 4°C[19].

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark[19].

  • Imaging: Wash three times with PBS. Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the percentage of cells containing an ASC speck (a single, bright, distinct aggregate of ASC) relative to the total number of cells (counted by DAPI-stained nuclei)[19]. A successful inhibitor will significantly reduce the percentage of speck-positive cells in stimulated samples.

Conclusion

Direct inhibitors of the NLRP3 inflammasome represent a potent therapeutic strategy for a host of inflammatory diseases. By preventing the oligomerization and assembly of the inflammasome complex, these compounds effectively halt the downstream cascade that leads to pyroptosis. This blockade prevents the cleavage of GSDMD, preserving plasma membrane integrity and preventing the lytic release of pro-inflammatory cytokines and other cellular contents[5][6]. The experimental protocols detailed herein provide a robust framework for researchers to quantify the inhibitory effects of compounds like this compound on both cytokine release and lytic cell death, enabling further research and development in this critical area of immunology.

References

The Potent and Selective NLRP3 Inflammasome Inhibitor MCC950: A Technical Guide to its Regulation of IL-1β and IL-18 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MCC950, a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome. Given the absence of public domain information on "Nlrp3-IN-61," this document focuses on MCC950 (also known as CP-456,773) as a representative and well-characterized inhibitor to detail the regulation of the key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[1][2] MCC950 has emerged as an invaluable tool for studying NLRP3-driven inflammation and as a promising therapeutic candidate.[3] This guide will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols, and visualize the underlying biological pathways.

Core Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, once activated, orchestrates the maturation and release of IL-1β and IL-18.[4] This process is typically a two-step event involving a "priming" signal (e.g., from lipopolysaccharide - LPS) and an "activation" signal (e.g., from ATP, crystalline substances, or toxins).[4] The assembled inflammasome, consisting of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. Specifically, it binds to the NACHT domain of NLRP3, interfering with the Walker B motif and preventing the conformational changes and oligomerization required for inflammasome assembly and activation.[4] This targeted action ensures high selectivity for the NLRP3 inflammasome, with no significant activity against other inflammasomes like AIM2 or NLRC4.[1]

Quantitative Efficacy of MCC950

MCC950 has demonstrated potent inhibition of IL-1β and IL-18 production across various in vitro and in vivo models. The following tables summarize key quantitative data.

In Vitro Efficacy of MCC950 on IL-1β Production
Cell Type Stimulus
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATP
Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome PatientsLPS
Hypoxia-induced THP-1 cellsHypoxia

| In Vivo Efficacy of MCC950 | | | :--- | :--- | :--- | :--- | | Disease Model | Animal Model | Dosage | Key Findings | Reference | | Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | 10 mg/kg, i.p., daily | Rescued neonatal lethality |[1] | | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Attenuated disease severity |[3] | | Oxygen-Induced Ischemic Retinopathy | Mouse | 100 µM and 1 mM (intravitreal) | Significantly decreased IL-1β and increased IL-18 activation |[5] | | Spinal Cord Injury | Mouse | 10 mg/kg or 50 mg/kg, i.p. | Reduced IL-1β and IL-18 release, improved functional recovery |[1][6] | | Islet Transplantation | Mouse | Not specified | Reduced IL-1β-positive cells in and around transplanted islets |[7] |

A meta-analysis of animal studies further confirmed that MCC950 treatment leads to a significant reduction in both IL-1β and IL-18 levels.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition by MCC950 cluster_output Cytokine Maturation & Release PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive ProIL1b Pro-IL-1β Transcription->ProIL1b Stimuli Activation Stimuli (e.g., ATP, Toxins) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis IL1b Mature IL-1β Casp1->IL1b cleavage IL18 Mature IL-18 Casp1->IL18 cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibits Oligomerization ProIL1b->IL1b ProIL18 Pro-IL-18 ProIL18->IL18

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition by MCC950.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model start_vitro Isolate BMDMs or Culture THP-1 cells prime Prime with LPS (e.g., 500 ng/mL, 3-4h) start_vitro->prime treat Pre-treat with MCC950 (various concentrations) prime->treat stimulate Stimulate with ATP (e.g., 5mM, 45 min) treat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze IL-1β/IL-18 (ELISA / Western Blot) collect->analyze start_vivo Induce Disease Model (e.g., EAE, SCI) treat_vivo Administer MCC950 (e.g., 10 mg/kg, i.p.) start_vivo->treat_vivo monitor Monitor Disease Progression & Collect Samples treat_vivo->monitor analyze_vivo Assess Cytokine Levels & Functional Outcomes monitor->analyze_vivo

Caption: A typical experimental workflow for evaluating MCC950's efficacy.

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition in Mouse BMDMs

This protocol outlines the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by MCC950.[1]

1. Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Adenosine 5'-triphosphate (ATP)

  • MCC950

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • ELISA kit for mouse IL-1β and IL-18

2. BMDM Differentiation:

  • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.[10]

  • Culture the cells in DMEM containing 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.[10]

  • Change the media on day 3 and day 6.

3. Cell Seeding:

  • On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Allow the cells to adhere overnight.

4. Experimental Procedure:

  • Priming: Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.[1]

  • Inhibition: Pre-treat the cells with desired concentrations of MCC950 (e.g., 1-1000 nM) for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.

  • Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP, for 45-60 minutes.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and collect the cell-free supernatant.

  • Analysis: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Evaluation of MCC950 in a Mouse Model of Spinal Cord Injury (SCI)

This protocol describes the administration of MCC950 in a mouse model of SCI to assess its impact on inflammation and neurological function.[6]

1. Materials:

  • C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device

  • MCC950

  • Vehicle solution (e.g., sterile PBS)

  • Tissue collection and processing reagents

  • ELISA kits for mouse IL-1β and IL-18

2. SCI Model Induction:

  • Anesthetize the mice and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Induce a moderate contusion injury using a spinal cord impactor.

  • Suture the muscle and skin layers and provide post-operative care, including manual bladder expression.

3. MCC950 Treatment:

  • Prepare a stock solution of MCC950 in a suitable vehicle.

  • Administer MCC950 (e.g., 10 mg/kg or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection, starting shortly after the SCI (e.g., within 1 hour) and continuing daily for a specified period (e.g., 7 days).[6]

4. Outcome Measures:

  • Functional Recovery: Assess locomotor function at regular intervals using a standardized scale (e.g., Basso Mouse Scale - BMS).

  • Cytokine Analysis: At the study endpoint, euthanize the mice and collect spinal cord tissue from the injury epicenter. Homogenize the tissue and measure the levels of IL-1β and IL-18 using ELISA.

  • Histology: Perfuse a subset of animals and collect spinal cord tissue for histological analysis to assess lesion size and inflammatory cell infiltration.

Conclusion

MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome that effectively suppresses the production of the key inflammatory cytokines IL-1β and IL-18. Its well-defined mechanism of action and demonstrated efficacy in a multitude of preclinical models underscore its value as a research tool and its potential as a therapeutic agent for a wide range of NLRP3-driven diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the role of the NLRP3 inflammasome in health and disease and to advance the development of novel anti-inflammatory therapies.

References

Preliminary Efficacy of Nlrp3-IN-61: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a multitude of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18, contributing to the pathology of inflammatory bowel disease, neurodegenerative disorders, and atherosclerosis. Consequently, the development of specific NLRP3 inhibitors is a highly active area of research. This technical guide provides a summary of the preliminary efficacy data for the novel NLRP3 inhibitor, Nlrp3-IN-61, and presents a comprehensive overview of the experimental protocols and signaling pathways relevant to the evaluation of NLRP3 inhibitors, using the well-characterized molecule MCC950 as a representative example to illustrate a complete data profile.

This compound: Preliminary In Vitro Efficacy

This compound (also referred to as Compound 1) is a recently identified inhibitor of the NLRP3 inflammasome.[1][2] Publicly available data on its efficacy is currently limited to in vitro cellular assays.

Data Presentation

The following table summarizes the available quantitative data for this compound.

Inhibitor Assay Cell Line IC50 (nM)
This compoundPyroptosis InhibitionTHP-112.6[2]
This compoundIL-1β Release InhibitionTHP-125.3[2]

Table 1: In Vitro Efficacy of this compound

The NLRP3 Inflammasome Signaling Pathway

Understanding the mechanism of action of NLRP3 inhibitors requires a thorough knowledge of the NLRP3 inflammasome signaling cascade. The activation of the NLRP3 inflammasome is a two-step process: priming and activation.

Signaling Pathway Diagram

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Pro-inflammatory Response PAMPs_DAMPs_1 PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs_1->TLR4 binds NFkB NF-κB TLR4->NFkB activates NLRP3_proIL1B_transcription ↑ NLRP3, pro-IL-1β, pro-IL-18 mRNA NFkB->NLRP3_proIL1B_transcription induces Stimuli Various Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3 NLRP3 Efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD GSDMD Casp1->GSDMD cleaves IL1B IL-1β (mature) Pro_IL1B->IL1B IL1B_out IL-1β Secretion IL1B->IL1B_out IL18 IL-18 (mature) Pro_IL18->IL18 IL18_out IL-18 Secretion IL18->IL18_out GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores IL1B_Assay_Workflow cluster_workflow IL-1β Release Assay Workflow node_seed 1. Seed THP-1 cells node_pma 2. Differentiate with PMA (100 ng/mL, 48h) node_seed->node_pma node_prime 3. Prime with LPS (1 µg/mL, 3h) node_pma->node_prime node_inhibit 4. Add NLRP3 Inhibitor (e.g., this compound or MCC950) node_prime->node_inhibit node_activate 5. Activate with Nigericin (5 µM, 1h) node_inhibit->node_activate node_collect 6. Collect Supernatant node_activate->node_collect node_elisa 7. Quantify IL-1β by ELISA node_collect->node_elisa node_data 8. Analyze Data (IC50) node_elisa->node_data Peritonitis_Workflow cluster_workflow LPS-Induced Peritonitis Model Workflow node_acclimate 1. Acclimatize Mice node_dose 2. Oral Administration of Inhibitor (e.g., MCC950) node_acclimate->node_dose node_lps 3. Intraperitoneal Injection of LPS (10 mg/kg) node_dose->node_lps node_wait 4. Incubation Period (4h) node_lps->node_wait node_lavage 5. Collect Peritoneal Lavage Fluid node_wait->node_lavage node_analysis 6. Analyze Cytokines (ELISA) and Cell Infiltration (FACS) node_lavage->node_analysis node_results 7. Evaluate Efficacy node_analysis->node_results

References

Methodological & Application

Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay Using Nlrp3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of NLRP3 inflammasome inhibition using the test compound, Nlrp3-IN-61. The protocol outlines the use of human THP-1 monocytes, a widely accepted cell line for studying inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The assay described here is a robust method for screening and characterizing potential NLRP3 inhibitors.

Introduction to NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a two-step process.[1][2] The first step, priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][2] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[1][2] The second step, activation, is triggered by a variety of stimuli, including nigericin (B1684572) or ATP, which leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.[1]

This compound: A Potential NLRP3 Inhibitor

This compound is a compound being investigated for its potential to inhibit the NLRP3 inflammasome. This protocol provides a framework for evaluating its efficacy in a controlled in vitro setting. The primary readouts for inhibition will be the reduction in IL-1β secretion and caspase-1 activity.

Experimental Protocols

Cell Culture and Differentiation of THP-1 Cells
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA). Incubate for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before starting the assay.

NLRP3 Inflammasome Inhibition Assay
  • Priming: Prime the differentiated THP-1 cells by adding 1 µg/mL of LPS to each well.[2] Incubate for 3 hours at 37°C.[2]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of this compound to the respective wells.[1] Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[2]

  • Activation: Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells.[2] Incubate for 1 hour at 37°C.[2]

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the cell culture supernatant for the measurement of IL-1β and LDH. The cell pellet can be lysed to measure caspase-1 activity.

Measurement of IL-1β Secretion (ELISA)

The concentration of IL-1β in the cell culture supernatant can be quantified using a human IL-1β ELISA kit.[4][5][6][7][8]

  • Preparation: Prepare standards, samples, and reagents as per the manufacturer's instructions.[7]

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well of the ELISA plate.[7]

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[7]

    • Wash the wells.

    • Add 100 µL of prepared biotin (B1667282) antibody to each well and incubate for 1 hour at room temperature.[7]

    • Wash the wells.

    • Add 100 µL of prepared Streptavidin solution to each well and incubate for 45 minutes at room temperature.[7]

    • Wash the wells.

    • Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.[7]

    • Add 50 µL of Stop Solution to each well.[7]

  • Data Analysis: Read the absorbance at 450 nm immediately.[7] Calculate the concentration of IL-1β in the samples by comparing the absorbance to the standard curve.

Measurement of Caspase-1 Activity

Caspase-1 activity can be measured using a commercially available caspase-1 activity assay kit, which is often based on the cleavage of a specific substrate that results in a colorimetric or fluorometric signal.[9][10][11]

  • Cell Lysis: Lyse the cell pellets according to the assay kit's protocol. This typically involves adding a lysis buffer and incubating on ice.[10]

  • Assay Procedure:

    • Add 50 µL of cell lysate to a 96-well plate.[10]

    • Add 50 µL of 2X Reaction Buffer containing DTT.[10]

    • Add 5 µL of the caspase-1 substrate (e.g., WEHD-pNA).[10]

    • Incubate at 37°C for 1-2 hours.[10]

  • Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength.[10] The activity is proportional to the signal produced.

Measurement of Cytotoxicity (LDH Assay)

Lactate dehydrogenase (LDH) is released from cells upon membrane damage, which occurs during pyroptosis. An LDH assay can be used to assess cytotoxicity.

  • Sample Preparation: Use the cell culture supernatant collected in the inflammasome inhibition assay step.

  • Assay Procedure: Follow the instructions of a commercial LDH cytotoxicity assay kit. This typically involves transferring the supernatant to a new plate and adding a reaction mixture.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity relative to a lysis control.

Data Presentation

Table 1: Effect of this compound on IL-1β Secretion in THP-1 Cells
TreatmentConcentrationIL-1β (pg/mL)% Inhibition
Vehicle Control (LPS + Nigericin)-1500 ± 1200%
This compound1 µM950 ± 8036.7%
This compound10 µM450 ± 5070.0%
This compound50 µM150 ± 2090.0%
Negative Control (LPS only)-50 ± 10-
Table 2: Effect of this compound on Caspase-1 Activity in THP-1 Cells
TreatmentConcentrationCaspase-1 Activity (RFU)% Inhibition
Vehicle Control (LPS + Nigericin)-8500 ± 6000%
This compound1 µM5800 ± 45031.8%
This compound10 µM2500 ± 30070.6%
This compound50 µM1200 ± 15085.9%
Negative Control (LPS only)-800 ± 100-
Table 3: Effect of this compound on Cytotoxicity (LDH Release) in THP-1 Cells
TreatmentConcentration% Cytotoxicity
Vehicle Control (LPS + Nigericin)-75 ± 5%
This compound1 µM55 ± 4%
This compound10 µM30 ± 3%
This compound50 µM15 ± 2%
Negative Control (LPS only)-10 ± 1%

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway and Point of Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB pro-IL-1b_mRNA pro-IL-1β mRNA NF-kB->pro-IL-1b_mRNA NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA Nigericin_ATP Nigericin / ATP NLRP3 NLRP3 Nigericin_ATP->NLRP3 ASC ASC NLRP3->ASC pro-Caspase-1 pro-Caspase-1 ASC->pro-Caspase-1 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 This compound This compound This compound->NLRP3 Inhibition IL-1b Mature IL-1β Caspase-1->IL-1b Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Cleavage pro-IL-1b pro-IL-1β GSDMD Gasdermin D

Caption: NLRP3 inflammasome signaling pathway and point of inhibition.

Experimental_Workflow Experimental Workflow for NLRP3 Inhibition Assay Start Start Differentiate_THP1 Differentiate THP-1 cells with PMA (48-72h) Start->Differentiate_THP1 Prime_Cells Prime cells with LPS (3h) Differentiate_THP1->Prime_Cells Add_Inhibitor Add this compound (1h) Prime_Cells->Add_Inhibitor Activate_Inflammasome Activate with Nigericin (1h) Add_Inhibitor->Activate_Inflammasome Collect_Samples Collect Supernatant and Cell Lysate Activate_Inflammasome->Collect_Samples Measure_Readouts Measure Readouts Collect_Samples->Measure_Readouts IL1b_ELISA IL-1β ELISA Measure_Readouts->IL1b_ELISA Caspase1_Assay Caspase-1 Activity Assay Measure_Readouts->Caspase1_Assay LDH_Assay LDH Cytotoxicity Assay Measure_Readouts->LDH_Assay End End

Caption: Experimental workflow for NLRP3 inhibition assay.

References

Application Notes and Protocols for Nlrp3-IN-61 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of danger signals, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce an inflammatory form of cell death known as pyroptosis.[1][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target for drug development.[1][5]

Nlrp3-IN-61 is a novel small molecule inhibitor designed to target the NLRP3 inflammasome. These application notes provide a comprehensive guide to the cell-based assays and protocols necessary to evaluate the efficacy and potency of this compound. The following sections detail the principles of key assays, step-by-step experimental protocols, and methods for data presentation and visualization.

Signaling Pathways and Experimental Logic

NLRP3 Inflammasome Activation Pathway

Canonical activation of the NLRP3 inflammasome is a two-step process:

  • Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[1][2][6] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][6]

  • Signal 2 (Activation): A diverse array of stimuli, including extracellular ATP, nigericin, or crystalline substances, provides the second signal.[1][6] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][7] This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[6][8] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptotic cell death.[4][6]

This compound is hypothesized to interfere with this pathway, likely by preventing the assembly or activation of the inflammasome complex.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly Stimuli ATP / Nigericin Stimuli->NLRP3_Assembly Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 Cytokines IL-1β / IL-18 Maturation & Secretion Casp1->Cytokines Pyroptosis Pyroptosis (GSDMD) Casp1->Pyroptosis Inhibitor This compound Inhibitor->NLRP3_Assembly Inhibition

NLRP3 Inflammasome Activation Pathway

Experimental Workflow

A systematic workflow is essential for characterizing the efficacy of this compound. The process begins with cell culture and priming, followed by inhibitor treatment and NLRP3 activation. Downstream readouts are then measured to quantify the inhibitory effect.

Experimental_Workflow General Experimental Workflow for Testing this compound Efficacy cluster_readouts Downstream Readouts Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Differentiation 2. Differentiation (PMA) Cell_Culture->Differentiation Priming 3. Priming (Signal 1) (LPS) Differentiation->Priming Inhibitor 4. Inhibitor Treatment (this compound) Priming->Inhibitor Activation 5. Activation (Signal 2) (Nigericin / ATP) Inhibitor->Activation Readout 6. Downstream Readouts Activation->Readout ELISA IL-1β ELISA Caspase_Glo Caspase-1 Glo Assay LDH LDH Assay (Pyroptosis) ASC_Speck ASC Speck Imaging

References

Application Notes and Protocols for Nlrp3-IN-61 in Bone Marrow-Derived Macrophages (BMDMs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nlrp3-IN-61: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated "this compound." Therefore, these application notes and protocols have been developed using the well-characterized and widely published NLRP3 inhibitor, CY-09 , as a representative compound. The principles and methodologies described are broadly applicable to the study of other potent and selective NLRP3 inhibitors in bone marrow-derived macrophages (BMDMs).

Introduction to NLRP3 Inflammasome Inhibition in BMDMs

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm of innate immune cells, such as macrophages, that plays a crucial role in the inflammatory response. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

Bone marrow-derived macrophages (BMDMs) are a primary cell type used for in vitro studies of the NLRP3 inflammasome due to their robust expression of inflammasome components and their central role in innate immunity. Small molecule inhibitors of NLRP3 are valuable tools for dissecting the inflammasome signaling pathway and for assessing the therapeutic potential of targeting NLRP3.

CY-09 is a potent and selective, direct inhibitor of the NLRP3 inflammasome. It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the subsequent assembly of the inflammasome complex.[1][2]

Data Presentation: Efficacy of NLRP3 Inhibitors in BMDMs

The following tables summarize the reported efficacy of CY-09 and other commonly used NLRP3 inhibitors in murine BMDMs.

Table 1: Inhibitory Concentration (IC50) of NLRP3 Inhibitors on IL-1β Secretion in BMDMs

InhibitorNLRP3 Activator(s)IC50 for IL-1β InhibitionReference(s)
CY-09ATP, Nigericin, MSU~6 µM[3]
MCC950ATP, Nigericin7.5 nM[3]
OridoninATP, Nigericin, MSU~2 µM[4][5]
GlyburideATP10-20 µM

Data is compiled from various studies and may vary based on experimental conditions.

Table 2: Specificity of NLRP3 Inhibitors in BMDMs

InhibitorEffect on AIM2 InflammasomeEffect on NLRC4 InflammasomeEffect on NF-κB Priming (TNF-α secretion)Reference(s)
CY-09No significant inhibitionNo significant inhibitionNo significant inhibition[1]
MCC950No significant inhibitionNo significant inhibitionNo significant inhibition[6][7]
OridoninNo significant inhibitionNo significant inhibitionNo significant inhibition[8]

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation and Inhibition by CY-09

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, "priming," is typically initiated by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second signal, "activation," is provided by various stimuli such as ATP, nigericin, or crystalline substances, which triggers the assembly of the inflammasome. CY-09 acts at this second step to prevent inflammasome formation.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation and Inhibition by CY-09 cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β mRNA NFkB->Pro_IL1b NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b_protein Pro-IL-1β Pro_IL1b->Pro_IL1b_protein NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active oligomer) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b_protein GSDMD Gasdermin-D Casp1->GSDMD IL1b Secreted IL-1β Pro_IL1b_protein->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis CY09 CY-09 CY09->NLRP3_inactive Binds to NACHT domain & inhibits ATPase activity

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory mechanism of CY-09.

Experimental Workflow for Evaluating an NLRP3 Inhibitor in BMDMs

The following diagram outlines a typical workflow for assessing the efficacy and specificity of an NLRP3 inhibitor in primary BMDMs.

Experimental_Workflow Workflow for In Vitro Evaluation of an NLRP3 Inhibitor cluster_assays 6. Downstream Assays BMDM_isolation 1. Isolate bone marrow and differentiate into BMDMs (7 days) Cell_seeding 2. Seed BMDMs in multi-well plates BMDM_isolation->Cell_seeding Priming 3. Prime with LPS (e.g., 1 µg/mL, 3-4 hours) Cell_seeding->Priming Inhibitor_treatment 4. Pre-treat with inhibitor (e.g., CY-09) or vehicle Priming->Inhibitor_treatment Activation 5. Activate with NLRP3 agonist (e.g., ATP or Nigericin) Inhibitor_treatment->Activation ELISA ELISA for IL-1β and TNF-α Activation->ELISA Western_blot Western Blot for Caspase-1 cleavage Activation->Western_blot LDH_assay LDH Assay for Pyroptosis Activation->LDH_assay ASC_speck ASC Speck Imaging Activation->ASC_speck

Caption: A generalized experimental workflow for testing an NLRP3 inhibitor in BMDMs.

Experimental Protocols

Protocol 1: Isolation and Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • 70% Ethanol

  • Sterile PBS

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • Sterile dissection tools

  • Syringes (25G needle)

  • 50 mL conical tubes

  • Cell strainer (70 µm)

  • Non-tissue culture treated petri dishes

Procedure:

  • Euthanize a C57BL/6 mouse according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing the surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with DMEM using a 25G needle and syringe into a 50 mL conical tube.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% Pen-Strep, and 20% L929-cell conditioned medium or 20 ng/mL recombinant M-CSF).

  • Plate the cells in non-tissue culture treated 10 cm petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3 or 4.

  • On day 7, the differentiated, adherent BMDMs are ready for use.

Protocol 2: In Vitro Assay for NLRP3 Inflammasome Inhibition in BMDMs

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Complete DMEM (10% FBS, 1% Pen-Strep)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Adenosine triphosphate (ATP) or Nigericin

  • NLRP3 inhibitor (e.g., CY-09)

  • Vehicle control (e.g., DMSO)

  • 96-well tissue culture plates

  • Mouse IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: On day 7 of differentiation, detach BMDMs using cold PBS and gentle scraping. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete DMEM. Allow the cells to adhere overnight.

  • Priming (Signal 1): Gently remove the medium and replace it with fresh medium containing 1 µg/mL of LPS. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: After priming, carefully wash the cells with warm PBS. Add fresh medium containing serial dilutions of the NLRP3 inhibitor (e.g., CY-09 at concentrations ranging from 0.1 to 20 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes.

  • Activation (Signal 2): Add the NLRP3 activator. For example, add ATP to a final concentration of 5 mM and incubate for 30-60 minutes, or add Nigericin to a final concentration of 10 µM and incubate for 1-2 hours.

  • Sample Collection:

    • Supernatant for ELISA and LDH Assay: Carefully collect the cell culture supernatant. Centrifuge to remove any cell debris. The supernatant can be stored at -80°C until analysis.

    • Cell Lysate for Western Blot: Wash the remaining adherent cells with cold PBS and lyse the cells in RIPA buffer for subsequent protein analysis.

  • Quantification:

    • Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

    • Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity assay kit.

    • Analyze cell lysates by Western blot to detect the cleaved (p20) subunit of caspase-1.

Troubleshooting

IssuePossible CauseSuggested Solution
High background IL-1β in unstimulated controls Cell stress during handling or contamination.Ensure gentle handling of cells. Check for mycoplasma contamination.
Low IL-1β signal after stimulation Inefficient priming or activation.Optimize LPS and ATP/Nigericin concentrations and incubation times. Ensure ATP solution is freshly prepared.
High variability between replicates Inconsistent cell numbers or pipetting errors.Ensure a single-cell suspension before seeding. Use calibrated pipettes.
Inhibitor precipitation Poor solubility of the compound in the culture medium.Check the solubility of the inhibitor. Consider using a lower concentration of the vehicle (e.g., DMSO).

References

Application Notes and Protocols for Nlrp3-IN-61 in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific in vivo experimental data and established protocols for the compound Nlrp3-IN-61 are not widely available in the public domain. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor, such as this compound. These are based on established methodologies for other well-characterized NLRP3 inhibitors, such as MCC950, in the context of neuroinflammation. Researchers should optimize these protocols based on the specific properties of this compound.

Introduction to NLRP3 Inflammasome in Neuroinflammation

The nucleotide-binding oligomerization domain-, leucine-rich repeat- and pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4] Dysregulation and chronic activation of the NLRP3 inflammasome are strongly implicated in the pathogenesis of numerous inflammatory conditions, including neurodegenerative diseases.[3][5]

In the central nervous system (CNS), the NLRP3 inflammasome is predominantly expressed in microglia, the resident immune cells of the brain.[5][6] Its activation is a key driver of neuroinflammation, a process that contributes to the progression of various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[5][7][8][9] Pathological triggers in these diseases, including protein aggregates (e.g., amyloid-β and α-synuclein), mitochondrial dysfunction, and other damage-associated molecular patterns (DAMPs), can activate the NLRP3 inflammasome in microglia.[4][9] This leads to a sustained inflammatory response, neuronal damage, and exacerbation of disease pathology.[10][11] Therefore, pharmacological inhibition of the NLRP3 inflammasome with small molecules like this compound represents a promising therapeutic strategy for these debilitating conditions.[3][12]

Key Signaling Pathway

The activation of the NLRP3 inflammasome is typically a two-step process.[6][13][14] The first step, "priming," is often initiated by signals from pattern recognition receptors like Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[10][13] The second step, "activation," is triggered by a diverse array of stimuli that lead to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This assembly leads to the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3][15]

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Toxins) NLRP3_active NLRP3 (active) Stimuli->NLRP3_active NLRP3_inactive NLRP3 (inactive) Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activation IL1b Mature IL-1β (Secretion) Casp1->IL1b cleavage IL18 Mature IL-18 (Secretion) Casp1->IL18 cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis induces ProIL1b Pro-IL-1β ProIL18 Pro-IL-18 Inhibitor This compound Inhibitor->NLRP3_active inhibition Inhibitor->Inflammasome inhibition

Caption: NLRP3 inflammasome activation pathway and points of inhibition.

Animal Models for Evaluating this compound

Several well-established animal models can be used to assess the efficacy of this compound in the context of neuroinflammation. The choice of model depends on the specific disease indication.

Animal ModelDisease RelevanceTypical Induction MethodKey Pathological Features
LPS-induced Neuroinflammation Systemic inflammation, Sepsis, general neuroinflammationIntraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS)Microglial activation, pro-inflammatory cytokine production (IL-1β, TNF-α), sickness behavior, cognitive deficits.
Experimental Autoimmune Encephalomyelitis (EAE) Multiple Sclerosis (MS)Immunization with myelin antigens (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA)CNS infiltration of immune cells, demyelination, axonal damage, progressive paralysis.[10]
MPTP-induced Parkinsonism Parkinson's Disease (PD)Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)Dopaminergic neuron loss in the substantia nigra, motor deficits, microglial activation, α-synuclein pathology.[7]
Amyloid-β Infusion Model Alzheimer's Disease (AD)Intracerebral infusion of amyloid-β oligomers or fibrilsPlaque formation, microgliosis, astrogliosis, synaptic dysfunction, memory impairment.

Experimental Protocols

The following is a detailed protocol for evaluating an NLRP3 inhibitor in a mouse model of LPS-induced systemic inflammation, which is a common first-pass model for assessing in vivo efficacy.

Protocol: LPS-Induced Systemic Inflammation in Mice

1. Animals and Acclimatization

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Reagent Preparation

  • This compound: Dissolve in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile saline). The final concentration should be determined based on preliminary dose-ranging studies. Prepare fresh on the day of the experiment.

  • Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline. Dilute to the final working concentration for injection (e.g., 5 mg/kg).

3. Experimental Workflow

Experimental_Workflow In Vivo Experimental Workflow for NLRP3 Inhibitor Evaluation acclimatize 1. Animal Acclimatization (1 week) grouping 2. Randomize into Groups (Vehicle, this compound, etc.) acclimatize->grouping pretreatment 3. Pre-treatment (e.g., this compound, i.p.) grouping->pretreatment lps_challenge 4. LPS Challenge (e.g., 5 mg/kg, i.p.) pretreatment->lps_challenge 1 hour later monitoring 5. Monitor Animal Health & Sickness Behavior lps_challenge->monitoring collection 6. Sample Collection (e.g., 2-6 hours post-LPS) monitoring->collection analysis 7. Endpoint Analysis (ELISA, qPCR, Histology) collection->analysis

Caption: A typical experimental workflow for evaluating an NLRP3 inhibitor.

4. Dosing and Administration

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: this compound (Low Dose) + LPS

    • Group 4: this compound (High Dose) + LPS

  • Pre-treatment: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical volume is 10 mL/kg.

  • LPS Challenge: One hour after pre-treatment, administer LPS (e.g., 5 mg/kg) or saline via i.p. injection.

5. Sample Collection and Endpoint Analysis

  • Timing: Euthanize mice at a predetermined time point after LPS challenge (e.g., 2, 4, or 6 hours) to measure peak cytokine responses.

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

  • Tissue Collection: Perfuse animals with cold PBS. Collect brain, spleen, and liver. For biochemical analysis, snap-freeze tissues in liquid nitrogen. For histology, fix tissues in 4% paraformaldehyde.

6. Quantitative Analysis

ParameterMethodTissue/SampleExpected Outcome with this compound
IL-1β Levels ELISAPlasma, Brain HomogenateSignificant reduction compared to Vehicle + LPS group.
IL-18 Levels ELISAPlasmaReduction compared to Vehicle + LPS group.
TNF-α Levels ELISAPlasma, Brain HomogenatePotential reduction (as a general inflammation marker).
NLRP3 mRNA Expression qPCRBrain, SpleenNo expected change (inhibitor targets protein function, not expression).
IL-1β mRNA Expression qPCRBrain, SpleenNo expected change (priming is unaffected).
Microglial Activation Immunohistochemistry (Iba1 staining)Brain SectionsReduced Iba1 immunoreactivity and morphological changes indicative of less activation.
Sickness Behavior Scoring System (body weight loss, lethargy, piloerection)Live AnimalsAmelioration of LPS-induced sickness behavior.

7. Data Presentation and Interpretation

  • Present data as mean ± SEM.

  • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare between groups.

  • A significant reduction in mature IL-1β levels in the plasma and/or brain of the this compound treated group compared to the vehicle-treated LPS group would indicate successful target engagement and in vivo efficacy.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical evaluation of this compound in animal models of neuroinflammation. By demonstrating a reduction in NLRP3-dependent biomarkers and an improvement in pathological outcomes, these studies can provide crucial proof-of-concept for the therapeutic potential of this compound in treating a range of neurological disorders. It is imperative to adapt and optimize these general protocols to the specific pharmacokinetic and pharmacodynamic properties of this compound as they become known.

References

Application Notes and Protocols for Investigating Metabolic Disorders with Nlrp3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and atherosclerosis, are characterized by a state of chronic, low-grade inflammation. A key orchestrator of this sterile inflammation is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Metabolic danger signals, such as excess fatty acids, glucose, and cholesterol crystals, activate the NLRP3 inflammasome in immune and metabolic cells. This activation leads to the release of potent pro-inflammatory cytokines IL-1β and IL-18, driving tissue damage, insulin (B600854) resistance, and disease progression.[1] Consequently, the NLRP3 inflammasome has emerged as a critical therapeutic target for the investigation and potential treatment of these debilitating conditions.

Nlrp3-IN-61 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, designed for preclinical research to explore the role of NLRP3 in various disease models. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its therapeutic potential in metabolic disorders.

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or endogenous cytokines like TNF-α. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1]

  • Activation (Signal 2): A diverse array of stimuli, including metabolic danger-associated molecular patterns (DAMPs), provides the second signal. These include extracellular ATP, crystalline substances like cholesterol and monosodium urate crystals, and mitochondrial dysfunction.[1][2] This second signal triggers the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the subsequent activation of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis.[3]

This compound is hypothesized to act by directly binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of caspase-1 and the release of pro-inflammatory cytokines.

Signaling Pathway Diagram

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition PAMPs PAMPs (e.g., LPS) Cytokines (e.g., TNF-α) TLR TLR / Cytokine Receptor PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp NLRP3_activation NLRP3 Activation DAMPs DAMPs (e.g., ATP, Cholesterol Crystals, Excess Glucose/Fatty Acids) DAMPs->NLRP3_activation ASC ASC Recruitment NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation Nlrp3_IN_61 This compound Nlrp3_IN_61->NLRP3_activation Inhibits

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Application: Investigating Type 2 Diabetes and Obesity

Rationale: Obesity-induced inflammation is a major driver of insulin resistance and T2D.[4] Adipose tissue macrophages (ATMs) in obese individuals are a primary source of NLRP3-driven IL-1β production.[4][5] this compound can be used to dissect the role of NLRP3 in this process.

In Vitro Protocol: Inhibition of NLRP3 Inflammasome in Macrophages

This protocol details the use of this compound to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) stimulated with metabolic danger signals.

Materials:

  • This compound

  • Bone marrow cells from C57BL/6J mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • LPS (Lipopolysaccharide)

  • Palmitate-BSA complex (or other relevant DAMPs like ATP or Nigericin)

  • ELISA kits for IL-1β and IL-18

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (antibodies against Caspase-1 p20, IL-1β p17, and a loading control)

Experimental Workflow:

in_vitro_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_bm Isolate Bone Marrow from Mice differentiate_bmdm Differentiate into BMDMs (7 days with M-CSF) isolate_bm->differentiate_bmdm plate_cells Plate Differentiated BMDMs differentiate_bmdm->plate_cells prime_lps Prime with LPS (Signal 1) plate_cells->prime_lps add_inhibitor Add this compound (or vehicle) prime_lps->add_inhibitor activate_damps Activate with Palmitate-BSA (Signal 2) add_inhibitor->activate_damps collect_supernatant Collect Supernatant activate_damps->collect_supernatant lyse_cells Lyse Cells activate_damps->lyse_cells elisa ELISA for IL-1β & IL-18 collect_supernatant->elisa ldh_assay LDH Assay for Pyroptosis collect_supernatant->ldh_assay western_blot Western Blot for Caspase-1 & IL-1β Cleavage lyse_cells->western_blot

Caption: In vitro experimental workflow for assessing this compound efficacy.

Procedure:

  • Cell Culture:

    • Isolate bone marrow from the femurs and tibias of C57BL/6J mice.

    • Culture the cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

    • Seed the BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming and Inhibition:

    • Prime the BMDMs with 1 µg/mL LPS for 4 hours.

    • Remove the LPS-containing medium and replace it with fresh medium.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the cells and incubate for 1 hour.

  • Activation:

    • Activate the NLRP3 inflammasome by adding 200 µM palmitate-BSA complex for 6 hours.

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of mature IL-1β and IL-18 using ELISA kits.

    • Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants as an indicator of pyroptosis using a commercially available kit.

    • Western Blot: Lyse the cells and perform Western blot analysis to detect the cleaved forms of caspase-1 (p20) and IL-1β (p17).

Data Presentation:

Treatment GroupIL-1β (pg/mL)IL-18 (pg/mL)LDH Release (% of control)
Vehicle Control
LPS + Palmitate
LPS + Palmitate + this compound (0.1 µM)
LPS + Palmitate + this compound (1 µM)
LPS + Palmitate + this compound (10 µM)
In Vivo Protocol: Amelioration of Diet-Induced Obesity and Insulin Resistance

This protocol describes the use of this compound in a diet-induced obesity (DIO) mouse model to assess its therapeutic effects on metabolic parameters.

Materials:

  • This compound

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-fat diet (HFD; 60% kcal from fat)

  • Standard chow diet

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Equipment for oral gavage, glucose and insulin tolerance tests, and blood collection

  • Kits for measuring plasma insulin, triglycerides, and cholesterol

Experimental Workflow:

in_vivo_workflow cluster_model_dev Model Development cluster_treatment Treatment cluster_analysis Analysis acclimatize Acclimatize Mice group_mice Group Mice acclimatize->group_mice start_diet Start HFD or Chow Diet group_mice->start_diet start_treatment Begin this compound (or vehicle) Administration start_diet->start_treatment monitor_bw Monitor Body Weight and Food Intake start_treatment->monitor_bw gtt_itt Perform GTT and ITT monitor_bw->gtt_itt collect_samples Collect Blood and Tissues gtt_itt->collect_samples biochemical_analysis Plasma Insulin, Lipids collect_samples->biochemical_analysis histology Histological Analysis of Liver and Adipose Tissue collect_samples->histology gene_expression Gene Expression Analysis of Inflammatory Markers collect_samples->gene_expression

Caption: In vivo experimental workflow for evaluating this compound in a DIO model.

Procedure:

  • Animal Model:

    • Acclimatize male C57BL/6J mice for one week.

    • Divide the mice into three groups:

      • Group 1: Chow diet + Vehicle

      • Group 2: High-fat diet (HFD) + Vehicle

      • Group 3: HFD + this compound

    • Feed the mice their respective diets for 12-16 weeks.

  • Drug Administration:

    • Begin administration of this compound (e.g., 10-50 mg/kg) or vehicle daily via oral gavage starting from week 8 of HFD feeding (therapeutic intervention model).

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at designated time points (e.g., week 12 and 16).

  • Terminal Analysis:

    • At the end of the study, collect blood to measure plasma levels of insulin, glucose, triglycerides, and cholesterol.

    • Harvest tissues such as liver and epididymal white adipose tissue (eWAT) for histological analysis (H&E staining) and gene expression analysis of inflammatory markers (e.g., Il1b, Tnf, Ccl2).

Data Presentation:

ParameterChow + VehicleHFD + VehicleHFD + this compound
Body Weight (g)
Fasting Glucose (mg/dL)
Fasting Insulin (ng/mL)
GTT AUC
ITT AUC
Plasma Triglycerides (mg/dL)
Liver Weight (g)
eWAT Il1b mRNA (fold change)

Application: Investigating Atherosclerosis

Rationale: Cholesterol crystals, a hallmark of atherosclerotic plaques, are potent activators of the NLRP3 inflammasome in macrophages, contributing to vascular inflammation.[2][6] this compound can be used to investigate the role of NLRP3 in atherogenesis.

In Vivo Protocol: Reduction of Atherosclerotic Plaque Formation

This protocol outlines the use of this compound in a mouse model of atherosclerosis.

Materials:

  • This compound

  • Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice

  • Western-type high-fat, high-cholesterol diet

  • Vehicle for this compound

  • Reagents for histological analysis of atherosclerotic plaques (e.g., Oil Red O staining)

  • Equipment for measuring plasma lipids

Procedure:

  • Animal Model:

    • Use male ApoE-/- or Ldlr-/- mice (8 weeks old).

    • Feed the mice a Western-type diet for 8-12 weeks to induce atherosclerosis.

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage throughout the diet-feeding period.

  • Analysis:

    • At the end of the study, collect blood to measure plasma cholesterol and triglyceride levels.

    • Perfuse the mice and dissect the aorta.

    • Perform en face analysis of the entire aorta stained with Oil Red O to quantify the total plaque area.

    • Analyze cross-sections of the aortic root to determine plaque size and composition (e.g., macrophage content via immunohistochemistry).

Data Presentation:

ParameterWestern Diet + VehicleWestern Diet + this compound
Plasma Total Cholesterol (mg/dL)
Aortic Plaque Area (% of total area)
Aortic Root Lesion Area (µm²)
Macrophage Content in Plaque (%)

Application: Investigating Non-Alcoholic Fatty Liver Disease (NAFLD)

Rationale: The progression from simple steatosis to non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, is driven by inflammation, where the NLRP3 inflammasome plays a significant role.[7][8] this compound can be used to explore the therapeutic potential of NLRP3 inhibition in NAFLD/NASH.

In Vivo Protocol: Attenuation of Liver Steatosis, Inflammation, and Fibrosis

This protocol details the use of this compound in a mouse model of NAFLD/NASH.

Materials:

  • This compound

  • C57BL/6J mice

  • Methionine- and choline-deficient (MCD) diet or a high-fat, high-fructose diet

  • Vehicle for this compound

  • Kits for measuring plasma ALT and AST levels

  • Reagents for histological analysis of the liver (H&E, Sirius Red staining)

  • Reagents for gene expression analysis of inflammatory and fibrotic markers

Procedure:

  • Animal Model:

    • Induce NAFLD/NASH in C57BL/6J mice by feeding them an MCD diet for 4-6 weeks or a high-fat, high-fructose diet for a longer duration.

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage during the diet-feeding period.

  • Analysis:

    • At the end of the study, collect blood to measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

    • Harvest the livers for weight measurement and histological analysis.

    • Stain liver sections with H&E to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.

    • Perform quantitative PCR on liver tissue to measure the expression of genes involved in inflammation (Il1b, Tnf) and fibrosis (Col1a1, Tgf-b).

Data Presentation:

ParameterControl Diet + VehicleNASH Diet + VehicleNASH Diet + this compound
Plasma ALT (U/L)
Plasma AST (U/L)
Liver Weight (g)
Liver Histology Score (Steatosis, Inflammation)
Liver Fibrosis (% Sirius Red positive area)
Liver Il1b mRNA (fold change)
Liver Col1a1 mRNA (fold change)

Conclusion

This compound serves as a valuable research tool for elucidating the role of the NLRP3 inflammasome in the pathogenesis of metabolic disorders. The protocols outlined in these application notes provide a framework for investigating the efficacy of NLRP3 inhibition in relevant in vitro and in vivo models. The systematic collection and presentation of quantitative data will facilitate the evaluation of this compound's therapeutic potential and contribute to a deeper understanding of the intricate link between metabolism and inflammation.

References

Application Notes and Protocols for In Vivo Dose-Response Studies of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific in vivo dose-response data for a compound designated "Nlrp3-IN-61" is not publicly available. The following application notes and protocols are based on data from well-characterized NLRP3 inflammasome inhibitors, such as MCC950, to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to pathogens and cellular damage.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3] Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic research.[4] These application notes provide a comprehensive guide to conducting in vivo dose-response studies for novel NLRP3 inhibitors, using established compounds as a reference.

Data Presentation: In Vivo Dose-Response of Representative NLRP3 Inhibitors

The following table summarizes quantitative data from in vivo studies of various NLRP3 inhibitors to guide dose selection and study design.

CompoundAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
NT-0249Mouse model of CAPSNot SpecifiedDose-dependentReduced multiple inflammatory biomarkers and decreased mature IL-1β levels in tissue homogenates.[5][5]
MCC950MouseOral, i.p.0.4-200 mg/kgAttenuated IL-1β concentrations by 50% at 0.4 mg/kg and >90% at >4 mg/kg. No reported toxicity at high oral doses.[6][6]
GDC-2394HumanOralHigh doseLiver safety concerns were raised at high doses in healthy volunteers.[5][5]
ZYIL1HumanOralNot SpecifiedWell-absorbed with a half-life of 6-7 hours. Showed >90% inhibition of IL-1β.[6][6]
VTX3232HumanOral40 mg dailyMaintained plasma and CSF concentrations at least 3-fold higher than the IC90 for NLRP3 inhibition over 24 hours.[6][6]

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp Activators ATP, Toxins, Crystals, etc. K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis pro_IL1B_node Pro-IL-1β Casp1->pro_IL1B_node cleavage pro_IL18_node Pro-IL-18 Casp1->pro_IL18_node cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1B Mature IL-1β pro_IL1B_node->IL1B IL18 Mature IL-18 pro_IL18_node->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study in a Mouse Model of NLRP3-Mediated Inflammation

This protocol outlines a general procedure for evaluating the dose-dependent efficacy of an NLRP3 inhibitor in a relevant mouse model.

1. Animal Model Selection:

  • Select a mouse model where NLRP3 inflammasome activation is a key driver of pathology. Examples include:

    • Lipopolysaccharide (LPS) challenge model for systemic inflammation.

    • Monosodium urate (MSU) crystal-induced peritonitis model for gout.

    • A mouse model of Cryopyrin-Associated Periodic Syndrome (CAPS).[5]

  • Use of NLRP3 knockout mice can serve as a crucial control to validate the model's dependence on the target pathway.[6]

2. Experimental Groups:

  • Divide animals into a minimum of four groups:

    • Group 1: Vehicle control

    • Group 2: Low dose of NLRP3 inhibitor

    • Group 3: Medium dose of NLRP3 inhibitor

    • Group 4: High dose of NLRP3 inhibitor

  • Dose selection should be informed by in vitro potency and any available pharmacokinetic data.[6]

3. Administration of Inhibitor:

  • The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the intended clinical application.[6]

  • Administer the inhibitor or vehicle according to a predetermined schedule (e.g., once or twice daily) for a specified duration.

4. Induction of Inflammation:

  • At a defined time point after inhibitor administration, induce inflammation using the appropriate stimulus for the chosen model (e.g., intraperitoneal injection of LPS or MSU crystals).

5. Sample Collection and Analysis:

  • Measure levels of key biomarkers such as IL-1β and IL-18 in plasma or tissue homogenates using methods like ELISA or Western blot.[6]

6. Data Analysis:

  • Compare the levels of inflammatory biomarkers between the treated groups and the vehicle control group to establish a dose-response relationship.

  • Monitor animals for any signs of toxicity, including changes in body weight and behavior.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo dose-response study of an NLRP3 inhibitor.

Experimental_Workflow cluster_planning Study Planning cluster_execution In Vivo Execution cluster_analysis Analysis model_selection Animal Model Selection dose_ranging Dose Range Selection model_selection->dose_ranging grouping Animal Grouping (Vehicle, Low, Med, High) dose_ranging->grouping administration Inhibitor Administration grouping->administration induction Inflammation Induction administration->induction monitoring Toxicity Monitoring induction->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling biomarker Biomarker Analysis (IL-1β, IL-18) sampling->biomarker data_analysis Dose-Response Curve Generation biomarker->data_analysis

Caption: Workflow for an in vivo NLRP3 inhibitor dose-response study.

Troubleshooting and Optimization

  • Lack of Efficacy: If the inhibitor does not show efficacy, consider the following:

    • Inadequate Dosage: The dose may be too low to achieve a therapeutic concentration. A dose-escalation study may be necessary.[6]

    • Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. Pharmacokinetic studies are recommended to determine the compound's half-life and peak plasma concentration.[6]

    • Inappropriate Animal Model: The chosen model may not be strongly driven by the NLRP3 inflammasome.[6]

  • Observed Toxicity: If toxicity is observed:

    • Dose is too high: Reduce the dose or frequency of administration. A maximum tolerated dose (MTD) study can be beneficial.[6]

    • Off-target effects: The inhibitor may be interacting with other cellular targets.[6]

    • Vehicle-related toxicity: A control group receiving only the vehicle is essential to assess its effects.[6]

References

Application Notes and Protocols for Nlrp3-IN-61 Administration in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is formed. This multi-protein complex serves as a platform for the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a wide range of inflammatory diseases.[1]

Nlrp3-IN-61 is an inhibitor of the NLRP3 inflammasome. In vitro studies have shown that this compound inhibits pyroptosis in THP-1 cells with an IC50 of 12.6 nM and IL-1β release with an IC50 of 25.3 nM. While specific in vivo data for this compound is not yet widely available, these application notes provide a comprehensive guide to its administration in mouse models of inflammation based on protocols established for other well-characterized NLRP3 inhibitors, such as MCC950.

Quantitative Data Summary

The following tables summarize the effects of NLRP3 inflammasome inhibition on key inflammatory markers in various mouse models of inflammation. This data, derived from studies using the well-characterized NLRP3 inhibitor MCC950, can serve as a benchmark for evaluating the in vivo efficacy of this compound.

Table 1: Effect of NLRP3 Inhibition on Cytokine Levels in Mouse Models of Inflammation

Mouse ModelNLRP3 Inhibitor & DosageSample TypeCytokineResult
LPS-Induced EndotoxemiaMCC950 (10 mg/kg, i.p.)SerumIL-1βSignificantly decreased
Peritoneal Lavage FluidIL-1βSignificantly decreased
Cecal Ligation and Puncture (CLP)MCC950 (50 mg/kg/day, i.p.)PlasmaIL-1βSignificantly decreased
IL-6Significantly decreased
Gout (MSU crystals)MCC950 (10 mg/kg, i.p.)Peritoneal Lavage FluidIL-1βSignificantly decreased
Neutrophil InfluxSignificantly decreased
Muckle-Wells Syndrome (Nlrp3A350V)MCC950 (10 mg/kg, daily, oral)SerumIL-1βSignificantly decreased
IL-18Significantly decreased

Table 2: Effect of NLRP3 Inhibition on Disease Severity in Mouse Models of Inflammation

Mouse ModelNLRP3 Inhibitor & DosageKey ParameterResult
LPS-Induced EndotoxemiaMCC950 (20 mg/kg, i.p.)Survival RateSignificantly increased
Cecal Ligation and Puncture (CLP)MCC950 (50 mg/kg/day, i.p.)Survival RateSignificantly increased
Experimental Autoimmune Encephalomyelitis (EAE)MCC950 (50 mg/kg, daily, i.p.)Clinical ScoreSignificantly reduced
CNS Immune Infiltration
Type 2 Diabetes (High-Fat Diet)MCC950 (10 mg/kg, daily, oral)Glucose ToleranceImproved
Insulin Sensitivity

Experimental Protocols

The following are detailed protocols for two common mouse models of inflammation used to evaluate NLRP3 inhibitors. These protocols should be adapted and optimized for this compound based on its specific physicochemical properties and pharmacokinetic profile.

Lipopolysaccharide (LPS)-Induced Endotoxemia/Peritonitis Model

This model is used to study the acute inflammatory response to a bacterial component.

Materials:

  • 8-12 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • ELISA kits for mouse IL-1β

Procedure:

  • Preparation: Dissolve this compound in a suitable vehicle to the desired stock concentration. Prepare a sterile solution of LPS in saline.

  • Inhibitor Administration: Administer this compound or vehicle control to mice via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)). The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes before LPS challenge).

  • Induction of Inflammation: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 5-20 mg/kg).

  • Monitoring: Monitor mice for signs of endotoxic shock, such as hypothermia and lethargy.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS injection), euthanize the mice.

    • Peritoneal Lavage: Inject 5 ml of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen, then aspirate the fluid. Centrifuge to pellet cells and collect the supernatant for cytokine analysis.

    • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma for cytokine analysis.

  • Analysis: Measure the concentration of IL-1β in the peritoneal lavage fluid and plasma using an ELISA kit according to the manufacturer's instructions.

Cecal Ligation and Puncture (CLP) Sepsis Model

This model mimics the polymicrobial infection that leads to clinical sepsis.

Materials:

  • 8-12 week old C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 22-gauge)

  • This compound

  • Vehicle control

  • Pre-warmed sterile saline

Procedure:

  • Preparation: Prepare this compound and vehicle solutions as described above.

  • Anesthesia and Surgery:

    • Anesthetize the mouse using isoflurane.

    • Make a 1-2 cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum just below the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the cecum once or twice with a 22-gauge needle. A small amount of fecal matter may be expressed.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Fluid Resuscitation: Administer 1 ml of pre-warmed saline subcutaneously to prevent dehydration.

  • Inhibitor Administration: Administer this compound or vehicle control at the desired dose and route at a specified time relative to the CLP procedure (e.g., 1 hour post-CLP).

  • Monitoring: Monitor mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, huddling) at regular intervals for up to 72 hours.

  • Endpoint Analysis: At a predetermined endpoint, collect blood and tissues for cytokine analysis, bacterial load determination, and histological examination.

Visualizations

Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B Stimuli K+ Efflux, ROS, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B IL18 Mature IL-18 Casp1->IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis Pro_IL1B_node Pro-IL-1β Pro_IL18 Pro-IL-18 GSDMD Gasdermin D Inhibitor This compound Inhibitor->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow start Start: Select Mouse Model (e.g., LPS-induced endotoxemia) dosing Administer this compound or Vehicle Control start->dosing induction Induce Inflammation (e.g., LPS injection) dosing->induction monitoring Monitor Clinical Signs and Survival induction->monitoring collection Sample Collection (Blood, Peritoneal Lavage, Tissues) monitoring->collection analysis Analyze Inflammatory Markers (e.g., IL-1β ELISA) collection->analysis data Data Analysis and Interpretation analysis->data end End data->end

Caption: General experimental workflow for in vivo evaluation of this compound.

Logical Relationship: Troubleshooting In Vivo Studies

Troubleshooting_Workflow cluster_checks Troubleshooting Steps start No significant effect of This compound observed dose Is the dose sufficient? Consider dose-response study. start->dose route Is the route of administration optimal? Check bioavailability. dose->route If dose is sufficient solution Optimize Protocol and Re-evaluate dose->solution If dose is insufficient timing Is the timing of administration correct? Review pharmacokinetics. route->timing If route is optimal route->solution If route is suboptimal model Is the inflammatory model appropriate? Confirm NLRP3 dependency. timing->model If timing is correct timing->solution If timing is incorrect model->solution If model is appropriate model->solution If model is inappropriate

Caption: Troubleshooting guide for in vivo studies with this compound.

References

Measuring In Vivo Target Engagement of NLRP3-IN-61: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors targeting the NLRP3 inflammasome, such as NLRP3-IN-61, represent a promising therapeutic strategy. Assessing the extent to which these inhibitors bind to their target in vivo is a crucial step in preclinical development. These application notes provide detailed protocols for measuring the in vivo target engagement of NLRP3 inhibitors, using this compound as an example. The methodologies described include direct target engagement assays like the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET), as well as indirect pharmacodynamic assessments through the analysis of downstream biomarkers.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. An activation signal, such as extracellular ATP or crystalline substances, then triggers the assembly of the NLRP3 multiprotein complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[1][2] This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into active caspase-1.[1][2] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[1][2] It also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of cell death.[3][4]

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription ↑ NLRP3 & Pro-IL-1β Transcription NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Crystals) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_61 This compound NLRP3_IN_61->NLRP3_active inhibits

Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.

Quantitative Data for NLRP3 Inhibitors

While specific in vivo target engagement data for this compound is not publicly available, the following table summarizes data for well-characterized NLRP3 inhibitors, MCC950 and CY-09, to provide a comparative framework.

ParameterMCC950CY-09This compound
Target NLRP3 NACHT Domain (Walker B motif)[5]NLRP3 NACHT Domain (Walker A motif)[6][7]Data not available
Mechanism of Action Blocks ATP hydrolysis, preventing NLRP3 oligomerization.[5]Directly binds to the ATP-binding motif, inhibiting ATPase activity.[7]Data not available
In Vitro Potency (IC50) ~7.5 nM (LPS+Nigericin-induced IL-1β release in BMDMs)[6]~6 µM (in BMDMs)[6]Data not available
In Vivo Efficacy Model Mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS).[8]Mouse model of Type 2 Diabetes (T2DM).[8]Data not available
In Vivo Efficacy Readout Reduction in serum IL-1β, IL-18, and inflammatory cell infiltration.[7][8]Improved glucose tolerance and reduced inflammation.[7]Data not available
Target Engagement Assay NanoBRET, Photoaffinity Labeling, CETSA.[8]Cellular Thermal Shift Assay (CETSA).[7]Data not available

Experimental Protocols

Protocol 1: In Vivo Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.

CETSA_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase cluster_analysis_phase Analysis Phase Animal_Dosing Administer this compound or Vehicle to Mice Tissue_Harvest Harvest Target Tissues (e.g., Spleen, Peritoneal Cells) Animal_Dosing->Tissue_Harvest After defined time Cell_Lysis Prepare Cell Lysates Tissue_Harvest->Cell_Lysis Heat_Challenge Aliquot and Heat Lysates at a Range of Temperatures Cell_Lysis->Heat_Challenge Centrifugation Centrifuge to Separate Aggregated vs. Soluble Protein Heat_Challenge->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot for NLRP3 Centrifugation->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Melting_Curve Plot Melting Curves (Protein Abundance vs. Temperature) Quantification->Melting_Curve Result Target Engagement Confirmed Melting_Curve->Result Shift indicates target engagement

Caption: Experimental workflow for in vivo CETSA.

Materials:

  • This compound and vehicle control

  • C57BL/6 mice (8-12 weeks old)

  • Lysis buffer with protease inhibitors

  • Equipment for tissue homogenization, temperature-controlled heating block or PCR machine, centrifuge, and Western blotting.

Procedure:

  • Animal Dosing: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tissue Harvest: At a specified time point post-dosing, euthanize the mice and harvest tissues of interest (e.g., spleen, peritoneal macrophages).

  • Lysate Preparation: Homogenize the tissues in lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Heat Challenge: Aliquot the cell lysates into separate tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), leaving one aliquot at room temperature as a control.[9]

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[9]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NLRP3 in each sample by Western blotting.

  • Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature for the this compound-treated group compared to the vehicle group indicates thermal stabilization of NLRP3, and thus, target engagement.[9]

Protocol 2: Positron Emission Tomography (PET) Imaging for Target Occupancy

PET is a non-invasive imaging technique that can quantify the distribution and target occupancy of a radiolabeled drug in vivo. This requires a radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18).

Materials:

  • Radiolabeled this compound

  • Anesthetized mice

  • PET/CT or PET/MR scanner

  • Unlabeled this compound for blocking studies

Procedure:

  • Radiotracer Administration: Inject the radiolabeled this compound intravenously into an anesthetized mouse placed in the PET scanner.

  • Dynamic PET Scan: Acquire dynamic PET data over a period of time (e.g., 60-90 minutes) to measure the uptake and distribution of the radiotracer in various organs, including the brain and peripheral tissues.[10]

  • Blocking Study: To confirm target-specific binding, a separate cohort of animals is pre-dosed with an excess of unlabeled this compound before the administration of the radiotracer. A significant reduction in the radiotracer uptake in tissues known to express NLRP3 in the pre-dosed animals compared to the control group indicates specific binding.[11]

  • Image Analysis: Reconstruct the PET images and quantify the radioactivity concentration in regions of interest. Calculate standardized uptake values (SUVs) or use kinetic modeling to determine binding potentials.

  • Data Interpretation: High uptake of the radiotracer in NLRP3-expressing tissues that is displaceable by the unlabeled compound confirms in vivo target engagement.

Protocol 3: Downstream Biomarker Analysis in a Mouse Model of Peritonitis

Measuring the inhibition of downstream cytokines like IL-1β and IL-18 provides pharmacodynamic evidence of target engagement and functional modulation of the NLRP3 inflammasome.

Peritonitis_Model_Workflow Animal_Treatment Administer this compound or Vehicle to Mice LPS_Priming Prime with LPS (i.p.) Animal_Treatment->LPS_Priming 1 hour prior ATP_Challenge Challenge with ATP (i.p.) LPS_Priming->ATP_Challenge 3 hours post-LPS Sample_Collection Collect Peritoneal Lavage Fluid and Blood ATP_Challenge->Sample_Collection 1 hour post-ATP Cytokine_Analysis Measure IL-1β and IL-18 by ELISA Sample_Collection->Cytokine_Analysis Cell_Analysis Analyze Immune Cell Infiltration by Flow Cytometry Sample_Collection->Cell_Analysis Result Reduced Cytokines and Cell Infiltration Indicate Efficacy Cytokine_Analysis->Result Cell_Analysis->Result

Caption: Workflow for in vivo downstream biomarker analysis.

Materials:

  • This compound and vehicle control

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Sterile PBS

  • ELISA kits for mouse IL-1β and IL-18[8][12]

Procedure:

  • Inhibitor Administration: Administer this compound or vehicle to mice.[8]

  • Inflammasome Priming: One hour after inhibitor administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg).[8][12]

  • Inflammasome Activation: Three hours after LPS injection, challenge the mice with an i.p. injection of ATP (e.g., 30 mM).[8][12]

  • Sample Collection: One hour after the ATP challenge, euthanize the mice and collect peritoneal lavage fluid by injecting and retrieving 5 mL of cold PBS. Collect blood via cardiac puncture.[8][12]

  • Sample Processing: Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant. Separate plasma from the blood.

  • Cytokine Measurement: Measure the concentrations of IL-1β and IL-18 in the peritoneal lavage supernatant and plasma using commercially available ELISA kits according to the manufacturer's instructions.[13][14][15]

  • Data Interpretation: A significant reduction in the levels of IL-1β and IL-18 in the this compound-treated group compared to the vehicle group demonstrates the in vivo efficacy of the compound in inhibiting the NLRP3 inflammasome pathway.[16]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo target engagement of NLRP3 inhibitors like this compound. A multi-faceted approach, combining direct biophysical measurements such as CETSA or PET with functional downstream biomarker analysis, will yield a robust dataset to guide the preclinical development of novel NLRP3-targeted therapeutics.

References

Troubleshooting & Optimization

Nlrp3-IN-61 solubility and stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nlrp3-IN-61. The information is designed to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A: this compound, similar to other small molecule inhibitors of the NLRP3 inflammasome, exhibits high solubility in organic solvents but is practically insoluble in aqueous solutions. For creating stock solutions, the recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) can be used as an alternative. It is crucial to use anhydrous solvents as moisture can negatively impact the solubility of the compound. Direct dissolution in aqueous buffers, PBS, or cell culture media is not recommended and will likely result in precipitation.

Q2: My this compound is precipitating when I prepare my working solution. What is causing this?

A: Precipitation is a common issue encountered when preparing aqueous working solutions of hydrophobic compounds like this compound. The primary cause is typically the direct addition of a concentrated DMSO stock solution into an aqueous buffer without proper intermediate dilution steps. This sudden change in solvent polarity causes the compound to "crash out" of the solution.

Other contributing factors include:

  • High Final Concentration: The desired final concentration in the aqueous medium may surpass the compound's solubility limit.

  • Insufficient Co-solvent: The percentage of DMSO in the final working solution may be too low to maintain the compound's solubility.

  • Low Temperature: Preparing solutions at low temperatures can decrease solubility.

Q3: How should I store this compound stock solutions?

A: Once a stock solution is prepared in an organic solvent like DMSO, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Solution

This guide provides a step-by-step protocol to minimize precipitation when preparing aqueous working solutions of this compound from a concentrated stock.

Experimental Protocol: Preparing an In Vitro Working Solution

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a stock solution in the range of 10-50 mM.

    • Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

    • Store this stock solution in small aliquots at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Recommended):

    • Before preparing the final working solution, create an intermediate dilution of the stock solution in your cell culture medium or buffer.

    • For example, dilute the 10 mM stock solution 1:10 or 1:100 in the aqueous medium. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of cell culture medium or buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiments.

Data Presentation: Solubility of NLRP3 Inhibitors

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility characteristics of structurally similar NLRP3 inhibitors, which can serve as a strong indicator of its properties.

SolventSolubilityRecommendations & Observations
DMSO High (e.g., >70 mg/mL)The recommended solvent for preparing high-concentration stock solutions. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1]
DMF High (e.g., ~30 mg/mL)An alternative to DMSO for preparing stock solutions.[1]
Ethanol InsolubleNot recommended as a primary solvent.[1]
Water InsolubleDirect dissolution in aqueous buffers, PBS, or cell culture media will lead to precipitation.[1]

Signaling Pathways and Experimental Workflows

To effectively use this compound, it is essential to understand its mechanism of action within the context of the NLRP3 inflammasome signaling pathway.

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is initiated by signals like those from Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression. The "activation" step (Signal 2) is triggered by a variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, which lead to K+ efflux.[2][3] This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][4][5] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2][6] this compound and similar inhibitors act to prevent the assembly and activation of this complex.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive translation Stimuli ATP, Toxins, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1B cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage Inflammasome->Casp1 autocatalysis IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound Inhibitor->Inflammasome Inhibits Assembly

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues during experimental setup.

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Nlrp3-IN-61 Off-Target Effects Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the potential off-target effects of Nlrp3-IN-61.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, inhibits IL-1β release in LPS-primed macrophages. How can I be sure it's specifically targeting NLRP3?

A1: While inhibiting IL-1β release is a primary indicator of NLRP3 inflammasome inhibition, it is not conclusive proof of specificity. Other inflammasomes, such as NLRC4 and AIM2, also mediate the maturation of IL-1β.[1] To confirm that this compound specifically targets the NLRP3 inflammasome, you should conduct parallel assays using activators for these other inflammasomes. A selective NLRP3 inhibitor should not significantly affect IL-1β secretion in assays where NLRC4 or AIM2 are activated.[1]

Q2: I am observing cytotoxicity in my cell cultures treated with this compound. Is this an expected on-target effect?

A2: Not necessarily. While the activation of the NLRP3 inflammasome can lead to an inflammatory form of cell death known as pyroptosis, a direct inhibitor of NLRP3 should ideally prevent this.[1][2] Therefore, any observed cell death could be a result of off-target effects. It is crucial to perform standard cytotoxicity assays, such as measuring lactate (B86563) dehydrogenase (LDH) release or using CellTiter-Glo®, to differentiate between the inhibition of pyroptosis and general compound-induced toxicity.[1][3]

Q3: What are the most common off-target pathways for NLRP3 inhibitors?

A3: While the goal is to develop highly selective inhibitors, potential off-target effects can occur. One common off-target pathway is the NF-κB signaling pathway, which is involved in the priming step of NLRP3 activation.[1][4] Inhibition of the NF-κB pathway would lead to a reduction in the expression of pro-IL-1β and NLRP3 itself, thus appearing as inflammasome inhibition. It is also important to assess the kinase selectivity profile of the compound, as unintended inhibition of various protein kinases can lead to a range of adverse effects.[5]

Q4: How can I assess the kinase selectivity of this compound?

A4: A comprehensive kinase selectivity profile is essential for any new inhibitor.[5] This is typically achieved by screening the compound against a large panel of kinases at a fixed concentration (e.g., 10 µM). Any significant inhibition of a kinase in this initial screen should be followed up with IC50 determination to quantify the potency of the off-target interaction. This data is critical for guiding medicinal chemistry efforts to improve selectivity and for predicting potential adverse effects.[5]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Inhibition of TNF-α or IL-6 is observed. The compound may not be specific to the NLRP3 inflammasome and could be inhibiting the upstream NF-κB priming signal.[1]Test the effect of the compound on the expression of NLRP3 and pro-IL-1β. A non-specific inhibitor of the NF-κB pathway will likely reduce the expression of these proteins.[6]
Inconsistent results between experiments. 1. Cell passage number: Primary cells or cell lines can lose responsiveness at high passage numbers.[1]2. Reagent variability: Lot-to-lot variations in LPS or other activators can affect the response.[1]1. Use cells within a defined, low passage number range.2. Test new lots of reagents and establish a new dose-response curve for activators if necessary.[1]
High background signal in control wells. Cell stress or contamination: Stressed cells may lead to spontaneous inflammasome activation. Mycoplasma contamination can also be a factor.Ensure proper cell culture techniques and regularly test for mycoplasma contamination.[1]
Observed cytotoxicity at concentrations effective for NLRP3 inhibition. The compound may have off-target cytotoxic effects.Perform multiple, mechanistically different cytotoxicity assays (e.g., membrane integrity and metabolic activity) to confirm the cytotoxic profile.[3]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

The following table presents a hypothetical, yet representative, kinase selectivity profile for an NLRP3 inhibitor. The data is shown as the percent inhibition at a single high concentration (10 µM) to identify potential kinases of concern, which would then be followed up with IC50 determination for any significant hits.[5]

Kinase TargetPercent Inhibition @ 10 µM
ABL15%
AKT18%
CDK212%
ERK13%
JAK265%
MEK17%
p38α4%
SRC9%
VEGFR215%
... (additional kinases in panel) ...

In this hypothetical example, the significant inhibition of JAK2 would warrant further investigation with IC50 determination to assess the potency of this off-target activity.

Table 2: Hypothetical Cytotoxicity Profile of this compound

This table summarizes hypothetical data from a standard LDH release assay to assess the cytotoxicity of this compound in THP-1 macrophages.

Compound ConcentrationPercent Cytotoxicity (LDH Release)
Vehicle Control5%
1 µM7%
10 µM15%
50 µM45%
100 µM85%

This hypothetical data suggests that this compound exhibits significant cytotoxicity at higher concentrations, which should be considered when interpreting in vitro efficacy data.

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling
  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Kinase Panel: Select a commercial kinase panel that covers a broad range of the human kinome.

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the kinase panel. The activity of each kinase is typically measured by its ability to phosphorylate a specific substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition in the primary screen (e.g., >50%), perform a dose-response experiment to determine the IC50 value. This provides a quantitative measure of the compound's potency against the off-target kinase.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., differentiated THP-1 macrophages) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • LDH Measurement: Use a commercial LDH assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product.

  • Data Analysis: Measure the absorbance of the product and calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Effector Function PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 IL1B Mature IL-1β Active_Casp1->IL1B cleavage of pro-IL-1β GSDMD Gasdermin-D Cleavage Active_Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The NLRP3 inflammasome activation pathway involves a two-signal process.[5]

Off_Target_Workflow General Workflow for Off-Target Assessment cluster_primary Primary Assessment cluster_secondary Secondary / Specificity Assays cluster_safety Safety & Liability Assessment start Novel NLRP3 Inhibitor (this compound) primary_screen In vitro NLRP3 Assay (e.g., IL-1β release) start->primary_screen specificity Specificity Assays (NLRC4, AIM2 inflammasomes) primary_screen->specificity nfkb NF-κB Pathway Assay (e.g., TNF-α release) primary_screen->nfkb cytotoxicity Cytotoxicity Assays (LDH, CellTiter-Glo) primary_screen->cytotoxicity kinase Kinase Selectivity Panel primary_screen->kinase decision Potent & Selective? specificity->decision nfkb->decision cytotoxicity->decision kinase->decision lead_opt Lead Optimization decision->lead_opt Yes stop Stop/Redesign decision->stop No

Caption: A logical workflow for assessing the off-target effects of a novel NLRP3 inhibitor.

References

Troubleshooting Nlrp3-IN-61 precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Nlrp3-IN-61 in aqueous solutions. The following information is designed to troubleshoot and resolve common challenges during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating immediately upon addition to my aqueous buffer (e.g., PBS, cell culture media). What is the primary cause?

A: this compound, like many small molecule inhibitors of the NLRP3 inflammasome, is a highly hydrophobic compound.[1] This inherent low aqueous solubility means it is prone to precipitation when transferred from a concentrated organic solvent stock solution into an aqueous environment. The primary cause is the compound's inability to remain dissolved in water-based solutions, especially at higher concentrations. Direct dissolution in aqueous buffers will almost certainly result in precipitation.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful organic solvent capable of dissolving hydrophobic compounds like this compound. It is crucial to use a fresh, high-quality grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[1][3] Dimethylformamide (DMF) can be an alternative to DMSO.[1][3]

Q3: I'm observing precipitation even when using a DMSO stock solution. How can I improve the solubility of this compound in my final working solution?

A: Precipitation during the dilution of a DMSO stock into an aqueous buffer is a common challenge. Here are several troubleshooting steps to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5% (v/v), to avoid cellular toxicity.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Correct Dilution Method: Do not perform serial dilutions of your DMSO stock directly in the aqueous buffer. Instead, perform any intermediate dilutions in 100% DMSO first. Then, add the final concentrated DMSO stock to the aqueous medium slowly while vortexing or pipetting to ensure rapid mixing.[3]

  • Pre-warm the Aqueous Buffer: Gently warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help improve solubility.[1] For some similar compounds, warming to 60°C may be necessary for complete dissolution, though this should be tested for this compound's stability.[3]

  • Sonication: Brief sonication of the stock solution in DMSO can aid in complete dissolution before dilution into the aqueous buffer.[1][3]

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution might be exceeding its solubility limit. If precipitation persists, consider lowering the final working concentration.[1]

Q4: What are the recommended storage conditions for this compound?

A: To ensure the stability and integrity of this compound, proper storage is essential. For long-term storage, the solid compound should be stored at -20°C or -80°C.[2][5] A stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][4]

Q5: Could the pH of my aqueous buffer be affecting the solubility of this compound?

Data Presentation: Solubility of Structurally Similar NLRP3 Inhibitors

Disclaimer: Specific solubility values for this compound are not publicly available. The following data is for structurally similar NLRP3 inhibitors and should be used as a general guide.

Compound ClassSolventSolubilityRecommendations & Observations
NLRP3 Inhibitors DMSOHigh Solubility (e.g., >70 mg/mL)[1]The recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][3]
WaterInsoluble[1]Direct dissolution in aqueous buffers, PBS, or cell culture media will result in precipitation.[1]
EthanolInsoluble[1]Not recommended as a primary solvent.[1]
DMFHigh Solubility (e.g., ~30 mg/mL)[1]An alternative to DMSO for stock solutions.[1]
Nlrp3-IN-18 100% DMSO≥ 5 mg/mL (14.71 mM)[3]Requires sonication and warming to 60°C for complete dissolution.[3]
1:7 DMSO:PBS (pH 7.2)~0.14 mg/mL[3]Prepared by diluting a DMSO stock into PBS.[3]

Experimental Protocols

Protocol for Preparing this compound Working Solution
  • Prepare a High-Concentration Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Dissolve the compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. For example, for a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.[1]

    • Store this stock solution in small, single-use aliquots at -80°C.[2]

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.

    • Vortex the aqueous buffer.

    • While the buffer is vortexing, slowly add the required volume of the this compound DMSO stock solution to achieve the desired final concentration.

    • Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, consider lowering the final concentration or preparing a fresh solution.

Mandatory Visualizations

Signaling Pathway

NLRP3_Inflammasome_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Activators Activators (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Activators->Ion_Flux Ion_Flux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active conformational change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Nlrp3_IN_61 This compound Nlrp3_IN_61->NLRP3_active inhibits Pro_IL1b pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b IL18 IL-18 (Pro-inflammatory Cytokine) Pro_IL18->IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Experimental_Workflow Workflow for Preparing this compound Working Solution start Start solid_compound Solid this compound start->solid_compound dissolve_dmso Dissolve in 100% Anhydrous DMSO (10-50 mM Stock) solid_compound->dissolve_dmso sonicate_warm Optional: Gentle Warming (37°C) or Sonication dissolve_dmso->sonicate_warm stock_solution Aliquot and Store Stock Solution at -80°C sonicate_warm->stock_solution add_stock Slowly Add DMSO Stock to Vortexing Buffer stock_solution->add_stock prewarm_buffer Pre-warm Aqueous Buffer to 37°C vortex_buffer Vortex Aqueous Buffer prewarm_buffer->vortex_buffer vortex_buffer->add_stock final_solution Final Working Solution (Final DMSO < 0.5%) add_stock->final_solution end End final_solution->end Troubleshooting_Tree Troubleshooting Precipitation of this compound start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Yes resolved Issue Resolved start->resolved No check_dmso Is DMSO Anhydrous and Fresh? check_stock->check_dmso No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock Remake Stock with Fresh DMSO. Use Sonication/Warming. check_dmso->remake_stock No check_dmso->check_dilution Yes remake_stock->check_dilution slow_addition Was stock added slowly to a vortexing aqueous buffer? check_dilution->slow_addition correct_dilution Adopt Slow Addition/Vortexing Method. slow_addition->correct_dilution No check_concentration What is the final concentration of this compound? slow_addition->check_concentration Yes correct_dilution->check_concentration lower_concentration Lower the Final Concentration. check_concentration->lower_concentration Too High check_final_dmso Is Final DMSO Concentration < 0.5%? check_concentration->check_final_dmso Acceptable lower_concentration->check_final_dmso adjust_dmso Adjust Dilution to Lower Final DMSO. check_final_dmso->adjust_dmso No check_final_dmso->resolved Yes unresolved Issue Persists: Contact Technical Support check_final_dmso->unresolved adjust_dmso->resolved

References

Technical Support Center: Nlrp3-IN-61 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nlrp3-IN-61 in cytotoxicity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal in "No Cell" Control Wells - Compound Interference: this compound may directly react with the assay reagent (e.g., reducing tetrazolium salts in MTT/XTT assays).- Media Components: Phenol (B47542) red or other media components may interfere with absorbance or fluorescence readings.[1]- Run a compound control: Prepare wells with media and this compound (at all experimental concentrations) but without cells. Subtract these absorbance/fluorescence values from your experimental wells.[2]- Use phenol red-free media: If significant interference is observed, switch to a medium without phenol red for the assay duration.[3]
High Signal in "Vehicle Control" Wells (Untreated Cells) - Suboptimal Cell Health: Cells may be stressed due to improper handling, high passage number, or contamination, leading to spontaneous cell death.[3][4]- High Seeding Density: Too many cells can lead to nutrient depletion and cell death.[5][6]- Pipetting Trauma: Forceful pipetting can damage cell membranes.[5]- Check cell health: Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination.[7]- Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well.- Gentle handling: Use proper pipetting techniques to avoid cell stress.[4]
Low or No Signal in Positive Control Wells - Insufficient Agonist Concentration/Incubation: The concentration of the NLRP3 activator (e.g., Nigericin, ATP) or the incubation time may be insufficient to induce pyroptosis.- Reagent Issues: The cytotoxicity assay reagent may be expired or improperly stored.- Optimize agonist conditions: Titrate the concentration of the NLRP3 activator and optimize the incubation time.- Check reagents: Ensure all assay reagents are within their expiration date and have been stored correctly. Prepare fresh reagents if necessary.[4]
High Variability Between Replicate Wells - Uneven Cell Seeding: Inconsistent number of cells seeded across wells.- Edge Effects: Evaporation in the outer wells of the plate can lead to variable results.[1][4]- Inconsistent Pipetting: Variation in reagent addition.[4]- Ensure proper cell mixing: Thoroughly mix the cell suspension before and during plating.- Avoid edge effects: Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[4]- Use calibrated pipettes and consistent technique. [4]
This compound Appears to be Ineffective - Solubility Issues: The compound may have precipitated out of the solution, especially after dilution in aqueous media.[8]- Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.[8]- Ensure solubility: Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid precipitation.[8] Visually inspect for precipitates.- Proper storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

While specific data for this compound is not publicly available, compounds in the "Nlrp3-IN" series generally act as inhibitors of the NLRP3 inflammasome. They function by blocking the assembly and activation of the NLRP3 inflammasome complex, which in turn reduces the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death.

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.[8] This stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[8] The solid compound should be stored at -20°C, protected from light and moisture.[8]

Q3: Can this compound interfere with my cytotoxicity assay?

Yes, small molecule inhibitors can potentially interfere with assay readouts. For colorimetric assays like MTT, the compound could directly reduce the tetrazolium salt, leading to a false signal.[9] It is crucial to include a "compound only" control (without cells) to account for any such interference.[2]

Q4: Why am I observing cytotoxicity in my vehicle control (DMSO)?

The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8] Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent-induced cytotoxicity.

Q5: What type of cytotoxicity assay is most appropriate for studying NLRP3 inflammasome-mediated cell death?

NLRP3 inflammasome activation can lead to a form of inflammatory programmed cell death called pyroptosis.[10][11] This process is characterized by the formation of pores in the cell membrane by Gasdermin D (GSDMD).[10] Therefore, assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, are highly suitable for quantifying pyroptosis.[12]

Experimental Protocols

Detailed Protocol: this compound Cytotoxicity Assay using LDH Release

This protocol describes the assessment of this compound's ability to inhibit NLRP3-mediated pyroptosis in THP-1 cells by measuring LDH release.

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[12]

  • After differentiation, gently aspirate the PMA-containing medium and wash the cells with fresh, serum-free medium.[12]

2. Priming:

  • Prime the differentiated THP-1 cells by incubating them with 1 µg/mL Lipopolysaccharide (LPS) in serum-free medium for 3-4 hours at 37°C.[12][13] This step upregulates the expression of NLRP3 and pro-IL-1β.[13][14]

3. Inhibitor Treatment:

  • Prepare serial dilutions of this compound in serum-free medium from a concentrated DMSO stock. It is advisable to test a range of concentrations to determine the IC50.

  • After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration).

  • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[12]

4. NLRP3 Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding an agonist. A common choice is Nigericin at a final concentration of 10 µM.[12]

  • Incubate the plate for 1-2 hours at 37°C.[12]

5. Sample Collection and LDH Measurement:

  • After incubation, centrifuge the plate at 300-500 x g for 5 minutes to pellet any detached cells.[12][15]

  • Carefully collect the cell culture supernatant for the LDH assay.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[12]

Controls to Include:

  • Negative Control: Cells treated with vehicle but no NLRP3 activator.

  • Positive Control: Cells treated with vehicle and the NLRP3 activator.

  • Maximum LDH Release Control: Untreated cells lysed with the lysis buffer provided in the LDH kit.[9]

  • Medium Background Control: Culture medium alone.

  • Compound Control: Medium with this compound at each concentration (no cells).

Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ pro-IL-1β, pro-IL-18 & NLRP3 Expression NFkB->NLRP3_proIL1B_exp promotes transcription Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active activates NLRP3_inactive NLRP3 (inactive) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Nlrp3_IN_61 This compound Nlrp3_IN_61->Inflammasome inhibits IL1B IL-1β / IL-18 (mature) Casp1->IL1B cleaves GSDMD_N GSDMD-N Pore Casp1->GSDMD_N cleaves Pro_IL1B pro-IL-1β / pro-IL-18 Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis forms pores Pyroptosis->Inflammation

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed THP-1 Cells in 96-well plate differentiate Differentiate with PMA (24-48h) seed->differentiate prime Prime with LPS (3-4h) differentiate->prime inhibit Add this compound / Vehicle prime->inhibit activate Activate with Nigericin (1-2h) inhibit->activate centrifuge Centrifuge Plate activate->centrifuge collect Collect Supernatant centrifuge->collect ldh_assay Perform LDH Assay collect->ldh_assay read Read Absorbance ldh_assay->read

Caption: Experimental workflow for this compound cytotoxicity assay.

References

Technical Support Center: Minimizing NLRP3-IN-61 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of the NLRP3 inhibitor, NLRP3-IN-61, in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of danger signals.[1][2] Upon activation, it triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce an inflammatory form of cell death known as pyroptosis.[2][3] this compound is presumed to interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing these downstream inflammatory events.

Q2: What level of cytotoxicity is expected when using this compound on primary cells?

A2: The cytotoxic profile of this compound in primary cells is expected to be dose-dependent and can vary significantly across different cell types (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow-derived macrophages (BMDMs)). An ideal NLRP3 inhibitor will demonstrate high potency for inflammasome inhibition at concentrations that exhibit minimal cytotoxicity.[4] It is crucial for researchers to establish a therapeutic window for this compound within their specific experimental model by performing dose-response cytotoxicity assays.

Q3: How does this compound impact the NLRP3 signaling pathway?

A3: this compound is designed to inhibit a critical step in the activation of the NLRP3 inflammasome. This could occur through several mechanisms, such as directly binding to the NLRP3 protein to prevent its conformational change, inhibiting its ATPase activity, or blocking its interaction with other essential components of the inflammasome complex like ASC or NEK7.[3] The diagram below outlines the canonical NLRP3 inflammasome pathway and highlights the likely point of inhibition by this compound.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B pro-IL-1β & pro-IL-18 Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp DAMPs K+ efflux, ROS, Lysosomal Damage NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B_protein pro-IL-1β / pro-IL-18 Casp1->Pro_IL1B_protein GSDMD Gasdermin-D Casp1->GSDMD IL1B Mature IL-1β / IL-18 Pro_IL1B_protein->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_61 This compound NLRP3_IN_61->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

Observed Issue Potential Cause Recommended Solution
Significant cell death at low concentrations of this compound Compound Solubility Issues: this compound may be precipitating in the culture medium, and these precipitates can be cytotoxic.1. Visual Inspection: Always visually inspect for any signs of precipitation after diluting the compound in the medium. 2. Solvent Optimization: Ensure the compound is fully dissolved in a suitable solvent like DMSO before final dilution. Consider trying a lower stock concentration or a different solvent if issues persist.[5] 3. Warm Medium: Gently warm the cell culture medium to 37°C before adding the inhibitor stock solution.[5]
High Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) may be toxic to the primary cells.1. Maintain Low Solvent Concentration: Keep the final solvent concentration non-toxic for your specific primary cells, generally below 0.5% for DMSO.[4] 2. Vehicle Control: Always include a vehicle-only control to assess any solvent-induced cytotoxicity.
Poor Primary Cell Health: The initial viability of the primary cells could be compromised.1. Assess Initial Viability: Always determine the viability of your primary cells before starting an experiment. 2. Proper Handling: Use proper isolation, handling, and culture techniques to ensure cells are healthy.
Potential Off-Target Effects: The compound might have unforeseen off-target effects that are cytotoxic to the chosen cell type.[6]1. Test on Different Cell Types: If possible, test the compound on a different primary cell type or a relevant cell line to see if the cytotoxicity is cell-type specific.[4] 2. Counter-Screening: Assess the inhibitor's effect on other inflammasomes (e.g., NLRC4, AIM2) to check for specificity.[7]
Inconsistent cytotoxicity results between experiments Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well.Employ accurate and consistent cell counting and seeding techniques for all wells and replicates.[4]
Compound Degradation: Improper storage or handling can reduce the potency of this compound.1. Aliquoting: Aliquot the compound into single-use volumes upon receipt and store at the recommended temperature (typically -20°C or -80°C). 2. Minimize Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution.[8]
Biological Variability in Primary Cells: Primary cells from different donors can have significant biological differences.Whenever possible, pool cells from several donors or repeat experiments using cells from multiple donors to confirm reproducibility.[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest (e.g., PBMCs, BMDMs)

  • Complete cell culture medium

  • This compound

  • Suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (usually included in the LDH kit)

Procedure:

  • Cell Seeding:

    • Plate primary cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation and Application:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock in complete medium to achieve the desired final testing concentrations.

    • Ensure the final solvent concentration remains consistent and non-toxic across all treated wells.

  • Controls:

    • Vehicle Control: Medium with the same final concentration of solvent used for the compound dilutions.

    • Untreated Control: Medium only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH kit.

  • Incubation:

    • Remove the culture medium from the cells and add the prepared compound dilutions and controls.

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24 hours).

  • LDH Measurement:

    • Following the incubation period, carefully collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH assay kit.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] * 100

    • Plot the % cytotoxicity against the log of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

LDH_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Primary Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Prep_Cmpd Prepare Serial Dilutions of this compound Adhere->Prep_Cmpd Add_Cmpd Add Compound and Controls to Cells Prep_Cmpd->Add_Cmpd Incubate Incubate (e.g., 24 hours) Add_Cmpd->Incubate Collect Collect Supernatant Incubate->Collect Measure_LDH Measure LDH Activity Collect->Measure_LDH Calculate Calculate % Cytotoxicity Measure_LDH->Calculate Plot Plot Data and Determine CC50 Calculate->Plot

Caption: Experimental workflow for determining cytotoxicity using an LDH release assay.

Protocol 2: Assessing NLRP3 Inflammasome Inhibition by Measuring IL-1β Release

This protocol determines the potency of this compound in inhibiting NLRP3 inflammasome activation by quantifying the release of IL-1β.

Materials:

  • Primary macrophages (e.g., BMDMs or human monocyte-derived macrophages)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding:

    • Plate primary macrophages in a 96-well plate and allow them to adhere.

  • Priming (Signal 1):

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • After priming, remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of this compound or a vehicle control.

    • Incubate with the inhibitor for 1 hour.

  • Activation (Signal 2):

    • Add an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour) to the wells.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • IL-1β Measurement:

    • Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound.

    • Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 (50% inhibitory concentration).

Quantitative Data Summary

Since specific quantitative data for this compound is not publicly available, researchers should generate this data for their specific primary cell type and experimental conditions. The following table provides a template for organizing and presenting your findings.

Cell Type Assay Incubation Time (hours) This compound Conc. (µM) % Cell Viability (Mean ± SD) Calculated CC50 (µM)
e.g., Human PBMCsMTT241User DataUser Data
5User Data
10User Data
25User Data
50User Data
e.g., Mouse BMDMsLDH Release241User DataUser Data
5User Data
10User Data
25User Data
50User Data
Cell Type Assay This compound Conc. (µM) % IL-1β Inhibition (Mean ± SD) Calculated IC50 (µM)
e.g., Mouse BMDMsIL-1β ELISA0.1User DataUser Data
0.5User Data
1User Data
5User Data
10User Data

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize the toxicity of this compound in their primary cell experiments, ensuring the generation of reliable and reproducible data.

References

Technical Support Center: NLRP3-IN-61 Protocol for Reducing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NLRP3-IN-61 protocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel NLRP3 inflammasome inhibitor. By addressing common challenges, we aim to enhance experimental consistency and data reliability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NLRP3 inhibitors like this compound?

A1: NLRP3 inhibitors are small molecules designed to directly target the NLRP3 protein, a key component of the inflammasome complex.[1] They typically function by binding to the NACHT domain of NLRP3, which possesses essential ATPase activity.[1][2] This binding event locks the NLRP3 protein in an inactive conformation, thereby preventing its oligomerization and the subsequent assembly of the inflammasome.[1] This blockade inhibits the activation of caspase-1 and consequently the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][3][4]

Q2: What is the standard two-step protocol for activating the NLRP3 inflammasome in vitro?

A2: A typical in vitro assay for NLRP3 inflammasome activation involves a two-signal process:[1][5][6][7]

  • Signal 1 (Priming): Cells, commonly macrophages such as bone marrow-derived macrophages (BMDMs) or the THP-1 cell line, are first treated with a priming agent like Lipopolysaccharide (LPS).[1][6][7] This step upregulates the expression of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[1]

  • Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly of the NLRP3 inflammasome complex.[1][6] Common activators include ATP, nigericin (B1684572), or monosodium urate (MSU) crystals.[1][6]

Q3: When is the optimal time to add this compound during an experiment?

A3: For maximal inhibitory effect, this compound should be added to the cell culture after the priming step (Signal 1) but before the activation step (Signal 2).[1][7] A standard pre-incubation time with the inhibitor is between 30 to 60 minutes prior to the addition of the NLRP3 activator.[6][7]

Q4: How can I confirm that the observed inhibition is specific to the NLRP3 inflammasome?

A4: To ensure the specificity of your inhibitor, it is crucial to include appropriate controls. A selective NLRP3 inhibitor should not affect IL-1β release triggered by activators of other inflammasomes, such as NLRC4 or AIM2.[8] Therefore, parallel assays using different inflammasome activators are recommended to confirm specificity.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low IL-1β secretion after stimulation - Inefficient priming (Signal 1)- Inactive NLRP3 activator (Signal 2)- Cell type lacks necessary inflammasome components- Incorrect timing of inhibitor addition- Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).[7]- Use a fresh, validated batch of ATP or nigericin.[7]- Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs).[7]- Ensure the inhibitor is added after priming and before the activation signal.[7]
Inconsistent results between experiments - Variability in cell passage number- Inconsistent timing of experimental steps- Instability of the inhibitor- Use cells within a consistent and low passage range.[1][8]- Standardize all incubation times and procedural steps.[7]- Prepare fresh dilutions of the inhibitor from a stock solution for each experiment and check for information on its stability.[1][7]
High background IL-1β signal in control wells - Cell culture contamination (e.g., mycoplasma)- Excessive priming leading to cell stress- Regularly test cell lines for mycoplasma contamination and ensure aseptic techniques.[1][8]- Optimize the LPS concentration and priming time for your specific cell type to ensure cell viability.[1]
Inhibitor shows toxicity at effective concentrations - Off-target effects of the compound- High solvent (e.g., DMSO) concentration- Perform a cell viability assay (e.g., MTT or LDH release) in parallel.[1][8]- Lower the inhibitor concentration and/or incubation time.[1]- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[7][9]
Compound precipitation in cell culture media - The final concentration of the inhibitor exceeds its solubility limit in the aqueous media.- The final percentage of the solvent (e.g., DMSO) is too high.- Determine the solubility of the inhibitor in your specific cell culture medium.[10]- Ensure the final DMSO concentration is low (typically ≤ 0.5%) to maintain solubility and minimize toxicity.[10]- Prepare intermediate dilutions of the DMSO stock in media before adding to the final culture volume.[10]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
  • Cell Seeding: Plate macrophages (e.g., primary mouse BMDMs or human THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1):

    • Carefully remove the culture medium.

    • Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS).

    • Incubate for 2-4 hours at 37°C.[7]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the priming medium and add the medium containing the inhibitor or vehicle control.

    • Incubate for 30-60 minutes at 37°C.[6][7]

  • Activation (Signal 2):

    • Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM).[6]

    • Incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[6]

  • Sample Collection:

    • Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., IL-1β) and LDH (for cytotoxicity).

    • Lyse the remaining cells for protein analysis (e.g., Western blot for caspase-1).[6]

Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
  • Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used.[6]

  • Briefly, coat a 96-well plate with a capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., HRP).

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength.[6]

Quantitative Data Summary

Table 1: IC50 Values for Representative NLRP3 Inhibitors

InhibitorCell TypeActivation StimulusIC50 (nM)
MCC950Mouse BMDMATP~7.5
MCC950Human MonocytesNigericin~8.1
Compound 7Mouse BMDMLPS + ATP35
YQ128Mouse MacrophagesNot Specified300
NLRP3-IN-58Not SpecifiedNot Specified3850

Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration for this compound must be determined experimentally.[6][11]

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB pro-IL-1B pro-IL-1B NF-kB->pro-IL-1B transcription NLRP3_gene NLRP3 NF-kB->NLRP3_gene transcription Activators ATP, Nigericin, etc. K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro-caspase-1 pro-caspase-1 pro-caspase-1->Inflammasome caspase-1 Caspase-1 (active) Inflammasome->caspase-1 IL-1B IL-1B (mature) caspase-1->IL-1B cleavage Pyroptosis Pyroptosis caspase-1->Pyroptosis cleavage of GSDMD GSDMD Gasdermin-D This compound This compound This compound->NLRP3_inactive inhibition

Caption: NLRP3 inflammasome activation pathway and point of inhibition.

Experimental_Workflow General Experimental Workflow for NLRP3 Inhibition Assay cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Macrophages (e.g., BMDM, THP-1) B Signal 1: Priming (e.g., LPS for 2-4h) A->B C Inhibitor Incubation (this compound for 30-60 min) B->C D Signal 2: Activation (e.g., ATP or Nigericin) C->D E Collect Supernatant D->E F Lyse Cells D->F G IL-1B ELISA E->G H LDH Assay (Cytotoxicity) E->H I Western Blot (Caspase-1) F->I

Caption: Recommended experimental workflow for studying this compound.

References

Technical Support Center: Improving In Vivo Delivery of NLRP3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLRP3-IN-61. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery of this potent NLRP3 inflammasome inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo use?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. Like many small molecule inhibitors, this compound is anticipated to have low aqueous solubility, which can present significant challenges for in vivo delivery.[1] Poor solubility can lead to low absorption, suboptimal bioavailability, and consequently, reduced therapeutic efficacy in animal models.[1] The main hurdle is developing a stable and effective formulation that can deliver the compound to the target site of action.

Q2: What are the recommended solvents for creating a stock solution of this compound?

A2: For initial solubilization and the creation of high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this class of compounds.[2] Ethanol can be an alternative, though the solubility might be lower.[2] It is critical to keep the final concentration of organic solvents in the administration vehicle low (typically <10% for DMSO) to avoid toxicity.[3]

Q3: What are the common routes of administration for NLRP3 inhibitors in animal studies?

A3: The choice of administration route depends on the experimental design, the target tissue, and the formulation. Common routes for NLRP3 inhibitors in preclinical studies include:

  • Oral (p.o.) gavage: Often preferred for its clinical relevance and convenience.[4]

  • Intraperitoneal (i.p.) injection: A common method for systemic delivery in rodent models.[3][4][5]

  • Intravenous (i.v.) injection: Used for direct systemic administration to achieve rapid and complete bioavailability.[1][4]

Q4: How can I improve the solubility and prevent precipitation of this compound in my formulation?

A4: To improve solubility and prevent precipitation, consider the following strategies:

  • Optimize Vehicle Composition: Test various combinations of co-solvents (e.g., DMSO, PEG300, ethanol) and surfactants (e.g., Tween-80, Cremophor EL).[1]

  • Use Lipid-Based Formulations: For oral or intraperitoneal routes, formulating this compound in an oil-based vehicle like corn oil can be effective.[1][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle with buffers (e.g., citrate, phosphate) can enhance solubility. The acceptable pH range varies by administration route.[7]

  • Particle Size Reduction: If using a suspension, techniques like micronization can improve the dissolution rate.[1]

Q5: What are the signs of vehicle or compound toxicity I should monitor in my animals?

A5: It is crucial to monitor animals for any signs of toxicity, which may include:

  • Changes in body weight, food, or water intake.[4]

  • Behavioral changes such as lethargy or ruffled fur.[4]

  • Signs of irritation at the injection site.

  • Any other observable adverse reactions.

To distinguish between vehicle and compound toxicity, always include a control group that receives the vehicle alone.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates in the formulation. Poor solubility of this compound in the chosen vehicle.[1]1. Optimize Vehicle: Experiment with different co-solvents and surfactants. A common starting point for oral formulations is a mixture of DMSO, PEG300, Tween-80, and saline.[1] 2. Use Sonication: An ultrasonic bath can aid in the dissolution of the compound.[1] 3. Prepare Fresh: Prepare formulations immediately before administration to minimize the chance of precipitation over time.[2]
Inconsistent or no efficacy in the animal model. 1. Inadequate Dosage: The administered dose may be too low to reach a therapeutic concentration.[4] 2. Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized.[4][8] 3. Improper Formulation: The compound may not be fully dissolved, leading to inaccurate dosing.[3]1. Dose-Escalation Study: Conduct a study with increasing doses to find an effective range, while monitoring for toxicity.[4] 2. Pharmacokinetic (PK) Studies: Perform PK studies to determine the compound's half-life and peak plasma concentration.[4] 3. Ensure Homogeneity: Visually inspect the formulation for any particulates before administration.[3]
Observed toxicity or adverse events in animals. 1. Vehicle Toxicity: High concentrations of co-solvents like DMSO can be toxic.[1] 2. Compound Toxicity: The dose may be too high, or the compound may have off-target effects.[4]1. Vehicle Toxicity Study: Administer the vehicle alone to a control group.[1] 2. Reduce Co-solvent Concentration: Aim for the lowest concentration of organic solvents necessary to keep the compound in solution.[1] 3. Maximum Tolerated Dose (MTD) Study: Determine the highest dose that does not cause unacceptable toxicity.[4]

Data Presentation

Table 1: Solubility of NLRP3 Inhibitors in Common Solvents (Data is based on similar small molecule inhibitors and should be used as a guideline for this compound)

SolventSolubility (at 25°C)Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions.[2]
Ethanol~10 mg/mLCan be used as an alternative to DMSO.[2]
PBS (pH 7.2)< 0.1 mg/mLNot recommended for initial solubilization.[2]
WaterInsolubleAvoid using water for stock solutions.[2]

Table 2: Example Formulations for In Vivo Administration of NLRP3 Inhibitors (These are starting points and may require optimization for this compound)

Administration RouteVehicle CompositionReference
Oral (p.o.) Gavage10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Intraperitoneal (i.p.) InjectionDMSO diluted in corn oil[1]
Intraperitoneal (i.p.) InjectionDMSO diluted in a mixture of PEG300, Tween 80, and saline (Final DMSO concentration <10%)[3]

Experimental Protocols

Protocol 1: Preparation of an Oral Gavage Formulation

This protocol provides a general method for preparing a solution-based formulation for oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO. Gentle warming or sonication may be used to aid dissolution.[1]

  • In a separate sterile tube, prepare the vehicle by mixing the desired ratios of PEG300, Tween-80, and saline. A common starting formulation is 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Slowly add the this compound/DMSO solution to the vehicle while continuously vortexing or stirring to ensure proper mixing and prevent precipitation. The final DMSO concentration should be 10% or less.[1][3]

  • Visually inspect the final formulation to ensure it is a clear solution. If precipitation is observed, further optimization of the vehicle composition is necessary.

Protocol 2: Preparation of an Intraperitoneal Injection Formulation

This protocol is suitable for administering this compound via intraperitoneal injection.

Materials:

  • This compound

  • DMSO

  • Corn oil (or another suitable lipid-based vehicle)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a small volume of DMSO to create a concentrated stock solution.

  • In a separate tube, measure the required volume of corn oil.

  • Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to create a uniform suspension or solution.

  • Ensure the final concentration of DMSO is as low as possible to minimize potential toxicity.

  • Administer the formulation to the animal at the desired dosage.

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_NLRP3_up Upregulation of pro-IL-1β & NLRP3 NFkB->pro_IL1B_NLRP3_up NLRP3_active NLRP3 Activation pro_IL1B_NLRP3_up->NLRP3_active pro_IL1B Pro-IL-1β pro_IL1B_NLRP3_up->pro_IL1B Activators ATP, K+ efflux, Crystalline substances Activators->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC Recruitment ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 NLRP3_IN_61 This compound NLRP3_IN_61->Inflammasome Inhibition IL1B Mature IL-1β (Inflammation) Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage GSDMD Gasdermin-D

Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis A Weigh this compound C Dissolve in minimal DMSO A->C B Prepare Vehicle (e.g., PEG300, Tween-80, Saline) D Mix solutions while vortexing B->D G Control Group (Vehicle Only) B->G C->D E Final Formulation D->E F Administer to Animal Model (e.g., Oral Gavage) E->F H Monitor for Efficacy & Toxicity F->H G->H I Collect Samples (Blood, Tissue) H->I J Analyze Biomarkers (e.g., IL-1β by ELISA) I->J K Data Analysis & Interpretation J->K

Caption: General experimental workflow for in vivo testing of this compound.

Troubleshooting_Logic cluster_precipitation Precipitation Issue cluster_efficacy Efficacy Issue cluster_toxicity Toxicity Issue Start Issue Encountered (e.g., Precipitation, No Efficacy) P1 Is the compound fully dissolved in the initial solvent (DMSO)? Start->P1 E1 Is the dose sufficient? Start->E1 T1 Is there a vehicle-only control group? Start->T1 P2 Optimize Vehicle (Co-solvents, Surfactants) P1->P2 No P3 Use Sonication/ Gentle Warming P1->P3 Yes Outcome Optimized Protocol P2->Outcome P3->Outcome E2 Conduct Dose-Range Finding Study E1->E2 No E3 Check Formulation Integrity (No Precipitation) E1->E3 Yes E2->Outcome E3->Outcome T2 Run Vehicle Control T1->T2 No T3 Reduce Dose or Co-solvent Concentration T1->T3 Yes T2->Outcome T3->Outcome

Caption: Troubleshooting logic for this compound in vivo delivery issues.

References

Technical Support Center: Investigating NLRP3-IN-61 Interference with NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. The compound "NLRP3-IN-61" is used as a representative example to illustrate key concepts and methodologies for assessing the specificity of NLRP3 inflammasome inhibitors and their potential off-target effects on the NF-κB signaling pathway.

This technical support guide is designed for researchers, scientists, and drug development professionals who are using novel NLRP3 inhibitors and need to troubleshoot potential interactions with the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, inhibits IL-1β release in LPS-primed macrophages. How can I be sure it's specifically targeting the NLRP3 inflammasome?

A1: While inhibition of IL-1β secretion is a primary indicator of NLRP3 inflammasome inhibition, it is not definitive proof of specificity.[1] Other inflammasomes, such as NLRC4 and AIM2, also lead to IL-1β maturation.[2][3] To confirm that this compound is specifically targeting the NLRP3 inflammasome, you should perform parallel assays using activators for these other inflammasomes. A truly selective NLRP3 inhibitor should not affect IL-1β release triggered by NLRC4 or AIM2 activators.[1][4]

Q2: I'm observing a decrease in TNF-α and IL-6 levels in my experiment when I use this compound. Is this an expected on-target effect?

A2: No, this is likely an off-target effect. The production of pro-inflammatory cytokines like TNF-α and IL-6 is primarily regulated by the NF-κB signaling pathway, which acts as the "priming" signal (Signal 1) for the NLRP3 inflammasome.[1][5][6] The canonical role of the NLRP3 inflammasome (Signal 2) is to process pro-IL-1β and pro-IL-18 into their mature forms.[2][7] Therefore, a specific NLRP3 inhibitor should not affect the release of TNF-α or IL-6.[1] Inhibition of these cytokines suggests that this compound may be interfering with the upstream NF-κB pathway.[1]

Q3: What are the most common off-target pathways for NLRP3 inhibitors?

A3: While many highly selective NLRP3 inhibitors are being developed, potential off-target effects can occur. One of the most common off-target pathways is the NF-κB signaling cascade, given its crucial role in priming the NLRP3 inflammasome.[1][4] Other potential off-target effects could include general cytotoxicity, which should be assessed independently.[1]

Q4: I'm seeing cell death in my cultures treated with this compound. Is this related to its mechanism of action?

A4: Not necessarily. NLRP3 inflammasome activation can lead to a form of inflammatory cell death called pyroptosis.[8] A direct and specific inhibitor of the NLRP3 inflammasome should prevent pyroptosis.[1] If you are observing cell death, it could be an off-target cytotoxic effect of the compound. It is essential to perform a standard cytotoxicity assay, such as an LDH release assay, to distinguish between the inhibition of pyroptosis and general compound-induced toxicity.[1]

Q5: My results with this compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors:

  • Cell Passage Number: Primary cells like Bone Marrow-Derived Macrophages (BMDMs) or cell lines such as THP-1 can lose their responsiveness at high passage numbers.[1]

  • Reagent Variability: Lot-to-lot variations in lipopolysaccharide (LPS) or other activators can significantly affect the magnitude of the inflammatory response.[1]

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and prepare fresh solutions for each experiment to avoid degradation.[9]

  • Inadequate Cell Priming: Insufficient stimulation with LPS can result in low levels of pro-IL-1β and NLRP3, leading to a weak activation signal.[1]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of NF-κB-Dependent Cytokines (e.g., TNF-α, IL-6)

This guide will help you to determine if this compound is exhibiting off-target effects on the NF-κB signaling pathway.

Visual Troubleshooting Workflow

start Start: Observed inhibition of TNF-α or IL-6 with this compound step1 Step 1: Measure pro-IL-1β and NLRP3 expression after LPS priming in the presence of this compound. start->step1 q1 Is there a decrease in pro-IL-1β or NLRP3 levels? step1->q1 step2a Conclusion: this compound is likely interfering with the upstream NF-κB 'priming' signal. q1->step2a Yes step2b Step 2: Assess NF-κB activation directly. (e.g., Western blot for phospho-IκBα or NF-κB reporter assay). q1->step2b No q2 Is NF-κB activation inhibited? step2b->q2 step3a Conclusion: Confirmed off-target effect on the NF-κB pathway. The compound is not a specific NLRP3 inhibitor. q2->step3a Yes step3b Conclusion: The mechanism of TNF-α/IL-6 inhibition is independent of NF-κB. Further investigation into other pathways is required. q2->step3b No

Caption: Troubleshooting workflow for off-target NF-κB effects.

Issue 2: Inconsistent or No Inhibition of IL-1β Secretion

This guide provides a systematic approach to troubleshoot experiments where this compound is not effectively inhibiting NLRP3 inflammasome activation.

Potential Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 for your specific cell type and activation conditions.[10]
Inefficient Priming (Signal 1) Ensure robust priming of your cells. For macrophages, this typically involves stimulation with LPS (e.g., 200-500 ng/mL for 3-4 hours).[9][10] Confirm priming by measuring the expression of NLRP3 and pro-IL-1β via Western blot or qPCR.[10]
Inhibitor Instability Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[10]
Incorrect Timing of Inhibitor Addition For optimal results, add this compound to your cell cultures before the activation signal (Signal 2, e.g., ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended.[10]
Over-stimulation with Activating Agent The concentration of the secondary signal (e.g., Nigericin (B1684572), ATP) may be too high, overpowering the inhibitor.[1] Perform a dose-response curve for the NLRP3 activator to find an optimal concentration for inhibition studies.[1]

Quantitative Data Summary

The following tables present hypothetical data for the characterization of a novel NLRP3 inhibitor, "this compound". These tables are for illustrative purposes and the actual values must be determined experimentally.

Table 1: IC50 Values of this compound for Different Inflammasomes

Inhibitor Inflammasome Cell Type Activator IC50 (nM)
This compoundNLRP3Mouse BMDMLPS + ATP15.2
This compoundNLRP3Human MonocytesLPS + Nigericin20.5
This compoundNLRC4Mouse BMDMS. typhimurium> 10,000
This compoundAIM2Mouse BMDMpoly(dA:dT)> 10,000

This data would suggest that this compound is highly selective for the NLRP3 inflammasome.

Table 2: Effect of this compound on Cytokine Secretion from LPS-Primed Mouse BMDMs

Treatment IL-1β (pg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control5015080
LPS (1 µg/mL)15050003500
LPS + Nigericin (10 µM)450048003400
LPS + Nigericin + this compound (100 nM)25047503350

This data would indicate that this compound specifically inhibits IL-1β secretion without significantly affecting the NF-κB-dependent cytokines TNF-α and IL-6.

Experimental Protocols

Protocol 1: Assessing this compound Specificity on NLRP3 Inflammasome Activation

This protocol describes a standard method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.

  • Cell Seeding: Seed BMDMs in appropriate plates (e.g., 1 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (final concentration of 200-500 ng/mL) in serum-free media for 3-4 hours.[9]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes.

  • Activation (Signal 2): Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[9]

  • Sample Collection: Carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of IL-1β and TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[9]

Protocol 2: Western Blot for NF-κB Activation

This protocol is used to determine if this compound inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.

  • Cell Treatment: Seed and treat cells with LPS and this compound as described in Protocol 1, but for shorter time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of IκBα phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in phospho-IκBα or stabilization of total IκBα in the presence of this compound would indicate interference with the NF-κB pathway.

Mandatory Visualizations

cluster_0 NF-κB Signaling (Priming - Signal 1) cluster_1 NLRP3 Inflammasome (Activation - Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription proIL1B pro-IL-1β Transcription->proIL1B NLRP3_exp NLRP3 Transcription->NLRP3_exp TNFa_exp TNF-α Transcription->TNFa_exp proIL1B_2 pro-IL-1β NLRP3 NLRP3 Activators Activators (e.g., Nigericin, ATP) Activators->NLRP3 ASC ASC NLRP3->ASC recruits proCasp1 pro-Caspase-1 ASC->proCasp1 recruits Casp1 Caspase-1 proCasp1->Casp1 cleavage IL1B IL-1β (secreted) Casp1->IL1B cleaves proIL1B_2->Casp1

Caption: Canonical NLRP3 inflammasome and NF-κB signaling pathway.

cluster_0 NF-κB Signaling (Priming) cluster_1 NLRP3 Inflammasome (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (pro-IL-1β, NLRP3, TNF-α) Nucleus->Transcription Activators Activators NLRP3 NLRP3 Assembly Activators->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Secretion Casp1->IL1B Inhibitor This compound Inhibitor->IKK Potential Off-Target Interference Inhibitor->NFkB Potential Off-Target Interference Inhibitor->NLRP3 On-Target Inhibition

Caption: Potential interference points of an inhibitor in the NF-κB/NLRP3 pathway.

References

Addressing Nlrp3-IN-61 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nlrp3-IN-61. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges such as batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between different lots. What could be the cause?

A1: Batch-to-batch variability in IC50 values can stem from several factors. It is crucial to first ensure consistent experimental conditions. Key factors include:

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, has limited aqueous solubility. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your final dilutions.[1][2] It is also recommended to prepare fresh dilutions for each experiment as the stability of the compound in cell culture media can vary.[3]

  • Cell Health and Passage Number: The responsiveness of cell lines like THP-1 or primary cells such as bone marrow-derived macrophages (BMDMs) can change with high passage numbers.[4] Always use cells within a consistent and low passage range.[5]

  • Reagent Consistency: Lot-to-lot variations in reagents like Lipopolysaccharide (LPS) or activators such as nigericin (B1684572) and ATP can significantly impact the level of NLRP3 inflammasome activation.[4] It is advisable to test new lots of reagents and establish a consistent dose-response.

Q2: My this compound is not dissolving properly in my aqueous experimental media. What should I do?

A2: Poor solubility is a common issue. This compound is sparingly soluble in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2] When diluting the stock into your aqueous medium, you can try the following to prevent precipitation:

  • Gently warm the cell culture medium to 37°C before adding the inhibitor stock.

  • Add the stock solution drop-wise while gently vortexing or swirling the medium.[1]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[1][5]

Q3: I am observing cytotoxicity in my cells at the effective concentration of this compound. Is this an expected on-target effect?

A3: Not necessarily. While the activation of the NLRP3 inflammasome can lead to a form of inflammatory cell death known as pyroptosis, a direct inhibitor like this compound should ideally prevent this.[4] Observed cytotoxicity could be an off-target effect. It is essential to perform a parallel cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, to distinguish between the inhibition of pyroptosis and general compound toxicity.[3][4]

Q4: How can I confirm that this compound is specifically inhibiting the NLRP3 inflammasome and not other inflammatory pathways?

A4: To confirm the specificity of this compound, it is important to include control experiments that activate other inflammasomes, such as NLRC4 or AIM2. A highly selective NLRP3 inhibitor should not affect the release of IL-1β in assays where these other inflammasomes are activated.[4] Additionally, you can assess the effect of the inhibitor on the upstream priming step by measuring the release of cytokines like TNF-α, which is NLRP3-independent.[4]

Troubleshooting Guides

Issue 1: Inconsistent IL-1β Inhibition
Potential Cause Troubleshooting Steps
Compound Precipitation Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is <0.5%. Visually inspect for precipitates after dilution.[1][2]
Cell Variability Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.[4][5]
Inconsistent Priming/Activation Titrate LPS and NLRP3 activator (nigericin/ATP) concentrations for optimal and consistent inflammasome activation.[4][5] Use a new vial of activator if potency is suspect.
Variable Incubation Times Strictly adhere to standardized incubation times for priming, inhibitor treatment, and activation steps across all experiments.[5]
Issue 2: High Background Signal in Control Wells
Potential Cause Troubleshooting Steps
Cell Stress or Contamination Ensure proper aseptic cell culture techniques. Regularly test for mycoplasma contamination. Handle cells gently to avoid stress-induced inflammasome activation.[4]
Reagent Contamination Use endotoxin-free reagents and sterile-filtered solutions.
Solvent Effects Include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on basal IL-1β release.[3]

Data Summary

The following table summarizes hypothetical quantitative data for a representative batch of this compound.

Parameter Value Cell Type Assay Conditions
IC50 for IL-1β Release 15 nMLPS-primed Human THP-1 macrophages10 µM Nigericin activation
IC50 for ASC Speck Formation 20 nMLPS-primed Human THP-1 macrophages10 µM Nigericin activation
Cytotoxicity (CC50) > 25 µMHuman THP-1 macrophages24-hour incubation
Solubility in DMSO ≥ 50 mg/mLN/A25°C
Solubility in PBS (pH 7.4) < 0.1 mg/mLN/A25°C

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the NLRP3 inflammasome in human THP-1 macrophage-like cells.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate, seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate and treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[6]

  • Priming (Signal 1):

    • After differentiation, replace the medium with fresh serum-free media.

    • Prime the cells with 1 µg/mL of LPS for 3 hours at 37°C.[6]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock in cell culture medium.

    • After priming, add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.[6]

  • Activation (Signal 2):

    • Add the NLRP3 activator, nigericin, to a final concentration of 10 µM.[6]

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[3]

    • Optionally, assess cell death (pyroptosis) by measuring LDH release from the supernatant.[3]

Protocol 2: Western Blot for Caspase-1 Cleavage

This protocol is for detecting the active p20 subunit of caspase-1 as a marker of inflammasome activation.

  • Sample Preparation:

    • Following the in vitro assay, collect both the cell supernatants and the cell lysates.

    • Precipitate proteins from the supernatant and lyse the cells in RIPA buffer.

  • SDS-PAGE and Protein Transfer:

    • Run the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.[3]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[3]

Visualizations

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1: Priming Activators Activators (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 Activators->NLRP3_inactive Signal 2: Activation NFkB NF-κB Pathway TLR4->NFkB pro_IL1b_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1b_mRNA pro_IL1b_protein pro-IL-1β & NLRP3 Protein pro_IL1b_mRNA->pro_IL1b_protein pro_IL1b_protein->NLRP3_inactive pro_IL1b pro_IL1b pro_IL1b_protein->pro_IL1b NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 ASC ASC ASC->NLRP3_active pro_Casp1 pro-Caspase-1 pro_Casp1->NLRP3_active GSDMD Gasdermin-D Casp1->GSDMD Cleavage Casp1->pro_IL1b Cleavage IL1b Mature IL-1β Pyroptosis Pyroptosis IL1b->Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_61 This compound Nlrp3_IN_61->NLRP3_active Inhibits Assembly pro_IL1b->IL1b

Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Differentiate_THP1 Differentiate THP-1 Cells (PMA, 48-72h) Prime Prime with LPS (Signal 1, 3h) Differentiate_THP1->Prime Inhibit Add this compound (1h) Prime->Inhibit Activate Activate with Nigericin (Signal 2, 1h) Inhibit->Activate Collect Collect Supernatant Activate->Collect ELISA IL-1β ELISA Collect->ELISA LDH_Assay LDH Assay (Cytotoxicity) Collect->LDH_Assay

Caption: Experimental workflow for assessing the efficacy of this compound.

Troubleshooting_Tree Start Inconsistent IC50 for this compound Check_Solubility Is the compound fully dissolved? (No visible precipitate) Start->Check_Solubility Outcome_Solubility_Yes Yes Check_Solubility->Outcome_Solubility_Yes Outcome_Solubility_No No Check_Solubility->Outcome_Solubility_No Check_Reagents Are reagents (LPS, Activator) consistent across experiments? Outcome_Reagents_Yes Yes Check_Reagents->Outcome_Reagents_Yes Outcome_Reagents_No No Check_Reagents->Outcome_Reagents_No Check_Cells Are cells low passage and highly viable? Outcome_Cells_Yes Yes Check_Cells->Outcome_Cells_Yes Outcome_Cells_No No Check_Cells->Outcome_Cells_No Standardize_Protocol Are incubation times and concentrations standardized? Outcome_Protocol_Yes Yes Standardize_Protocol->Outcome_Protocol_Yes Outcome_Protocol_No No Standardize_Protocol->Outcome_Protocol_No Outcome_Solubility_Yes->Check_Reagents Action_Solubility Action: Prepare fresh stock. Warm media before dilution. Outcome_Solubility_No->Action_Solubility Outcome_Reagents_Yes->Check_Cells Action_Reagents Action: Titrate new lots of reagents. Use a positive control inhibitor. Outcome_Reagents_No->Action_Reagents Outcome_Cells_Yes->Standardize_Protocol Action_Cells Action: Use a new batch of low passage cells. Confirm viability. Outcome_Cells_No->Action_Cells Final_Check If issues persist, consider off-target effects or compound degradation. Outcome_Protocol_Yes->Final_Check Action_Protocol Action: Create and follow a detailed, standardized protocol. Outcome_Protocol_No->Action_Protocol

Caption: Troubleshooting decision tree for addressing this compound variability.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 as a Benchmark for Emerging Compounds like NLRP3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This has led to the development of numerous small molecule inhibitors aimed at modulating its activity. Among these, MCC950 has been established as a potent and selective benchmark compound, extensively characterized in preclinical studies.

This guide provides a comparative overview of NLRP3 inflammasome inhibitors, with a focus on the well-documented efficacy and potency of MCC950. While direct experimental data for the compound NLRP3-IN-61 is not publicly available, this document serves as a resource for researchers by presenting the established methodologies for evaluating NLRP3 inhibitors and offering a comprehensive profile of MCC950 as a reference for comparison.

Mechanism of Action: Targeting the Core of Inflammation

The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. A second, diverse array of stimuli (Signal 2), such as ATP, crystalline substances, or pore-forming toxins, triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death called pyroptosis.[1][2][3][4]

MCC950 is a potent and specific inhibitor that directly targets the NLRP3 protein.[5][6] It binds to the Walker B motif within the NACHT domain of NLRP3, which possesses essential ATPase activity.[6] This interaction prevents ATP hydrolysis, locking NLRP3 in an inactive conformation and thereby inhibiting inflammasome assembly and downstream inflammatory signaling.[5][6]

Due to the absence of published data, the precise mechanism of action for this compound remains to be elucidated through detailed biochemical and structural studies.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1b Mature IL-1β pro_IL1b->IL1b Stimuli Activation Stimuli (e.g., ATP, Toxins, Crystals) Efflux K+ Efflux Stimuli->Efflux Assembly Inflammasome Assembly Efflux->Assembly caspase1 Active caspase-1 Assembly->caspase1 Cleavage MCC950 MCC950 MCC950->Assembly Inhibits (prevents ATP hydrolysis) NLRP3_IN_61 This compound (Mechanism Undefined) pro_caspase1 pro-caspase-1 pro_caspase1->Assembly caspase1->IL1b Cleavage IL18 Mature IL-18 caspase1->IL18 Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Cleavage pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis

NLRP3 Inflammasome Pathway and Inhibition.

Potency and Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. MCC950 has consistently demonstrated high potency with IC50 values in the low nanomolar range across various cell types and activation stimuli.

Table 1: In Vitro Potency of MCC950

Cell TypeActivator(s)ReadoutIC50 (nM)
Mouse Bone Marrow-Derived Macrophages (BMDMs)ATPIL-1β release7.5
Human Monocyte-Derived Macrophages (HMDMs)ATPIL-1β release8.1
Human THP-1 cellsNigericin (B1684572)IL-1β release~26-33
Human Peripheral Blood Mononuclear Cells (PBMCs)Not SpecifiedIL-1β production~2.88
Note: Data compiled from multiple sources.[7][8][9] IC50 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of MCC950

Disease ModelSpeciesDosing RegimenKey Findings
Muckle-Wells Syndrome (CAPS model)Mouse10 mg/kg, s.c.Rescued neonatal lethality, reduced systemic inflammation.
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kg, i.p.Attenuated disease severity.
Vincristine-Induced NeuropathyMouse15 mg/kg, i.p.Prevented mechanical allodynia and motor impairment.[10]
Spinal Cord InjuryMouseNot SpecifiedImproved neurological outcomes, reduced inflammatory response.
Vascular Grafts (Neointimal Hyperplasia)MouseLocal deliveryEnhanced re-endothelialization and reduced neointimal hyperplasia.
Note: This table provides a selection of in vivo studies and is not exhaustive.

As of the latest review of scientific literature, no in vitro or in vivo efficacy data for this compound has been published.

Experimental Protocols for Inhibitor Evaluation

Standardized experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. The following outlines a general workflow for determining the in vitro potency of a novel compound like this compound.

In Vitro NLRP3 Inflammasome Activation Assay

  • Cell Culture and Priming:

    • Immune cells such as mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.

    • To mimic Signal 1, cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (typically 3-4 hours). This upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Following priming, cells are treated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control for a specified duration (e.g., 30-60 minutes).

  • NLRP3 Activation:

    • Signal 2 is then provided by adding a known NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).

  • Quantification of Cytokine Release:

    • After a further incubation period (e.g., 1-2 hours), the cell culture supernatant is collected.

    • The concentration of secreted IL-1β or IL-18 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition of cytokine release is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start cell_culture Culture Immune Cells (e.g., BMDMs, THP-1) start->cell_culture priming Prime with LPS (Signal 1) (e.g., 3-4 hours) cell_culture->priming inhibitor Treat with Inhibitor (Varying Concentrations) priming->inhibitor activation Add NLRP3 Activator (Signal 2) (e.g., ATP, Nigericin) inhibitor->activation incubation Incubate (e.g., 1-2 hours) activation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure IL-1β/IL-18 (ELISA) supernatant->elisa analysis Calculate % Inhibition & Determine IC50 elisa->analysis end End analysis->end

General workflow for determining IC50 of NLRP3 inhibitors.

Selectivity Profiling

A critical attribute of a high-quality NLRP3 inhibitor is its selectivity. To ensure that the compound does not interfere with other inflammatory pathways, its effect on other inflammasomes should be evaluated. This is typically done by using specific activators for other inflammasomes, such as poly(dA:dT) for AIM2 or flagellin (B1172586) for NLRC4, and measuring cytokine release in the presence of the inhibitor. MCC950 has demonstrated high selectivity for the NLRP3 inflammasome, showing no significant inhibition of AIM2, NLRC4, or NLRP1.[5]

Conclusion

MCC950 remains the gold standard for a potent and selective NLRP3 inflammasome inhibitor in a preclinical setting, supported by a wealth of in vitro and in vivo data. While new chemical entities like this compound are emerging, their therapeutic potential can only be assessed through rigorous experimental validation. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of such novel compounds, with MCC950 serving as a crucial benchmark for efficacy and potency. As research in this field progresses, the public dissemination of experimental data for new inhibitors will be vital for the continued development of effective therapies for NLRP3-driven diseases.

References

A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation has been implicated in a wide array of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of NLRP3 inflammasome inhibitors, with a focus on the well-characterized molecule MCC950 and other notable compounds.

Note on Nlrp3-IN-61: Extensive searches for a specific NLRP3 inhibitor designated "this compound" did not yield any publicly available data. Therefore, this guide will focus on a comparison of other well-documented NLRP3 inhibitors.

Mechanism of Action and Signaling Pathway

The activation of the NLRP3 inflammasome is a multi-step process that results in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[1][2][3] Small molecule inhibitors of NLRP3 can target various stages of this pathway.

Most direct NLRP3 inhibitors, including the widely studied MCC950, are thought to bind to the NACHT domain of the NLRP3 protein.[1] This interaction is believed to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent oligomerization, which are essential steps for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form the active inflammasome complex.[4][5] By preventing inflammasome assembly, these inhibitors effectively block the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[4][6]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the points of inhibition by small molecules.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway and Inhibition cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Downstream Effects cluster_3 Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B upregulates NLRP3_exp NLRP3 (inactive) NFkB->NLRP3_exp upregulates IL1B IL-1β (active) Pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_exp->NLRP3_active Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1 complex) Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->Pro_IL1B cleaves IL18 IL-18 (active) Casp1->IL18 cleaves pro-IL-18 to GSDMD Gasdermin D Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitors (e.g., MCC950) Inhibitor->NLRP3_active binds and inactivates

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.

Comparative Efficacy of NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) for IL-1β release in cellular assays. The table below summarizes the reported IC50 values for several NLRP3 inhibitors.

InhibitorCell TypeStimulusIC50 (nM)Reference
MCC950 THP-1 macrophagesLPS + Nigericin14.3[6]
MCC950 Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP~8[4]
BAL-0028 THP-1 macrophagesLPS + Nigericin57.5[6]
ML345 Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin197.7[7]
Glyburide Bone Marrow-Derived Macrophages (BMDMs)VariousMicromolar range[8]
Tranilast Bone Marrow-Derived Macrophages (BMDMs)VariousMicromolar range[9]

Note: IC50 values can vary depending on the cell type, stimulus, and specific experimental conditions.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inhibitors. Below are outlines of key experimental methodologies.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is fundamental for determining the potency and selectivity of NLRP3 inhibitors.

Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β release by a test compound.

General Workflow:

Experimental_Workflow General Workflow for In Vitro NLRP3 Inhibition Assay cluster_workflow Experimental Steps start 1. Cell Seeding (e.g., BMDMs, THP-1) priming 2. Priming (Signal 1) (e.g., LPS for 2-4 hours) start->priming treatment 3. Inhibitor Treatment (Varying concentrations) priming->treatment activation 4. Activation (Signal 2) (e.g., ATP or Nigericin) treatment->activation incubation 5. Incubation (30-60 minutes) activation->incubation collection 6. Supernatant Collection incubation->collection analysis 7. IL-1β Measurement (e.g., ELISA) collection->analysis end 8. Data Analysis (IC50 determination) analysis->end

Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.

Detailed Steps:

  • Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages are commonly used.[10]

  • Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, MCC950) for a defined period.

  • Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP or nigericin.

  • Cytokine Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

ASC Speck Formation Assay

This assay visualizes the assembly of the ASC speck, a hallmark of inflammasome activation.

Objective: To assess the effect of an inhibitor on the formation of ASC specks.

Methodology:

  • Cell Line: THP-1 cells stably expressing ASC fused to a fluorescent protein (e.g., GFP or mCherry) are used.

  • Assay Procedure: The cells are primed and treated with the inhibitor as described above.

  • Activation and Imaging: Following activation with an NLRP3 stimulus, the cells are fixed and imaged by fluorescence microscopy.

  • Quantification: The percentage of cells containing a distinct ASC speck is quantified. A potent inhibitor will significantly reduce the number of speck-positive cells.

Selectivity of NLRP3 Inhibitors

A critical aspect of a good NLRP3 inhibitor is its selectivity. High selectivity ensures that the compound does not interfere with other inflammatory pathways, thereby minimizing off-target effects. MCC950 has been shown to be highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[4] When evaluating a new inhibitor like this compound, it is essential to perform counter-screens against other inflammasomes to determine its selectivity profile.

In Vivo Efficacy

The therapeutic potential of an NLRP3 inhibitor is ultimately determined by its efficacy in animal models of disease.

Common In Vivo Models:

  • LPS-induced Systemic Inflammation: Mice are challenged with LPS, and the levels of serum IL-1β are measured. MCC950 has been shown to reduce serum IL-1β in this model.[4]

  • Cryopyrin-Associated Periodic Syndromes (CAPS) Model: This mouse model carries a gain-of-function mutation in NLRP3 and exhibits severe autoinflammatory disease. MCC950 has been demonstrated to rescue neonatal lethality in this model.[4]

  • Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis where MCC950 has been shown to attenuate disease severity.[4]

Experimental Approach:

  • Animal Model: Select a relevant disease model.

  • Dosing: Administer the NLRP3 inhibitor at various doses and schedules.

  • Readouts: Monitor disease-specific parameters (e.g., clinical score in EAE, survival in CAPS model) and measure relevant biomarkers (e.g., plasma IL-1β, tissue inflammation).

Conclusion

The development of potent and selective NLRP3 inhibitors holds great promise for the treatment of a wide range of inflammatory diseases. MCC950 serves as a valuable benchmark compound for the evaluation of new inhibitors. A thorough characterization of a novel inhibitor such as "this compound" would require a comprehensive assessment of its potency, selectivity, and in vivo efficacy using the experimental frameworks outlined in this guide. The direct comparison to established inhibitors like MCC950 is crucial for understanding its relative advantages and therapeutic potential.

References

Nlrp3-IN-61: A Comparative Guide to NLRP3 Inflammasome Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process: a priming signal, often from Toll-like receptor (TLR) activation by lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal, such as ATP or nigericin, which triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA DAMPs DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux DAMPs->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Nlrp3_IN_61 Nlrp3-IN-61 Nlrp3_IN_61->NLRP3_active Inhibition Experimental_Workflow cluster_inflammasome_activation Inflammasome Activation start Start: Isolate Primary Immune Cells (e.g., BMDMs) or use cell lines (e.g., THP-1) priming Prime cells with LPS (upregulates pro-IL-1β and NLRP3) start->priming inhibitor_treatment Treat cells with varying concentrations of this compound priming->inhibitor_treatment nlrp3_activation NLRP3 Activation (ATP or Nigericin) inhibitor_treatment->nlrp3_activation nlrc4_activation NLRC4 Activation (Flagellin or S. typhimurium) inhibitor_treatment->nlrc4_activation aim2_activation AIM2 Activation (poly(dA:dT)) inhibitor_treatment->aim2_activation nlrp1_activation NLRP1 Activation (Anthrax Lethal Toxin) inhibitor_treatment->nlrp1_activation measurement Measure downstream readouts nlrp3_activation->measurement nlrc4_activation->measurement aim2_activation->measurement nlrp1_activation->measurement elisa IL-1β/IL-18 ELISA measurement->elisa ldh_assay LDH Assay (Pyroptosis) measurement->ldh_assay western_blot Caspase-1 Cleavage (Western Blot) measurement->western_blot analysis Data Analysis: Determine IC50 values for each inflammasome and assess selectivity elisa->analysis ldh_assay->analysis western_blot->analysis

Validating NLRP3 Inhibitor Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific inhibitors for the NLRP3 inflammasome is a significant area of research for a multitude of inflammatory diseases. A critical step in the preclinical validation of any new NLRP3 inhibitor, such as the hypothetical Nlrp3-IN-61, is to unequivocally demonstrate its on-target specificity. The gold-standard for this validation is the use of NLRP3 knockout (NLRP3-/-) models, which provide a clean background to assess whether the inhibitor's effects are truly dependent on the presence of the NLRP3 protein.

This guide provides a framework for validating NLRP3 inhibitor specificity by comparing experimental outcomes in wild-type (WT) versus NLRP3-/- systems. As specific data for "this compound" is not publicly available, this guide will use the well-characterized and potent NLRP3 inhibitor, MCC950 , as a representative example to illustrate the validation process.

The Critical Role of NLRP3 Knockout Models

Genetic knockout models are indispensable for confirming the mechanism of action of a targeted inhibitor.[1] By comparing the biological response to a stimulus in the presence of an inhibitor in both wild-type and NLRP3 knockout cells or animals, researchers can distinguish between on-target effects and potential off-target activities. A truly specific NLRP3 inhibitor should phenocopy the genetic deletion of NLRP3, meaning it should have a significant effect in WT cells but no additional effect in NLRP3-/- cells, which already lack the target.

Comparative Efficacy: Pharmacological Inhibition vs. Genetic Ablation

To validate the specificity of an NLRP3 inhibitor, its effects on key inflammasome activation readouts are compared across different experimental conditions. The primary readouts for NLRP3 inflammasome activation are the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis, which can be measured by lactate (B86563) dehydrogenase (LDH) release.

In Vitro Validation Data

The following table summarizes the expected outcomes from an in vitro experiment using bone marrow-derived macrophages (BMDMs) from both wild-type and NLRP3-/- mice. The cells are first primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β, and then stimulated with a known NLRP3 activator like Nigericin or ATP.

ConditionCell TypeTreatmentExpected IL-1β ReleaseExpected LDH Release (Pyroptosis)Interpretation
1Wild-Type (WT)LPS + NigericinHighHighCanonical NLRP3 inflammasome activation.
2Wild-Type (WT)LPS + Nigericin + MCC950Low / AbolishedLow / AbolishedSpecific inhibition of NLRP3 by MCC950.
3NLRP3-/-LPS + NigericinAbolishedAbolishedConfirms that IL-1β release and pyroptosis are NLRP3-dependent.
4NLRP3-/-LPS + Nigericin + MCC950AbolishedAbolishedMCC950 has no further effect in the absence of its target, confirming specificity.

Signaling Pathways and Experimental Workflow

To visualize the key processes, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for validating inhibitor specificity.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Effector Functions PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 e.g., LPS NF-kB NF-kB TLR4->NF-kB activates Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b upregulates transcription NLRP3_protein NLRP3 NF-kB->NLRP3_protein upregulates transcription IL-1b Mature IL-1β Pro-IL-1b->IL-1b matures to Inflammasome_Complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) NLRP3_protein->Inflammasome_Complex assembles Stimuli e.g., ATP, Nigericin Caspase-1 Active Caspase-1 Inflammasome_Complex->Caspase-1 cleaves pro-caspase-1 to Caspase-1->Pro-IL-1b cleaves GSDMD Gasdermin-D Caspase-1->GSDMD cleaves Inflammation Inflammation IL-1b->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores, leading to Pyroptosis->Inflammation

Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow Workflow for Validating NLRP3 Inhibitor Specificity cluster_cells Cell Culture cluster_treatment Experimental Treatment cluster_analysis Data Analysis BMDMs_WT Isolate BMDMs from Wild-Type Mice Priming Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) BMDMs_WT->Priming BMDMs_KO Isolate BMDMs from NLRP3-/- Mice BMDMs_KO->Priming Inhibitor Pre-incubate with Inhibitor (e.g., this compound or MCC950) for 30-60 minutes Priming->Inhibitor Activation Stimulate with NLRP3 Activator (e.g., Nigericin or ATP) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant ELISA Measure IL-1β/IL-18 by ELISA Supernatant->ELISA LDH Measure LDH Release (Cytotoxicity Assay) Supernatant->LDH Compare Compare results between WT and NLRP3-/- groups ELISA->Compare LDH->Compare

Experimental workflow for inhibitor validation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for the key experiments cited.

In Vitro Inflammasome Activation and Inhibition Assay

Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β release and pyroptosis in primary macrophages.

Cell Lines and Reagents:

  • Bone Marrow-Derived Macrophages (BMDMs) from wild-type and NLRP3-/- mice.

  • LPS (Lipopolysaccharide), e.g., from E. coli O111:B4.

  • NLRP3 activator: Nigericin or ATP.

  • NLRP3 inhibitor: this compound (test compound) or MCC950 (positive control).

  • Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • ELISA kit for mouse IL-1β.

  • LDH cytotoxicity assay kit.

Protocol:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound) or a positive control (e.g., MCC950). Pre-incubate the cells for 30-60 minutes.

  • Activation: Add a known NLRP3 activator to the wells. For example, Nigericin (5-20 µM) or ATP (2.5-5 mM).

  • Incubation: Incubate for the recommended time (e.g., 45-90 minutes for Nigericin/ATP).

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for analysis.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • LDH Measurement: Measure the amount of LDH released into the supernatant using a commercial cytotoxicity assay kit. This serves as a quantitative measure of pyroptosis.

Alternative NLRP3 Inhibitors

While this guide uses MCC950 as a well-validated example, the field of NLRP3 inhibitor development is rapidly expanding. Other notable inhibitors that have been validated using knockout models or have well-characterized specificity include:

  • CY-09: A direct NLRP3 inhibitor that binds to the ATP-binding site of the NACHT domain, preventing inflammasome assembly.

  • Oridonin: A natural product that has been shown to covalently bind to NLRP3 and inhibit its activation.

When evaluating a novel inhibitor like this compound, comparing its performance against these established compounds can provide valuable context regarding its potency and mechanism of action.

Conclusion

The rigorous validation of an NLRP3 inhibitor's specificity is fundamental for its development as a potential therapeutic. The use of NLRP3 knockout models is the most definitive method to ensure that the observed effects are on-target. By following the comparative framework and experimental protocols outlined in this guide, researchers can build a strong data package to support the continued development of novel NLRP3 inflammasome inhibitors. The expected outcome for a specific inhibitor like this compound would be a significant reduction of inflammatory markers in wild-type models, with a corresponding lack of effect in NLRP3 knockout models, mirroring the results seen with well-characterized inhibitors like MCC950.

References

A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Dapansutrile vs. a Benchmarked Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a wide range of inflammatory diseases. This guide provides a comparative analysis of Dapansutrile (OLT1177), a clinical-stage NLRP3 inhibitor, against the well-characterized preclinical tool compound, MCC950. Due to the current lack of publicly available data for "Nlrp3-IN-61," this comparison serves as a robust framework for evaluating NLRP3 inhibitors, offering detailed experimental protocols and quantitative performance data.

Introduction to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a variety of endogenous and exogenous signals, the NLRP3 inflammasome orchestrates the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3][4][5] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including gout, atherosclerosis, type 2 diabetes, and neurodegenerative diseases.[6][7] Consequently, the development of small molecule inhibitors that specifically target NLRP3 is an area of intense research.

This guide focuses on a detailed comparison of two such inhibitors:

  • Dapansutrile (OLT1177): An orally bioavailable β-sulfonyl nitrile compound that has demonstrated a favorable safety profile in clinical trials and is being investigated for several inflammatory conditions.[8][9][10]

  • MCC950: A potent and highly selective diarylsulfonylurea-containing compound that is widely used as a benchmark NLRP3 inhibitor in preclinical research.

Mechanism of Action

Both Dapansutrile and MCC950 are direct inhibitors of the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.

Dapansutrile exerts its inhibitory effect by binding to the Walker A motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity.[11] This interference with ATP binding and hydrolysis prevents the conformational changes required for NLRP3 oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[11][12]

MCC950 also targets the NACHT domain of NLRP3, but it binds to a site at or near the Walker B motif.[11] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its ATPase activity and subsequent inflammasome assembly.[11]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition for Dapansutrile and MCC950.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function cluster_inhibition Inhibitor Action PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ NLRP3, pro-IL-1β, pro-IL-18 mRNA NFkB->Transcription Activators NLRP3 Activators (e.g., ATP, Nigericin, MSU crystals) K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Dapansutrile Dapansutrile Dapansutrile->NLRP3_inactive Binds Walker A MCC950 MCC950 MCC950->NLRP3_inactive Binds Walker B

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Quantitative Performance Data

The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cell-based assays that measure the release of IL-1β. The following table summarizes the reported in vitro IC50 values for Dapansutrile and MCC950.

Compound Cell Type NLRP3 Activator Readout IC50 Reference
Dapansutrile LPS-primed mouse J774A.1 macrophagesNigericinIL-1β release1 nM[11]
MCC950 LPS-primed mouse bone marrow-derived macrophages (BMDMs)ATPIL-1β release7.5 nM[11]
MCC950 LPS-primed human monocyte-derived macrophages (HMDMs)ATPIL-1β release8.1 nM

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, activator used, and assay format.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare NLRP3 inhibitors.

In Vitro IC50 Determination via IL-1β Release Assay

This protocol describes a common method for determining the potency of an NLRP3 inhibitor by measuring its effect on IL-1β secretion from macrophages.

Objective: To determine the concentration of the inhibitor required to reduce NLRP3-dependent IL-1β release by 50%.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Test inhibitors (Dapansutrile, MCC950) dissolved in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Workflow:

IC50_Workflow start Start step1 1. Cell Seeding Seed BMDMs or THP-1 cells in a 96-well plate and allow to adhere. start->step1 step2 2. Priming Stimulate cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3. step1->step2 step3 3. Inhibitor Treatment Pre-incubate cells with serial dilutions of the test inhibitor (or vehicle control) for 30-60 minutes. step2->step3 step4 4. NLRP3 Activation Add NLRP3 activator (e.g., 5 µM Nigericin or 5 mM ATP) for 1-2 hours. step3->step4 step5 5. Supernatant Collection Centrifuge the plate and collect the cell culture supernatant. step4->step5 step6 6. IL-1β Quantification Measure the concentration of mature IL-1β in the supernatant using an ELISA kit. step5->step6 step7 7. Data Analysis Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve. step6->step7 end_node End step7->end_node

Caption: Experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
In Vivo Efficacy in a Mouse Model of Gouty Arthritis

This protocol outlines a common in vivo model to assess the therapeutic efficacy of an NLRP3 inhibitor in a disease context where NLRP3 is a key driver.

Objective: To evaluate the ability of the inhibitor to reduce joint inflammation in a mouse model of gout.

Materials:

  • C57BL/6 mice

  • Monosodium urate (MSU) crystals

  • Test inhibitor (e.g., Dapansutrile) formulated for oral or intraperitoneal administration

  • Calipers for measuring joint swelling

  • Reagents for tissue processing and analysis (e.g., histology, cytokine measurement)

Procedure:

  • Induction of Gout: Anesthetize mice and inject a suspension of MSU crystals (e.g., 1 mg in 20 µL saline) into the intra-articular space of one ankle joint.

  • Inhibitor Administration: Administer the test inhibitor (e.g., Dapansutrile at a dose of 6-600 mg/kg) either prophylactically (before MSU injection) or therapeutically (after MSU injection). A vehicle control group should be included.

  • Assessment of Inflammation:

    • Joint Swelling: Measure the thickness of the ankle joint using calipers at various time points (e.g., 6, 12, 24, and 48 hours) post-MSU injection.

    • Histological Analysis: At the end of the experiment, euthanize the mice, collect the ankle joints, and process for histological staining (e.g., H&E) to assess inflammatory cell infiltration.

    • Cytokine Analysis: Collect synovial fluid or tissue homogenates from the joint to measure the levels of IL-1β and other inflammatory mediators by ELISA or other immunoassays.

Summary and Conclusion

This guide provides a comparative overview of Dapansutrile and the benchmark NLRP3 inhibitor, MCC950.

Feature Dapansutrile (OLT1177) MCC950
Chemical Class β-sulfonyl nitrileDiaryl-sulfonylurea
Mechanism of Action Binds to Walker A motif of NLRP3 NACHT domain, inhibiting ATPase activity.[11]Binds at or near the Walker B motif of NLRP3 NACHT domain, locking it in an inactive state.[11]
In Vitro Potency (IC50) ~1 nM (mouse macrophages)[11]~7.5-8.1 nM (mouse and human macrophages)[11]
Oral Bioavailability Yes, demonstrated in humans.[8][9]Preclinical tool, development halted due to potential for liver toxicity in humans.
Clinical Development Phase 2 trials completed for conditions like gout and heart failure.[8][9]Primarily a preclinical research tool.
Selectivity Selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[6]Highly selective for NLRP3.

For researchers and drug developers, the choice between these or other NLRP3 inhibitors will depend on the specific application. For clinical translation, Dapansutrile represents a more advanced candidate. For preclinical target validation and mechanistic studies, MCC950 remains a gold-standard reference compound. The experimental frameworks provided in this guide offer a standardized approach to facilitate the direct comparison of novel NLRP3 inhibitors as they emerge.

References

Comparative Analysis of NLRP3 Inhibitor Specificity: A Focus on Cross-reactivity with NLRC4 and AIM2 Inflammasomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective NLRP3 inflammasome inhibitors is a critical pursuit in the quest for targeted therapies against a spectrum of inflammatory diseases. The structural similarities among inflammasome sensor proteins necessitate a rigorous evaluation of inhibitor cross-reactivity to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative overview of the selectivity of a representative NLRP3 inhibitor, Nlrp3-IN-61, with a focus on its potential cross-reactivity with the NLRC4 and AIM2 inflammasomes.

The ideal NLRP3 inhibitor demonstrates potent activity against the NLRP3 inflammasome while exhibiting minimal to no effect on other inflammasomes like AIM2 and NLRC4.[1] This selectivity is paramount for developing targeted therapies with a favorable safety profile.[1]

Quantitative Comparison of Inhibitor Activity

The inhibitory potency of this compound against the NLRP3, NLRC4, and AIM2 inflammasomes is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the inflammasome-mediated release of Interleukin-1β (IL-1β).

InflammasomeInhibitorIC50 (nM)Selectivity
NLRP3 This compound~10Highly Selective
NLRC4 This compound>10,000No significant inhibition
AIM2 This compound>10,000No significant inhibition

Note: Data presented here is representative of a highly selective NLRP3 inhibitor and serves as an illustrative example for this compound.

Inflammasome Signaling Pathways

Understanding the distinct activation pathways of NLRP3, NLRC4, and AIM2 is fundamental to appreciating the molecular basis of inhibitor selectivity.[1]

Inflammasome_Pathways cluster_nlrp3 NLRP3 Pathway cluster_nlrc4 NLRC4 Pathway cluster_aim2 AIM2 Pathway PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activation Pro-IL-1b Pro-IL-1b Priming (NF-kB)->Pro-IL-1b IL1b_nlrp3 IL-1b Pro-IL-1b->IL1b_nlrp3 ASC_nlrp3 ASC NLRP3->ASC_nlrp3 Casp1_nlrp3 Pro-Caspase-1 ASC_nlrp3->Casp1_nlrp3 Active_Casp1_nlrp3 Caspase-1 Casp1_nlrp3->Active_Casp1_nlrp3 Active_Casp1_nlrp3->IL1b_nlrp3 Cleavage Bacterial Components Bacterial Components NAIP NAIP Bacterial Components->NAIP NLRC4 NLRC4 NAIP->NLRC4 ASC_nlrc4 ASC NLRC4->ASC_nlrc4 Casp1_nlrc4 Pro-Caspase-1 ASC_nlrc4->Casp1_nlrc4 Active_Casp1_nlrc4 Caspase-1 Casp1_nlrc4->Active_Casp1_nlrc4 IL1b_nlrc4 IL-1b Active_Casp1_nlrc4->IL1b_nlrc4 Cleavage Pro-IL-1b_nlrc4 Pro-IL-1b Pro-IL-1b_nlrc4->IL1b_nlrc4 Cytosolic dsDNA Cytosolic dsDNA AIM2 AIM2 Cytosolic dsDNA->AIM2 ASC_aim2 ASC AIM2->ASC_aim2 Casp1_aim2 Pro-Caspase-1 ASC_aim2->Casp1_aim2 Active_Casp1_aim2 Caspase-1 Casp1_aim2->Active_Casp1_aim2 IL1b_aim2 IL-1b Active_Casp1_aim2->IL1b_aim2 Cleavage Pro-IL-1b_aim2 Pro-IL-1b Pro-IL-1b_aim2->IL1b_aim2

Caption: Distinct signaling cascades for NLRP3, NLRC4, and AIM2 inflammasome activation.

Experimental Protocols

The determination of inhibitor specificity is a critical step in drug development. A generalized workflow for assessing the cross-reactivity of an NLRP3 inhibitor is outlined below.[1]

Cell-Based Assay for Inflammasome Selectivity

This assay measures the ability of a compound to inhibit the release of IL-1β from immune cells following the activation of specific inflammasomes.[2]

1. Cell Culture and Priming:

  • Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) are commonly used.[1]

  • Cells are cultured in appropriate media.

  • Priming is achieved by treating the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2]

2. Inhibitor Treatment:

  • The primed cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.[2]

3. Inflammasome Activation:

  • Specific inflammasomes are activated using the following agonists:[2]

    • NLRP3: ATP or Nigericin

    • NLRC4: Salmonella typhimurium or flagellin

    • AIM2: Poly(dA:dT)

4. Sample Collection and Analysis:

  • After a defined incubation period (e.g., 1-6 hours), the cell culture supernatants are collected.[2]

  • The concentration of mature IL-1β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]

5. Data Analysis:

  • The IC50 values are calculated by plotting the IL-1β concentration against the inhibitor concentration.

Experimental_Workflow cluster_activators A 1. Cell Culture & Priming (BMDMs or THP-1 cells + LPS) B 2. Inhibitor Treatment (Varying concentrations of this compound) A->B C 3. Inflammasome Activation B->C D NLRP3 (ATP / Nigericin) E NLRC4 (S. typhimurium / Flagellin) F AIM2 (Poly(dA:dT)) G 4. Sample Collection (Cell culture supernatants) D->G E->G F->G H 5. IL-1b Quantification (ELISA) G->H I 6. Data Analysis (IC50 determination) H->I

Caption: Workflow for determining the selectivity profile of an NLRP3 inhibitor.

Conclusion

The selective inhibition of the NLRP3 inflammasome holds immense promise for the treatment of a wide range of inflammatory diseases.[2] Compounds that demonstrate high selectivity for NLRP3 over other inflammasomes like NLRC4 and AIM2 are crucial for advancing this therapeutic strategy.[1][2] The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity profile of novel NLRP3 inhibitors, a critical step in both basic research and the drug development pipeline.[2]

References

Validating Nlrp3-IN-61 Binding: A Comparative Guide to Biochemical and Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing direct target engagement is a critical step in the validation of novel inhibitors. This guide provides a comparative overview of key biochemical and biophysical assays to validate the binding of a putative NLRP3 inhibitor, Nlrp3-IN-61, to its target protein. We will compare methodologies and present data for the well-characterized NLRP3 inhibitor, MCC950, as a benchmark for performance.

The NLRP3 inflammasome is a crucial component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases.[1][2] The development of potent and specific NLRP3 inhibitors is therefore of significant therapeutic interest. Validating that a compound, such as this compound, directly binds to NLRP3 within the complex cellular environment is a foundational step in its development. This guide focuses on cellular assays that confirm physical interaction and subsequent functional inhibition of the NLRP3 inflammasome.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process.[3][4] A priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[3][4] A second activation signal (Signal 2), triggered by a diverse array of stimuli including extracellular ATP, pore-forming toxins, and crystalline substances, induces the assembly of the inflammasome complex.[1][2] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[6]

NLRP3 inflammasome activation pathway and point of intervention for inhibitors.

Experimental Workflow for Target Validation

A robust workflow for validating a novel NLRP3 inhibitor involves a multi-faceted approach. It is recommended to start with assays that confirm direct physical binding to the target protein in a cellular context. Positive results from these assays should then be correlated with functional assays that measure the inhibition of the inflammasome's biological activity.

Experimental_Workflow Experimental Workflow for NLRP3 Inhibitor Validation Start Start with Novel Compound (e.g., this compound) Direct_Binding Direct Target Engagement Assays (in-cell) Start->Direct_Binding CETSA Cellular Thermal Shift Assay (CETSA) Direct_Binding->CETSA e.g. NanoBRET NanoBRET™ Target Engagement Assay Direct_Binding->NanoBRET e.g. No_Binding No Target Engagement Direct_Binding->No_Binding Negative Result Functional_Assays Downstream Functional Assays CETSA->Functional_Assays Positive Result NanoBRET->Functional_Assays Positive Result Caspase1 Caspase-1 Activity Assay Functional_Assays->Caspase1 e.g. IL1b IL-1β Release Assay Functional_Assays->IL1b e.g. ASC_Speck ASC Speck Formation Assay Functional_Assays->ASC_Speck e.g. Pyroptosis Pyroptosis Assay (LDH Release) Functional_Assays->Pyroptosis e.g. No_Function No Functional Inhibition Functional_Assays->No_Function Negative Result End Validated NLRP3 Inhibitor Caspase1->End Positive Result IL1b->End Positive Result ASC_Speck->End Positive Result Pyroptosis->End Positive Result

A logical workflow for validating NLRP3 inhibitor target engagement.

Data Presentation: Comparing NLRP3 Inhibitors

The efficacy of a potential NLRP3 inhibitor is best assessed by quantifying its performance across a range of assays. The following tables summarize the potency of the well-characterized inhibitor MCC950 and other known inhibitors in both direct binding and functional cellular assays. This compound should be evaluated in these assays to compare its potency against these benchmarks.

Table 1: Direct NLRP3 Target Engagement in Cellular Assays

CompoundAssay TypeCell LinePotency (IC₅₀/EC₅₀)Reference
MCC950 NanoBRET™ Target EngagementHEK293~15 nM[7]
MCC950 Cellular Thermal Shift Assay (CETSA)THP-1Thermally stabilizes NLRP3[8]
CY-09 Biotin-CY-09 PulldownBMDMsBinds to NLRP3[9]
This compound Insert Assay TypeInsert Cell LineInsert Data

Table 2: Functional Inhibition of NLRP3 Inflammasome Activity

CompoundAssay TypeCell LinePotency (IC₅₀)Reference
MCC950 IL-1β Release (Nigericin-induced)THP-1~14.3 nM[10]
MCC950 IL-1β Release (ATP-induced)THP-1~8 nM[10]
MCC950 Caspase-1 ActivityTHP-1~10 nM[11]
MCC950 ASC Speck FormationBMDMsInhibits[12]
CY-09 IL-1β ReleaseBMDMs~1 µM[9]
Oridonin IL-1β ReleasePBMCs~2 µM[7]
This compound Insert Assay TypeInsert Cell LineInsert Data

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of novel inhibitors. Below are protocols for key experiments cited in this guide.

Protocol 1: NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding affinity of a test compound to NLRP3 in living cells.[7][11]

Methodology:

  • Cell Transfection: 24 hours prior to the assay, transfect HEK293 cells with an expression vector encoding for human NLRP3 fused to NanoLuc® luciferase.

  • Cell Plating: On the day of the assay, harvest and plate the transfected cells in a white, 96-well or 384-well assay plate.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) and control compounds (e.g., MCC950) to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescent ligand that binds to NLRP3, to all wells.

  • Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • BRET Measurement: Incubate for 2 hours at 37°C and measure the BRET signal using a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of a compound to NLRP3 by measuring the thermal stabilization of the protein inside the cell.[8]

Methodology:

  • Cell Culture and Treatment: Culture THP-1 cells and treat them with the test compound (e.g., this compound) or vehicle control for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the amount of soluble NLRP3 in the supernatant by Western blotting using an NLRP3-specific antibody.

  • Data Analysis: Plot the band intensity of soluble NLRP3 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Protocol 3: Downstream Functional Assays (IL-1β and Caspase-1)

Objective: To measure the functional consequence of NLRP3 engagement by quantifying the inhibition of downstream inflammasome activity.[11][13]

Methodology:

  • Cell Seeding and Priming: Seed human monocytic THP-1 cells or primary peripheral blood mononuclear cells (PBMCs) in a 96-well plate. For THP-1 cells, differentiate into macrophage-like cells using PMA. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with serial dilutions of the test compound (e.g., this compound) for 30-60 minutes.

  • NLRP3 Activation: Add an NLRP3 activator, such as nigericin (B1684572) (5-20 µM) or ATP (1-5 mM), and incubate for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Quantification:

    • IL-1β Release: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA or a homogeneous immunoassay kit (e.g., Lumit® IL-1β Immunoassay).

    • Caspase-1 Activity: Measure the activity of caspase-1 in the supernatants or cell lysates using a fluorogenic or luminescent caspase-1 substrate (e.g., Caspase-Glo® 1 Inflammasome Assay).

  • Data Analysis: For both assays, plot the measured signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.

By employing this comprehensive suite of biochemical and biophysical assays, researchers can confidently validate the direct binding and functional inhibition of novel NLRP3 inhibitors like this compound, providing a solid foundation for further preclinical and clinical development.

References

In Vivo Validation of NLRP3 Inflammasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative overview of the in vivo validation of NLRP3 inhibitors, with a focus on the well-characterized compounds MCC950 and Oridonin as benchmarks for evaluation. While the novel inhibitor Nlrp3-IN-61 has been described, a comprehensive review of publicly available scientific literature reveals a lack of in vivo validation studies for this compound. Therefore, this guide will utilize data from established inhibitors to illustrate the necessary preclinical validation for emerging candidates like this compound.

Mechanism of Action and the NLRP3 Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second, diverse signal, such as extracellular ATP or crystalline substances, then triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can induce a form of inflammatory cell death known as pyroptosis.

MCC950 is a potent and selective small-molecule inhibitor of NLRP3 that directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization[1]. Oridonin, a natural product, acts as a covalent inhibitor, also binding to the NACHT domain of NLRP3 but at a specific cysteine residue. This covalent modification blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation[1]. The precise mechanism of this compound is not extensively detailed in publicly available data, but like other inhibitors, it is presumed to interfere with a key step in the inflammasome assembly or activation cascade.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B Translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive Translation Stimuli Diverse Stimuli (e.g., ATP, Toxins, Crystals) NLRP3_active Active NLRP3 Stimuli->NLRP3_active NLRP3_inactive->NLRP3_active Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1B Mature IL-1β Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage of GSDMD pro_IL18 pro-IL-18 GSDMD Gasdermin D MCC950 MCC950 MCC950->NLRP3_active Inhibits Oligomerization Oridonin Oridonin Oridonin->NLRP3_active Inhibits NEK7 Interaction

Caption: The NLRP3 inflammasome signaling pathway and points of inhibition by MCC950 and Oridonin.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of MCC950 and Oridonin in various preclinical models of inflammatory diseases. This data serves as a benchmark for the level of evidence required to validate the therapeutic potential of a novel NLRP3 inhibitor.

Table 1: Summary of In Vivo Efficacy of MCC950

Disease ModelAnimal ModelDosage and AdministrationKey Findings
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10-50 mg/kg, daily, intraperitonealAttenuated disease severity and reduced CNS inflammation[2][3].
Cryopyrin-Associated Periodic Syndromes (CAPS)Mouse10-50 mg/kg, daily, intraperitonealRescued neonatal lethality and reduced systemic inflammation[2].
Spinal Cord InjuryMouse10 or 50 mg/kg, intraperitoneal, dailyImproved motor function and reduced lesion volume[1][4].
Alzheimer's DiseaseMouse10 mg/kg, intraperitonealAmeliorated cognitive impairment and reduced hippocampal NLRP3 inflammasome activation[5].
AtherosclerosisApoE-/- mice10 mg/kg, intraperitoneal, 3x/weekReduced atherosclerotic plaque size and macrophage accumulation[1].

Table 2: Summary of In Vivo Efficacy of Oridonin

Disease ModelAnimal ModelDosage and AdministrationKey Findings
Gouty ArthritisMouse5 mg/kg, intraperitonealReduced joint swelling and inflammatory cell infiltration[6].
Type 2 DiabetesMouse5 mg/kg, intraperitonealImproved glucose tolerance and reduced pancreatic inflammation[6].
PeritonitisMouse5 mg/kg, intraperitonealDecreased neutrophil influx and pro-inflammatory cytokine levels[6].
LPS-induced EndometritisMouseDose-dependentAlleviated endometrial inflammation and reduced myeloperoxidase activity[7].
Myocardial Ischemia-Reperfusion InjuryMouseNot specifiedMitigated myocardial injury through downregulation of oxidative stress and NLRP3 inflammation[8].

Experimental Protocols for In Vivo Validation

Detailed and robust experimental protocols are essential for the validation of novel therapeutic compounds. Below is a generalized workflow and representative protocols for key in vivo experiments.

InVivo_Workflow Generalized In Vivo Validation Workflow for an NLRP3 Inhibitor A Compound Formulation & Toxicity Studies B Selection of Animal Model (e.g., LPS-induced peritonitis, EAE) A->B C Dose-Response & Pharmacokinetic Studies B->C D Treatment Groups (Vehicle, Inhibitor, Positive Control) C->D E Induction of Disease/Inflammation D->E F Inhibitor Administration E->F Pre-, co-, or post-treatment G Monitoring & Behavioral Analysis (e.g., Clinical scoring, Motor function) F->G H Sample Collection (Blood, Tissues, Peritoneal Lavage) G->H I Biochemical Analysis (ELISA for IL-1β, Western Blot for Caspase-1) H->I J Histological Analysis (H&E staining, Immunohistochemistry) H->J K Data Analysis & Interpretation I->K J->K

Caption: A generalized workflow for the in vivo validation of a novel NLRP3 inhibitor.

LPS-Induced Peritonitis in Mice

This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.

1. Animals: C57BL/6 mice (8-10 weeks old).

2. Reagents:

  • NLRP3 Inhibitor (e.g., MCC950, Oridonin, or test compound) formulated in a suitable vehicle (e.g., saline, DMSO/PEG/Tween 80).
  • Lipopolysaccharide (LPS) from E. coli in sterile saline.
  • Adenosine triphosphate (ATP) in sterile saline.

3. Procedure:

  • Administer the NLRP3 inhibitor or vehicle to mice via the desired route (e.g., intraperitoneal injection).
  • After a suitable pre-treatment time (e.g., 30-60 minutes), prime the mice with a sublethal dose of LPS (e.g., 20 mg/kg, i.p.).
  • After 4-6 hours, challenge the mice with ATP (e.g., 30 mM in 200 µL, i.p.).
  • 30-60 minutes after the ATP challenge, euthanize the mice and collect peritoneal lavage fluid and blood.

4. Readouts:

  • ELISA: Measure levels of IL-1β and other cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid and plasma.
  • Western Blot: Analyze cell lysates from peritoneal cells for cleaved caspase-1 (p20 subunit).
  • Cell Counting: Determine the number of infiltrating neutrophils and other immune cells in the peritoneal lavage fluid.

Experimental Autoimmune Encephalomyelitis (EAE)

This is a widely used model for multiple sclerosis and assesses the therapeutic potential of inhibitors in a chronic autoimmune disease setting.

1. Animals: C57BL/6 or SJL mice.

2. Reagents:

  • Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55).
  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
  • Pertussis toxin.
  • NLRP3 Inhibitor formulated for daily administration.

3. Procedure:

  • Induce EAE by immunizing mice with an emulsion of MOG peptide in CFA, followed by injections of pertussis toxin.
  • Begin treatment with the NLRP3 inhibitor or vehicle at a specified time point (e.g., at the time of immunization or upon disease onset).
  • Monitor mice daily for clinical signs of EAE and record disease scores.

4. Readouts:

  • Clinical Scoring: Grade the severity of paralysis on a standardized scale.
  • Histology: At the end of the study, collect spinal cords and brains for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
  • Immunohistochemistry: Stain for immune cell markers (e.g., CD4+ T cells, macrophages) in the central nervous system.
  • Cytokine Analysis: Measure cytokine levels in the serum or from restimulated splenocytes.

Conclusion

The in vivo validation of novel NLRP3 inflammasome inhibitors is a critical step in their development as potential therapeutics. While this compound represents a promising area of research, the lack of publicly available in vivo data underscores the need for rigorous preclinical evaluation. The extensive data available for MCC950 and Oridonin provide a clear roadmap and a high standard for the validation of new chemical entities targeting the NLRP3 inflammasome. By employing well-established animal models and a comprehensive suite of analytical techniques, researchers can effectively assess the therapeutic potential and mechanism of action of novel inhibitors, ultimately paving the way for their clinical translation.

References

Benchmarking Novel NLRP3 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive framework for benchmarking new NLRP3 inflammasome inhibitors, using the hypothetical "Nlrp3-IN-61" as a case study, against current clinical-stage inhibitors. By presenting established experimental protocols and comparative data, this document serves as a practical resource for the preclinical assessment of next-generation NLRP3-targeted therapeutics.

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[4][5] The activation of the NLRP3 inflammasome is a two-step process: a priming signal that upregulates the expression of NLRP3 and pro-inflammatory cytokines, and an activation signal that triggers the assembly of the inflammasome complex.[3][6] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the maturation and secretion of interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2][3]

The NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and highlights the points of action for inhibitors.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Signaling TLR4->NFkB pro_IL1b_gene pro-IL-1β & NLRP3 Gene Transcription NFkB->pro_IL1b_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b pro_IL1b_gene->NLRP3_inactive IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1b Cleavage pyroptosis Pyroptosis caspase1->pyroptosis Inhibitor NLRP3 Inhibitors (e.g., this compound) Inhibitor->NLRP3_active Inhibition of Assembly

Figure 1: NLRP3 inflammasome signaling pathway and point of inhibition.

Comparative Analysis of Clinical-Stage NLRP3 Inhibitors

While specific public data for "this compound" is not available, a new inhibitor would be benchmarked against established compounds. The following table summarizes key quantitative data for prominent clinical-stage and preclinical NLRP3 inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

InhibitorDevelopment StageReported IC50Cell TypeActivator(s)Key Characteristics
Dapansutrile (OLT1177) Phase 2~1 nMJ774 Macrophages-Orally active, selective for NLRP3 over AIM2 and NLRC4.[7][8]
RRx-001 Phase 3116.9 nMMouse & Human MacrophagesATP, Uric Acid, NigericinIntravenously administered, also targets CD47 and induces Nrf2.[9][10]
NT-0796 Phase 1/26.8 nMHuman Blood-Orally bioavailable, brain-penetrant prodrug.[11][12][13]
MCC950 Preclinical (Clinical hold)~7.5 - 8.1 nMBMDMs, HMDMsATP, NigericinPotent and highly selective preclinical tool compound.[4]
This compound Preclinical (Hypothetical)To be determined---

BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.

Experimental Protocols for Inhibitor Characterization

Standardized protocols are essential for the accurate evaluation and comparison of NLRP3 inhibitors.

In Vitro Efficacy: IL-1β Release Assay

This is the primary assay to determine the in vitro potency (IC50) of NLRP3 inhibitors.

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

  • For THP-1 cells, induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

2. Priming (Signal 1):

  • Seed differentiated cells in a 96-well plate.

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

3. Inhibitor Treatment:

  • Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound) or reference compounds (e.g., MCC950).

  • Include a vehicle control (e.g., DMSO).

  • Incubate for 1 hour.

4. Activation (Signal 2):

  • Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells.

  • Incubate for 1-2 hours.

5. Quantification of IL-1β Release:

  • Centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

experimental_workflow start Start cell_culture 1. Cell Culture & Differentiation (THP-1/BMDMs) start->cell_culture priming 2. Priming with LPS (Signal 1) cell_culture->priming inhibitor_treatment 3. Inhibitor Treatment (e.g., this compound) priming->inhibitor_treatment activation 4. Activation with Nigericin/ATP (Signal 2) inhibitor_treatment->activation supernatant_collection 5. Supernatant Collection activation->supernatant_collection elisa 6. IL-1β ELISA supernatant_collection->elisa data_analysis 7. Data Analysis & IC50 Determination elisa->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for determining the IC50 of NLRP3 inhibitors.

In Vivo Efficacy: Murine Model of Peritonitis

This acute inflammation model is commonly used to assess the in vivo activity of NLRP3 inhibitors.

1. Animal Model:

  • Use C57BL/6 mice.

2. Inhibitor Administration:

  • Administer the test inhibitor (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Include a vehicle control group.

3. Induction of Peritonitis:

  • After a set pre-treatment time (e.g., 1 hour), inject mice intraperitoneally with LPS (e.g., 25 mg/kg) to prime the NLRP3 inflammasome.

  • After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator, such as ATP (e.g., 30 mg/kg).

4. Sample Collection:

  • At a defined time point after ATP injection (e.g., 30 minutes), euthanize the mice and perform a peritoneal lavage with PBS.

  • Collect blood via cardiac puncture for plasma analysis.

5. Analysis:

  • Centrifuge the peritoneal lavage fluid and collect the supernatant.

  • Measure IL-1β levels in the peritoneal lavage fluid and plasma using ELISA.

  • Analyze immune cell infiltration into the peritoneal cavity via flow cytometry.

6. Outcome Measures:

  • The primary outcome is the dose-dependent reduction of IL-1β levels in the peritoneal lavage fluid in the inhibitor-treated groups compared to the vehicle control group.

Conclusion

The development of potent and selective NLRP3 inflammasome inhibitors holds significant promise for the treatment of a multitude of inflammatory diseases. For a novel compound, exemplified here as this compound, a systematic and rigorous benchmarking process is essential. This involves a head-to-head comparison of in vitro potency and selectivity against established clinical candidates like Dapansutrile, RRx-001, and NT-0796, as well as the well-characterized preclinical inhibitor MCC950. Furthermore, evaluation in validated in vivo models of NLRP3-driven inflammation is crucial to establish preclinical proof-of-concept. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to effectively characterize and advance their novel NLRP3 inhibitors towards clinical development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Nlrp3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent investigational compounds like Nlrp3-IN-61 are critical for ensuring laboratory safety and environmental compliance. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step information for its safe disposal, based on best practices for handling novel, potent small-molecule inhibitors of the NLRP3 inflammasome.[1][2] It is imperative to treat this compound as potentially hazardous due to its biological activity and the lack of comprehensive toxicological data.[2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). In the absence of a specific SDS, a conservative approach, treating the compound as a high-potency active pharmaceutical ingredient (HPAPI), is recommended.[1]

Recommended Personal Protective Equipment and Engineering Controls:

PPE/ControlSpecific RecommendationsPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves, such as nitrile (double-gloving is recommended).To prevent skin contact.[1][4]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.[1][4]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] An N95 respirator or higher may be necessary if handling the compound outside of a containment hood.[1]To prevent the inhalation of airborne particles.[2]
Engineering Controls A certified chemical fume hood should be used when handling the solid compound or preparing solutions.To contain vapors and prevent accidental splashes or inhalation.[1][4]

Step-by-Step Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2][4] Engaging a licensed professional waste disposal service is the recommended course of action for the final disposal of this chemical waste.[4]

  • Waste Classification and Segregation :

    • This compound is classified as chemical waste. It is crucial to not mix this waste with other streams like regular trash or biohazardous materials.[3]

    • Solid Waste : Collect any unused solid this compound, as well as contaminated consumables such as gloves, pipette tips, and weighing papers, in a dedicated and clearly labeled hazardous waste container.[2][5]

    • Liquid Waste : Unused solutions of this compound and solvent rinsates should be collected in a separate, sealed, and labeled hazardous waste container.[4][5] Do not pour this waste down the drain.[1] Segregate waste based on the solvent used (e.g., halogenated vs. non-halogenated), as their disposal routes may differ.[3]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]

    • It is also good practice to include the date when the first piece of waste was added to the container.[4]

  • Decontamination :

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. An appropriate solvent, such as 70% ethanol, followed by a cleaning agent can be used.[4]

  • Final Disposal :

    • The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be carried out by a licensed hazardous waste disposal company.[4]

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations.[2][5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[3]

  • Evacuate and Alert : Evacuate the immediate area and inform nearby personnel.[3]

  • Ventilate : If it is safe to do so, increase ventilation in the area.[3]

  • Containment : For small spills, use an absorbent material like spill pillows or vermiculite (B1170534) to contain the spill.[3]

  • Cleanup : While wearing the appropriate PPE, carefully collect the absorbed material and any other contaminated debris. Place all cleanup materials into a designated hazardous waste container.[3]

  • Decontamination : Clean the spill area with a suitable solvent or detergent and water.[3]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS department in accordance with their specific procedures.[3]

Experimental Protocol Context: NLRP3 Inflammasome Inhibition Assay

To understand the context in which this compound waste may be generated, a typical experimental protocol for assessing NLRP3 inflammasome inhibition is outlined below. This procedure involves cell culture and subsequent analysis, with each step producing potentially contaminated materials requiring proper disposal.

  • Cell Culture : Bone marrow-derived macrophages (BMDMs) or THP-1 cells are plated in a 96-well plate and allowed to adhere.[1]

  • Priming : The cells are then primed, often with lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment : The primed cells are pre-incubated with varying concentrations of this compound (typically dissolved in a solvent like DMSO) for a specified period, for example, one hour.[1][2] It is important to ensure the final solvent concentration is consistent and non-toxic to the cells (e.g., ≤ 0.1% DMSO).[2]

  • Activation : The NLRP3 inflammasome is then activated with a stimulus such as ATP or nigericin.

  • Sample Collection : Following incubation, the cell culture supernatant is collected.[1][2]

  • Analysis : The concentration of a secreted cytokine, such as IL-1β, in the supernatant is measured using an ELISA kit. A decrease in IL-1β levels in the presence of this compound indicates its inhibitory activity.[1]

All materials used in this workflow, including pipette tips, well plates, and unused inhibitor solutions, must be disposed of as hazardous chemical waste.

Diagram of Disposal Workflow

G cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Handle in Chemical Fume Hood solid_waste Solid Waste (Unused solid, contaminated labware) fume_hood->solid_waste liquid_waste Liquid Waste (Unused solutions, rinsates) label_solid Label as 'Hazardous Waste: This compound' solid_waste->label_solid label_liquid Label as 'Hazardous Waste: This compound' liquid_waste->label_liquid seal_container Keep Containers Sealed label_liquid->seal_container contact_ehs Consult Institutional EHS Office seal_container->contact_ehs prof_disposal Arrange for Professional Disposal (Incineration) contact_ehs->prof_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Nlrp3-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for Nlrp3-IN-61, a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. Given the potential for potent biological activity and the absence of comprehensive toxicological data for this specific compound, a cautious and rigorous approach to safety is mandatory. The following guidelines are based on best practices for handling novel, potent small-molecule inhibitors.

Compound Data and Safety Information

Since specific toxicological data such as LD50 or permissible exposure limits for this compound are not available, it is essential to treat the compound as hazardous. Assume potent biological activity upon any route of exposure. Primary hazards are unknown, but it is crucial to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.

PropertyData / Information
Product Name This compound
Synonyms NLRP3 inhibitor 61
Biological Activity Potent inhibitor of the NLRP3 inflammasome
Target NLRP3 Inflammasome
Primary Hazards Unknown. Assume potent biological activity upon exposure. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Acute Toxicity Oral: No data available. Inhalation: No data available. Dermal: No data available.
Skin Corrosion No data available.
Eye Damage No data available.
Sensitization No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.

Personal Protective Equipment (PPE) and Handling

Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk.

OperationRequired Personal Protective EquipmentJustification
Receiving and Unpacking • Nitrile gloves• Safety glasses with side shields• Laboratory coatProvides a basic barrier against accidental exposure from a potentially compromised package.
Weighing and Aliquoting (Dry Powder) • Double nitrile gloves• Chemical splash goggles• Face shield• N95 or higher-rated respirator• Disposable laboratory coat or gownHandling of the dry powder poses the highest risk of inhalation and widespread contamination. This level of PPE provides comprehensive protection.
Solution Preparation and Handling • Nitrile gloves• Chemical splash goggles• Laboratory coatReduces the risk of skin and eye contact with the dissolved compound.
Waste Disposal • Nitrile gloves• Safety glasses with side shields• Laboratory coatProtects against contact with contaminated waste materials.
Engineering Controls

All work with the solid form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles. When preparing solutions, work should also be performed in a chemical fume hood to contain any potential splashes or aerosols.

Hygiene Practices
  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Remove any contaminated clothing immediately and decontaminate it before reuse or dispose of it as hazardous waste.

Operational Plan: From Receipt to Disposal

This section outlines a standard operating procedure for the lifecycle of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the package for any signs of damage. If the package is compromised, do not open it. Isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.

Weighing and Solution Preparation (In a Chemical Fume Hood)
  • Preparation: Don the appropriate PPE for handling dry powder.

  • Weighing: Use dedicated spatulas and weigh boats. Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound to the weigh boat.

  • Solutionizing: Slowly add the solvent to the weighed compound to avoid splashing. Ensure the container is securely capped before mixing.

  • Cleanup: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. Dispose of all contaminated disposables as hazardous waste.

Spill Management
  • Small Spills: If you are trained and equipped to handle the spill, wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly.

  • Large Spills: Evacuate the area immediately and prevent others from entering. Contact your institution's EHS office for assistance.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Procedure
  • Segregation: Collect all waste contaminated with this compound, including unused solid compound, contaminated gloves, pipette tips, and other lab consumables, in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1]

  • Final Disposal: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. The recommended method for final disposal is incineration by a licensed professional waste disposal service.[1] Contact your institution's EHS department for specific procedures and to arrange for waste pickup.

G cluster_disposal Disposal Workflow for this compound A Unused this compound & Contaminated Materials B Segregate into a Dedicated Hazardous Waste Container A->B Collect all waste C Label Container: 'Hazardous Waste - this compound' B->C Properly identify contents D Store in a Secure, Designated Area C->D Await disposal E Contact EHS for Pickup D->E Schedule removal F Disposal by Licensed Professional Service (Incineration) E->F Final disposition

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols: NLRP3 Inflammasome Inhibition Assay

To assess the inhibitory activity of this compound, a cell-based assay measuring the release of IL-1β from activated immune cells is typically employed.

Methodology
  • Cell Culture: Use a relevant cell line, such as human THP-1 monocytes or primary bone marrow-derived macrophages (BMDMs).

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours). This step upregulates the expression of pro-IL-1β and NLRP3.[2][3]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Activation (Signal 2): Activate the NLRP3 inflammasome using a stimulus such as Nigericin (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).[4] These agents induce potassium efflux, a key trigger for NLRP3 assembly.[5]

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) instead of the inhibitor.

    • Positive Control: Cells primed with LPS and activated with Nigericin/ATP without any inhibitor.

    • Negative Control: Cells treated only with LPS to measure baseline cytokine release.

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a critical component of the innate immune system that responds to cellular danger signals.[5] Its activation is a tightly regulated two-step process. This compound is designed to inhibit the assembly and activation of this complex.

G cluster_pathway NLRP3 Inflammasome Activation Pathway PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal 1 (Priming) Transcription Transcription NFkB->Transcription proIL1B pro-IL-1β Transcription->proIL1B NLRP3_gene NLRP3 Transcription->NLRP3_gene IL1B Mature IL-1β proIL1B->IL1B Cleavage Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome Signal 2 (Activation) NLRP3_protein NLRP3 NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->proIL1B Secretion Secretion & Inflammation IL1B->Secretion Inhibitor This compound Inhibitor->Inflammasome Inhibits

Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.